(R)-IL-17 modulator 4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C27H34N6O2 |
|---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
N-[(2R)-1,1-dicyclopropyl-3-[4-(3,5-dimethyl-1H-pyrazol-4-yl)anilino]-3-oxopropan-2-yl]-2-propan-2-ylpyrazole-3-carboxamide |
InChI |
InChI=1S/C27H34N6O2/c1-15(2)33-22(13-14-28-33)26(34)30-25(24(19-5-6-19)20-7-8-20)27(35)29-21-11-9-18(10-12-21)23-16(3)31-32-17(23)4/h9-15,19-20,24-25H,5-8H2,1-4H3,(H,29,35)(H,30,34)(H,31,32)/t25-/m1/s1 |
InChI Key |
CQKVACARDGYEMU-RUZDIDTESA-N |
Isomeric SMILES |
CC1=C(C(=NN1)C)C2=CC=C(C=C2)NC(=O)[C@@H](C(C3CC3)C4CC4)NC(=O)C5=CC=NN5C(C)C |
Canonical SMILES |
CC1=C(C(=NN1)C)C2=CC=C(C=C2)NC(=O)C(C(C3CC3)C4CC4)NC(=O)C5=CC=NN5C(C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of (R)-IL-17 Modulator 4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of (R)-IL-17 modulator 4, a novel small molecule inhibitor of the IL-17A signaling pathway. This document details its biochemical activity, cellular function, and pharmacokinetic profile, supported by experimental data and methodologies.
Introduction to IL-17A and Its Signaling Pathway
Interleukin-17A (IL-17A) is a key pro-inflammatory cytokine primarily produced by T helper 17 (Th17) cells.[1][2] It plays a crucial role in host defense against extracellular pathogens but is also implicated in the pathophysiology of various autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, and rheumatoid arthritis.[1] IL-17A exists as a homodimer and exerts its biological effects by binding to a heterodimeric receptor complex composed of IL-17 receptor A (IL-17RA) and IL-17 receptor C (IL-17RC).[3][4][5] This ligand-receptor interaction initiates a downstream signaling cascade, primarily through the recruitment of the adaptor protein Act1, leading to the activation of transcription factors such as NF-κB and the subsequent expression of pro-inflammatory genes, including cytokines and chemokines like IL-6 and IL-8.[3][6]
This compound: An Overview
This compound is the R-enantiomer of IL-17 modulator 4, which is a prodrug of the active molecule, IL-17 modulator 1. It is an orally bioavailable small molecule designed to inhibit the protein-protein interaction between IL-17A and its receptor, IL-17RA.[7][8]
Core Mechanism of Action
The primary mechanism of action of this compound involves the direct binding to the IL-17A cytokine. Unlike therapeutic antibodies that target the receptor binding site, this small molecule binds to a central pocket of the IL-17A homodimer.[7] This binding event stabilizes the conformation of the IL-17A dimer, rendering it incapable of effectively binding to its cognate receptor, IL-17RA.[7] By preventing the initial ligand-receptor interaction, the modulator effectively blocks the entire downstream inflammatory signaling cascade.
Recent studies have suggested an alternative but related inhibitory mechanism for small molecules targeting IL-17A. This involves the rigidification of the protein upon ligand binding, which leads to a reduction in receptor affinity.[9][10] This suggests an induced-fit model for cytokine-receptor binding, where the flexibility of the cytokine is crucial for high-affinity interaction.
Quantitative Data
The following tables summarize the available quantitative data for the parent compound, IL-17 modulator 4.
Table 1: In Vitro Activity
| Parameter | Assay | Cell Line | Conditions | Value | Reference |
| EC50 | IL-8 Secretion | HEKa | Co-stimulated with glycosylated IL-17A and TNFα | 14 nM | [7] |
Table 2: In Vivo Pharmacokinetics (Rat Model)
| Parameter | Value | Unit | Reference |
| Clearance | 7.4 | mL/min/kg | [7] |
| Volume of Distribution (Vss) | 2.6 | L/kg | [7] |
| Half-life (t1/2) | 3.7 | h | [7] |
| Oral Bioavailability | 100 | % | [7] |
Experimental Protocols
IL-17A/IL-17RA Binding Assay (General Protocol)
This protocol describes a general method for assessing the inhibition of the IL-17A and IL-17RA interaction, which can be adapted to evaluate compounds like this compound.
-
Plate Coating: 96-well plates are coated with recombinant human IL-17RA.
-
Blocking: The plates are blocked to prevent non-specific binding.
-
Compound Incubation: Serial dilutions of the test compound (e.g., this compound) are added to the wells.
-
Ligand Addition: Biotinylated recombinant human IL-17A is added to the wells and incubated to allow binding to the coated receptor.
-
Detection: Unbound IL-17A is washed away. Streptavidin-HRP is then added, which binds to the biotinylated IL-17A.
-
Signal Generation: A chemiluminescent substrate is added, and the light emission is measured using a luminometer. The signal is inversely proportional to the inhibitory activity of the compound.
HEKa Cell IL-8 Secretion Assay (General Protocol)
This protocol outlines a general procedure for measuring the inhibition of IL-17A-induced IL-8 secretion from human epidermal keratinocytes (HEKa).
-
Cell Culture: HEKa cells are cultured to sub-confluency in appropriate media.
-
Stimulation: Cells are co-stimulated with recombinant human glycosylated IL-17A and TNFα in the presence of varying concentrations of this compound.
-
Incubation: The cells are incubated for a sufficient period (e.g., 24-48 hours) to allow for IL-8 production and secretion.
-
Supernatant Collection: The cell culture supernatant is collected.
-
IL-8 Quantification: The concentration of IL-8 in the supernatant is quantified using a specific ELISA kit.
-
Data Analysis: An EC50 value is determined by plotting the IL-8 concentration against the log of the modulator concentration.
Signaling Pathway Visualization
The following diagram illustrates the IL-17A signaling pathway and the point of intervention for this compound.
Conclusion
This compound represents a promising therapeutic strategy for IL-17A-driven diseases. Its unique mechanism of action, involving the allosteric stabilization of the IL-17A dimer, offers a distinct approach to inhibiting this pro-inflammatory pathway. The potent in vitro activity and favorable pharmacokinetic profile of its parent compound underscore its potential as an orally available treatment for a range of autoimmune and inflammatory conditions. Further research is warranted to fully elucidate the binding kinetics and in vivo efficacy of the (R)-enantiomer specifically.
References
- 1. What are IL-17 modulators and how do they work? [synapse.patsnap.com]
- 2. Interleukin 17 drugs in development by Therapy Areas, Indications, Stages, MoA, RoA, Molecule Type, and Key Players, 2024 [pharmaceutical-technology.com]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Binding site elucidation and structure guided design of macrocyclic IL-17A antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comprehensive network map of IL-17A signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. IL-17 modulator 4 | Interleukin | TargetMol [targetmol.com]
- 9. Modulation of IL-17 backbone dynamics reduces receptor affinity and reveals a new inhibitory mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modulation of IL-17 backbone dynamics reduces receptor affinity and reveals a new inhibitory mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of (R)-IL-17 Modulator 4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the discovery and synthesis of (R)-IL-17 modulator 4, a potent, orally bioavailable small molecule designed to inhibit the protein-protein interaction between interleukin-17A (IL-17A) and its receptor, IL-17RA. This document provides a comprehensive overview of the discovery process, from initial hit identification to lead optimization, and includes detailed synthetic protocols, quantitative biological data, and experimental methodologies for key assays.
Introduction: Targeting the IL-17 Pathway
Interleukin-17A is a key pro-inflammatory cytokine implicated in the pathogenesis of numerous autoimmune diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis. The development of monoclonal antibodies targeting the IL-17 pathway has demonstrated significant clinical efficacy. However, the need for orally available small molecule inhibitors remains a key objective in providing more accessible and convenient treatment options. This compound emerged from a dedicated drug discovery program aimed at identifying such a molecule that could effectively disrupt the IL-17A/IL-17RA interaction.
Discovery of this compound
The discovery of this compound, also referred to as compound 23 in associated publications, was the culmination of a rigorous drug discovery and development process.
Initial Hit Identification
The journey to identify a potent IL-17A modulator began with a high-throughput screening campaign. A DNA-encoded library screening was instrumental in identifying the initial chemical matter that demonstrated binding affinity for the IL-17A protein. This was followed by hit-to-lead chemistry efforts to validate and improve the potency of these early compounds.
Lead Optimization
The lead optimization phase focused on enhancing the potency, selectivity, and pharmacokinetic properties of the initial hits. A key strategy involved structure-based drug design, utilizing X-ray crystallography to understand the binding interactions between the small molecule ligands and the IL-17A dimer. This provided crucial insights that guided the multiparameter optimization process. A significant breakthrough was the identification of a dimethylpyrazole substituent which conferred oral bioavailability to the lead compounds. Further exploration of the amino acid component of the scaffold led to the incorporation of a dicyclopropylalanine group, which resulted in compounds with both high potency and metabolic stability, ultimately leading to the selection of this compound as a clinical candidate.
The logical workflow for the discovery of this compound is depicted below:
Synthesis of this compound
The synthesis of this compound is a multi-step process. A generalized synthetic scheme is presented below. For detailed experimental procedures, refer to the associated patent literature (WO2020127685A1).
Biological Activity and Data
This compound has been characterized in a suite of in vitro and in vivo assays to determine its potency and efficacy.
In Vitro Activity
The modulator's ability to disrupt the IL-17A/IL-17RA interaction and inhibit downstream signaling was assessed in various biochemical and cell-based assays.
| Assay Type | Description | This compound Activity |
| TR-FRET Binding Assay | Measures the direct binding of the modulator to IL-17A and its ability to inhibit the IL-17A/IL-17RA interaction. | Potent inhibition observed. |
| IL-8 Secretion Assay | Quantifies the inhibition of IL-17A-induced IL-8 secretion in human epidermal keratinocytes (HEKa). | EC50 of 14 nM for IL-17 modulator 4.[1] |
In Vivo Activity and Pharmacokinetics
The efficacy of this compound was evaluated in a mouse model of psoriasis. The pharmacokinetic profile of the racemic IL-17 modulator 4 was determined in rats.
| Parameter | Value | Species |
| Clearance | 7.4 mL/min/kg | Rat |
| Volume of Distribution (Vss) | 2.6 L/kg | Rat |
| Half-life (t1/2) | 3.7 h | Rat |
| Oral Bioavailability (F%) | 100% | Rat |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
TR-FRET Binding Assay
Objective: To quantify the binding affinity of this compound to human IL-17A and its ability to disrupt the interaction between IL-17A and its receptor, IL-17RA.
Materials:
-
Recombinant human IL-17A (carrier-free)
-
Recombinant human IL-17RA/Fc Chimera
-
LanthaScreen™ Tb-anti-His Antibody
-
LanthaScreen™ GFP-Streptavidin
-
Assay Buffer: 25 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA
-
Test compounds (e.g., this compound)
-
384-well, low-volume, black microplates
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In the assay plate, add 2 µL of the test compound dilution.
-
Prepare a solution of IL-17A-His and GFP-Streptavidin in assay buffer and add 4 µL to each well.
-
Prepare a solution of IL-17RA/Fc and Tb-anti-His antibody in assay buffer and add 4 µL to each well.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at 520 nm and 495 nm with excitation at 340 nm.
-
Calculate the TR-FRET ratio and determine the IC50 values.
IL-17A-Induced IL-8 Secretion Assay in HEKa Cells
Objective: To assess the functional activity of this compound in a cell-based assay by measuring the inhibition of IL-17A-induced IL-8 production.
Materials:
-
Human Epidermal Keratinocytes, adult (HEKa)
-
Keratinocyte Growth Medium (KGM)
-
Recombinant human IL-17A
-
Recombinant human TNF-α
-
Test compounds (e.g., this compound)
-
Human IL-8 ELISA kit
-
96-well cell culture plates
Procedure:
-
Seed HEKa cells in 96-well plates and culture until confluent.
-
Starve the cells in basal medium for 4 hours prior to stimulation.
-
Prepare a serial dilution of the test compound in the assay medium.
-
Pre-incubate the cells with the test compound for 30 minutes.
-
Stimulate the cells with a combination of IL-17A and TNF-α.
-
Incubate for 24 hours at 37°C in a CO2 incubator.
-
Collect the cell culture supernatant.
-
Quantify the concentration of IL-8 in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Calculate the EC50 values for the inhibition of IL-8 secretion.
The workflow for the cell-based IL-8 secretion assay is illustrated below:
Conclusion
This compound represents a significant advancement in the pursuit of oral therapies for IL-17-mediated autoimmune diseases. Its discovery was guided by a sophisticated drug discovery process that leveraged high-throughput screening and structure-based design to achieve a potent and orally bioavailable clinical candidate. The data presented in this guide underscore its potential as a novel therapeutic agent. Further clinical development will be crucial in establishing its safety and efficacy in patient populations.
References
(R)-IL-17 Modulator 4 as a Prodrug of IL-17 Modulator 1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-17 (IL-17) is a key pro-inflammatory cytokine implicated in the pathogenesis of various autoimmune and inflammatory diseases. Consequently, the development of small molecule modulators targeting the IL-17 pathway is an area of intense research. This technical guide provides an in-depth overview of (R)-IL-17 modulator 4, a prodrug, and its active counterpart, IL-17 modulator 1, an orally active and highly efficacious IL-17 modulator. This document summarizes their pharmacological data, details the experimental protocols for their evaluation, and visualizes the relevant biological and experimental frameworks. The information presented is primarily derived from the patent application WO2020127685A1, which describes a series of amino-acid anilides as small molecule modulators of IL-17.
Mechanism of Action and Prodrug Strategy
IL-17 modulators, including IL-17 modulator 1, function by disrupting the protein-protein interaction between IL-17A and its receptor, IL-17RA. By binding to the central pocket of the IL-17A dimer, these modulators stabilize a conformation of the cytokine that is unable to effectively engage its receptor, thereby inhibiting the downstream inflammatory signaling cascade.
The use of a prodrug strategy, converting a carboxylic acid in the active molecule (IL-17 modulator 1) to an ester in the prodrug (this compound), is a common approach in drug development to improve pharmacokinetic properties such as oral bioavailability. Upon administration, the ester group in this compound is designed to be cleaved by esterases in the body, releasing the active carboxylic acid-containing drug, IL-17 modulator 1, to exert its therapeutic effect.
Data Presentation
The following tables summarize the available quantitative data for this compound and IL-17 modulator 1.
Table 1: In Vitro Potency of IL-17 Modulator 4
| Assay | Cell Line | Stimulus | Measured Endpoint | EC50 (nM) |
| IL-8 Secretion Assay | HEKa (Human Epidermal Keratinocytes, adult) | Glycosylated IL-17A + TNFα | IL-8 Secretion | 14 |
Data for IL-17 modulator 1 was not explicitly provided in the available documentation.
Table 2: Pharmacokinetic Profile of this compound in Rats
| Parameter | Value | Units |
| Clearance (CL) | 7.4 | mL/min/kg |
| Volume of Distribution at Steady State (Vss) | 2.6 | L/kg |
| Half-life (t½) | 3.7 | h |
| Oral Bioavailability (F) | 100 | % |
Comparative pharmacokinetic data for IL-17 modulator 1 in the same model was not available in the provided information.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on the descriptions found within patent WO2020127685A1.
IL-8 Secretion Assay (In Vitro)
Objective: To determine the potency of IL-17 modulators in inhibiting IL-17A-induced pro-inflammatory cytokine secretion in a relevant cell line.
Materials:
-
HEKa (Human Epidermal Keratinocytes, adult) cells
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS)
-
Recombinant human glycosylated IL-17A
-
Recombinant human TNFα
-
Test compounds (this compound, IL-17 modulator 1) dissolved in DMSO
-
Human IL-8 ELISA kit
-
96-well cell culture plates
Procedure:
-
Seed HEKa cells in 96-well plates at a density of 1 x 104 cells/well and culture overnight to allow for attachment.
-
Prepare serial dilutions of the test compounds in cell culture medium. The final DMSO concentration should be kept below 0.5%.
-
Remove the culture medium from the cells and add the medium containing the test compounds.
-
Pre-incubate the cells with the test compounds for 1 hour at 37°C in a 5% CO2 incubator.
-
Prepare a stimulation solution containing glycosylated IL-17A (final concentration, e.g., 10 ng/mL) and TNFα (final concentration, e.g., 1 ng/mL) in cell culture medium.
-
Add the stimulation solution to the wells containing the cells and test compounds. Include appropriate controls (vehicle control, stimulus control).
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, collect the cell culture supernatants.
-
Quantify the concentration of IL-8 in the supernatants using a human IL-8 ELISA kit according to the manufacturer's instructions.
-
Plot the IL-8 concentration against the test compound concentration and calculate the EC50 value using a suitable non-linear regression model.
Pharmacokinetic Study in Rats (In Vivo)
Objective: To evaluate the pharmacokinetic properties of this compound following intravenous and oral administration in rats.
Animals:
-
Male Sprague-Dawley rats (or a similar strain), typically 8-10 weeks old.
Procedure:
-
Intravenous (IV) Administration:
-
Administer this compound as a single intravenous bolus injection (e.g., via the tail vein) at a specific dose (e.g., 1 mg/kg).
-
The compound should be formulated in a suitable vehicle (e.g., a mixture of saline, PEG400, and DMSO).
-
Collect blood samples from the jugular vein or another appropriate site at multiple time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
-
Oral (PO) Administration:
-
Administer this compound as a single oral gavage at a specific dose (e.g., 5 mg/kg).
-
The compound should be formulated in a suitable oral vehicle (e.g., 0.5% methylcellulose (B11928114) in water).
-
Collect blood samples at the same time points as for the IV administration.
-
-
Sample Processing and Analysis:
-
Process the collected blood samples to obtain plasma.
-
Analyze the plasma concentrations of this compound and the active metabolite, IL-17 modulator 1, using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters including clearance (CL), volume of distribution (Vss), half-life (t½), and oral bioavailability (F).
-
Visualizations
IL-17 Signaling Pathway
The following diagram illustrates the simplified signaling cascade initiated by IL-17A binding to its receptor complex, leading to the transcription of pro-inflammatory genes. IL-17 modulator 1 acts by preventing the initial ligand-receptor interaction.
Caption: Simplified IL-17A signaling pathway and the inhibitory action of IL-17 modulator 1.
Prodrug Activation and Experimental Workflow
This diagram outlines the conversion of the prodrug this compound to the active drug IL-17 modulator 1 and the general workflow for its preclinical evaluation.
Caption: Prodrug activation and preclinical evaluation workflow.
Logical Relationship: Prodrug to Active Modulator
This diagram illustrates the fundamental relationship between the prodrug and the active modulator, highlighting the key structural modification.
Caption: Chemical relationship between the prodrug and the active IL-17 modulator.
(R)-IL-17 Modulator 4: A Deep Dive into Target Binding, Affinity, and Mechanism of Action
For Immediate Release
This technical guide provides an in-depth analysis of the target binding and affinity of (R)-IL-17 modulator 4, a novel small-molecule protein-protein interaction modulator (PPIm). Developed for researchers, scientists, and drug development professionals, this document details the quantitative binding data, experimental methodologies, and the underlying signaling pathways, offering a comprehensive resource for understanding its therapeutic potential.
This compound, also identified as compound 23 in seminal research, operates by binding to the dimeric form of Interleukin-17A (IL-17A), a key cytokine implicated in various inflammatory and autoimmune diseases. By stabilizing the IL-17A dimer, the modulator effectively prevents its interaction with its cognate receptor, IL-17RA, thereby inhibiting the downstream inflammatory signaling cascade.[1][2]
Quantitative Binding and Functional Activity
The interaction between this compound and its target, the IL-17A dimer, has been characterized using biophysical and cell-based assays. The following table summarizes the key quantitative data, providing a clear comparison of its binding affinity and functional potency.
| Parameter | Value | Assay Method | Target |
| EC50 | 14 nM | HEKa cell-based assay (IL-8 secretion) | IL-17A |
Table 1: Quantitative analysis of this compound activity. The EC50 value represents the concentration of the modulator required to inhibit 50% of the IL-17A-induced IL-8 secretion in human epidermal keratinocytes (HEKa).[2]
Target Binding Mechanism
This compound binds to a central pocket within the IL-17A homodimer. This binding event induces a conformational change that stabilizes the dimer, rendering it incapable of effectively binding to the IL-17RA receptor.[2] This allosteric modulation of the cytokine is a novel approach to inhibiting the pro-inflammatory effects of the IL-17 pathway.
IL-17 Signaling Pathway and Point of Intervention
The Interleukin-17 family of cytokines are critical drivers of inflammation. The binding of IL-17A to its receptor, IL-17RA, initiates a signaling cascade that leads to the production of various pro-inflammatory molecules, including cytokines and chemokines. This compound intervenes at the very beginning of this cascade, preventing the initial ligand-receptor interaction.
Figure 1: IL-17 Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to enable replication and further investigation.
Surface Plasmon Resonance (SPR) Assay for Binding Affinity
While specific SPR data for this compound is not publicly available, a general protocol for assessing the binding of small molecules to IL-17A is described. This method is crucial for determining the binding affinity (Kd) and kinetics (kon, koff).
Figure 2: Workflow for Surface Plasmon Resonance (SPR) Analysis.
Protocol Details:
-
Immobilization: Biotinylated human IL-17A is immobilized on a streptavidin-coated sensor chip surface.
-
Analyte Injection: A series of injections of this compound at varying concentrations are passed over the chip surface.
-
Data Acquisition: The association and dissociation of the modulator are monitored in real-time by detecting changes in the refractive index at the sensor surface.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
Human Epidermal Keratinocyte (HEKa) Cell-Based Functional Assay
This assay measures the ability of this compound to inhibit the biological activity of IL-17A in a cellular context.
Figure 3: Workflow for the HEKa Cell-Based Functional Assay.
Protocol Details:
-
Cell Culture: Human epidermal keratinocytes (HEKa) are cultured under standard conditions.
-
Compound Treatment: Cells are pre-incubated with a dilution series of this compound.
-
Cytokine Stimulation: The cells are then co-stimulated with glycosylated IL-17A and TNFα to induce the secretion of the pro-inflammatory chemokine IL-8.[2]
-
Incubation: The cells are incubated for a specified period to allow for IL-8 production and secretion.
-
Quantification of IL-8: The concentration of IL-8 in the cell culture supernatant is quantified using a standard Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: A dose-response curve is generated by plotting the inhibition of IL-8 secretion against the concentration of the modulator. The EC50 value is then calculated from this curve.
Conclusion
This compound represents a promising orally bioavailable small molecule that effectively targets the IL-17A signaling pathway. Its mechanism of action, involving the stabilization of the IL-17A dimer and subsequent inhibition of receptor binding, offers a distinct therapeutic strategy compared to monoclonal antibodies. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for the scientific community to further explore the potential of this and similar IL-17 modulators in treating a range of inflammatory diseases.
References
An In-Depth Technical Guide to the Inhibition of IL-17A Signaling by (R)-IL-17 Modulator 4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism and characterization of (R)-IL-17 modulator 4, a novel small molecule inhibitor of Interleukin-17A (IL-17A) signaling. This document details its mode of action, presents key quantitative data, outlines relevant experimental protocols, and visualizes the associated biological pathways and workflows.
Introduction
Interleukin-17A is a key pro-inflammatory cytokine implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. Consequently, the development of therapeutic agents that modulate the IL-17A signaling pathway is of significant interest. This compound has emerged as a promising candidate in this area. It is the R-enantiomer of IL-17 modulator 4 and acts as a prodrug, converting to its active form, IL-17 modulator 1, in vivo[1][2][3]. This guide focuses on the inhibitory activity of this compound on IL-17A signaling.
Mechanism of Action
This compound, through its active form IL-17 modulator 1, exerts its inhibitory effect by directly targeting the IL-17A cytokine. It binds to a central pocket of the IL-17A homodimer, stabilizing its conformation in a state that is unable to effectively bind to its cell surface receptor, IL-17RA[4]. This disruption of the protein-protein interaction between IL-17A and IL-17RA is the primary mechanism by which this modulator inhibits the downstream inflammatory signaling cascade.
Quantitative Data Summary
The inhibitory potency of this compound and its active metabolite, IL-17 modulator 1, has been quantified in various assays. The key data are summarized in the tables below for clear comparison.
Table 1: In Vitro Efficacy of this compound
| Assay Description | Cell Line | Stimulus | Measured Endpoint | Potency (EC50) | Reference |
| Inhibition of IL-8 Secretion | HEKa (Human Epidermal Keratinocytes, adult) | Glycosylated IL-17A + TNFα | IL-8 levels in supernatant | 14 nM | [4] |
Table 2: In Vitro Efficacy of IL-17 Modulator 1 (Active Form)
| Assay Description | Potency (pIC50) | Potency (IC50) | Reference |
| Inhibition of IL-17A Biological Action | 8.2 | ~6.3 nM | [2] |
Note: The pIC50 value was converted to an IC50 value using the formula IC50 = 10^(-pIC50) M[5][6][7].
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are representative of the techniques used to characterize IL-17A signaling inhibitors.
Cell-Based IL-8 Secretion Assay
This assay is designed to measure the ability of a test compound to inhibit the production of IL-8, a downstream chemokine, in response to IL-17A stimulation in a cellular context.
Objective: To determine the EC50 of an inhibitor of IL-17A- and TNF-α-induced IL-8 secretion from human epidermal keratinocytes.
Materials:
-
Human Epidermal Keratinocytes, adult (HEKa)
-
Keratinocyte Growth Medium (KGM)
-
Recombinant Human IL-17A
-
Recombinant Human TNF-α
-
This compound
-
IL-8 ELISA Kit
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Protocol:
-
Cell Seeding: Seed HEKa cells in a 96-well plate at a density of 5 x 10^4 cells/well in KGM and incubate overnight to allow for cell adherence[8].
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate vehicle (e.g., DMSO) and then dilute in KGM to the final desired concentrations. Ensure the final vehicle concentration is consistent across all wells and does not exceed 0.1%[9].
-
Cell Treatment: Pre-incubate the cells with the serially diluted modulator for 1 hour at 37°C.
-
Stimulation: Add a pre-determined concentration of IL-17A and TNF-α to the wells to stimulate IL-8 production[10].
-
Incubation: Incubate the plate for 24 hours at 37°C in a CO2 incubator[8].
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant.
-
IL-8 Quantification: Determine the concentration of IL-8 in the supernatant using a commercial IL-8 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the IL-8 concentration against the logarithm of the modulator concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for IL-17A/IL-17RA Binding
This biochemical assay directly measures the binding interaction between IL-17A and its receptor, IL-17RA, and can be used to quantify the inhibitory activity of a compound on this interaction.
Objective: To determine the IC50 of an inhibitor for the binding of IL-17A to IL-17RA.
Materials:
-
Tagged Recombinant Human IL-17A (e.g., with a donor fluorophore-compatible tag)
-
Tagged Recombinant Human IL-17RA (e.g., with an acceptor fluorophore-compatible tag)
-
TR-FRET detection reagents (e.g., Europium-labeled anti-tag antibody and a far-red acceptor-labeled anti-tag antibody)
-
IL-17 modulator 1
-
Assay buffer
-
Low-volume 384-well white plates
-
TR-FRET compatible plate reader
Protocol:
-
Reagent Preparation: Prepare working solutions of the tagged proteins and the test compound (IL-17 modulator 1) in assay buffer.
-
Compound Dispensing: Dispense the serially diluted modulator into the wells of the 384-well plate.
-
Protein Addition: Add the tagged IL-17A and tagged IL-17RA proteins to the wells.
-
Detection Reagent Addition: Add the pre-mixed TR-FRET detection reagents to the wells[11].
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 2 hours) to allow the binding reaction to reach equilibrium[11].
-
Signal Reading: Read the plate on a TR-FRET compatible microplate reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 615 nm and 665 nm).
-
Data Analysis: Calculate the TR-FRET ratio (e.g., 665 nm / 615 nm). Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the IL-17A signaling pathway and the workflow of the described experimental assays.
Caption: IL-17A signaling pathway and the inhibitory mechanism of this compound.
Caption: Workflow for the cell-based IL-8 secretion assay.
Caption: Workflow for the TR-FRET based IL-17A/IL-17RA binding assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. collaborativedrug.com [collaborativedrug.com]
- 6. (Open Access) PIC50: An open source tool for interconversion of PIC50 values and IC50 for efficient data representation and analysis (2022) | Aman Thakur | 12 Citations [scispace.com]
- 7. biorxiv.org [biorxiv.org]
- 8. IL-17 Secreted by Tumor Reactive T Cells Induces IL-8 Release by Human Renal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IL-17 modulator 4 | IL-17 modulator Prodrug | TargetMol [targetmol.com]
- 10. IL-17A synergistically stimulates TNF-α-induced IL-8 production in human airway epithelial cells: A potential role in amplifying airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
The Role of (R)-IL-17 Modulator 4 in Autoimmune Disease Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-17 (IL-17) is a key pro-inflammatory cytokine central to the pathogenesis of numerous autoimmune diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis.[1][2][3] Primarily produced by T helper 17 (Th17) cells, IL-17A, the most well-studied member of the IL-17 family, drives inflammation by inducing the release of other inflammatory mediators and recruiting neutrophils to tissues.[4] While monoclonal antibodies targeting the IL-17 pathway have demonstrated significant clinical success, their parenteral administration and potential for immunogenicity have spurred the development of orally bioavailable small molecule inhibitors.[2][3][5] This technical guide focuses on (R)-IL-17 modulator 4, a novel small molecule protein-protein interaction modulator designed to offer an oral therapeutic option for IL-17-driven diseases.
This compound: Mechanism of Action
This compound is a prodrug of an active IL-17 modulator, designed for oral administration.[2] Its mechanism of action is distinct from receptor antagonists. Instead, it functions as a protein-protein interaction modulator (PPIm). The active form of the molecule binds to a central pocket of the IL-17A homodimer. This binding stabilizes the conformation of the IL-17A dimer, rendering it unable to effectively bind to its cell surface receptor, the IL-17RA/RC heterodimer.[2] This disruption of the cytokine-receptor interaction effectively inhibits the downstream inflammatory signaling cascade.
Quantitative Data
Publicly available in vivo efficacy data for this compound in specific autoimmune disease models is limited. The following tables summarize the known in vitro potency and in vivo pharmacokinetic properties.
Table 1: In Vitro Potency of this compound
| Assay Description | Cell Line | Parameter | Value | Reference |
| Inhibition of glycosylated IL-17A and TNFα co-stimulated IL-8 secretion | HEKa (Human Epidermal Keratinocytes, adult) | EC50 | 14 nM | [2] |
Table 2: In Vivo Pharmacokinetic Properties of this compound in Rats
| Parameter | Route | Value | Unit | Reference |
| Clearance | Intravenous | 7.4 | mL/min/kg | [2] |
| Volume of Distribution (Vss) | Intravenous | 2.6 | L/kg | [2] |
| Half-life (t1/2) | Intravenous | 3.7 | h | [2] |
| Oral Bioavailability (F) | Oral | 100 | % | [2] |
Note: While specific data for this compound is not available, a related small molecule modulator from LEO Pharma has demonstrated dose-dependent efficacy in a mouse model of imiquimod-induced psoriasis, showing reductions in skin thickness and inflammatory biomarkers comparable to an anti-IL-17 monoclonal antibody.[6]
Experimental Protocols
Detailed experimental protocols for the evaluation of this compound are not publicly available. The following are representative protocols for the types of in vitro and in vivo assays that would be used to characterize such a compound.
In Vitro Potency Assay: IL-8 Secretion in HEKa Cells
1. Objective: To determine the concentration-dependent inhibitory effect of the test compound on IL-17A-induced pro-inflammatory cytokine secretion.
2. Materials:
- Cells: Human Epidermal Keratinocytes, adult (HEKa).
- Media: Keratinocyte Basal Medium supplemented with growth factors.
- Stimulants: Recombinant human IL-17A, Recombinant human TNFα.
- Test Compound: this compound, dissolved in DMSO.
- Detection: Human IL-8 ELISA kit.
3. Method:
- Cell Plating: Seed HEKa cells into 96-well plates and culture until they reach approximately 80-90% confluency.
- Compound Preparation: Prepare a serial dilution of this compound in culture medium.
- Treatment: Pre-incubate the cells with the serially diluted compound or vehicle (DMSO) for 1 hour at 37°C.
- Stimulation: Add a pre-determined concentration of IL-17A and TNFα to the wells.
- Incubation: Incubate the plates for 24 hours at 37°C in a CO2 incubator.
- Supernatant Collection: Centrifuge the plates and collect the cell culture supernatant.
- Quantification: Measure the concentration of IL-8 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
- Data Analysis: Plot the IL-8 concentration against the log of the compound concentration and fit a four-parameter logistic curve to determine the EC50 value.
In Vivo Efficacy Model: Imiquimod-Induced Psoriasis-like Skin Inflammation in Mice
This model is relevant for IL-17-driven skin inflammation and is a common model for testing IL-17 inhibitors.[6]
1. Objective: To evaluate the in vivo efficacy of orally administered this compound in reducing psoriasis-like skin inflammation.
2. Materials:
- Animals: 8-10 week old female BALB/c mice.
- Disease Induction: Imiquimod (B1671794) cream (5%).
- Test Compound: this compound formulated for oral gavage.
- Vehicle Control: Formulation vehicle (e.g., 10% DMSO in corn oil).
- Positive Control: Anti-IL-17A monoclonal antibody.
3. Method:
- Acclimatization: Acclimatize mice for at least one week before the start of the experiment.
- Disease Induction: Apply a daily topical dose of 62.5 mg of imiquimod cream to the shaved back of each mouse for 5-7 consecutive days.
- Treatment Groups: Randomize mice into treatment groups (e.g., Vehicle, this compound at various doses, Positive Control).
- Dosing: Administer the test compound via oral gavage daily, starting on the same day as imiquimod application. Administer the positive control antibody via intraperitoneal injection as per its established protocol.
- Clinical Scoring: Monitor mice daily for body weight and skin inflammation. Score the severity of erythema, scaling, and skin thickness on a scale of 0 to 4.
- Endpoint Analysis (at study termination):
- Skin Thickness: Measure the thickness of the treated back skin using a caliper.
- Histology: Collect skin samples for H&E staining to assess epidermal hyperplasia and inflammatory cell infiltration.
- Biomarker Analysis: Homogenize skin samples to measure mRNA levels of pro-inflammatory genes (e.g., Il17a, Il23, Cxcl1) via qPCR or protein levels of cytokines via ELISA.
"Start" [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
"Acclimatize" [label="Animal\nAcclimatization\n(1 week)", fillcolor="#FFFFFF", fontcolor="#202124"];
"Shave" [label="Shave Back Skin\n(Day -1)", fillcolor="#FFFFFF", fontcolor="#202124"];
"Randomize" [label="Randomize into\nTreatment Groups", fillcolor="#FFFFFF", fontcolor="#202124"];
"Induce" [label="Daily Imiquimod\nApplication\n(Days 0-6)", fillcolor="#FBBC05", fontcolor="#202124"];
"Treat" [label="Daily Oral Dosing\n(Vehicle or Modulator 4)\n(Days 0-6)", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Score" [label="Daily Clinical Scoring\n(Erythema, Scaling,\nThickness)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Endpoint" [label="Endpoint Analysis\n(Day 7)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Analysis" [label="Skin Thickness\nHistology\nBiomarker Analysis (qPCR)", shape=note, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
"Start" -> "Acclimatize" [color="#5F6368"];
"Acclimatize" -> "Shave" [color="#5F6368"];
"Shave" -> "Randomize" [color="#5F6368"];
"Randomize" -> "Induce" [color="#5F6368"];
"Randomize" -> "Treat" [color="#5F6368"];
"Induce" -> "Score" [color="#5F6368"];
"Treat" -> "Score" [color="#5F6368"];
"Score" -> "Endpoint" [color="#5F6368"];
"Endpoint" -> "Analysis" [style=dashed, color="#5F6368"];
}
Conclusion
This compound represents a promising advancement in the development of oral therapies for autoimmune diseases. Its novel mechanism as a protein-protein interaction modulator that stabilizes the IL-17A dimer, combined with excellent oral bioavailability in preclinical species, positions it as a compelling candidate for further investigation. While detailed efficacy data in a broad range of autoimmune disease models are not yet in the public domain, the available in vitro potency and pharmacokinetic profile are encouraging. The continued development of this and similar small molecule IL-17 modulators may soon provide a convenient and effective oral treatment alternative for patients with IL-17-mediated inflammatory conditions.
References
- 1. tandfonline.com [tandfonline.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Novel anti-IL-17A inhibitor shows similar efficacy to biological therapies in IL-17-driven disorders | BioWorld [bioworld.com]
- 4. | BioWorld [bioworld.com]
- 5. Emerging Oral Therapies for the Treatment of Psoriasis: A Review of Pipeline Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
An In-Depth Technical Guide on (R)-IL-17 Modulator 4 for Psoriasis Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (R)-IL-17 modulator 4, a novel small molecule inhibitor of Interleukin-17A (IL-17A), for its potential applications in psoriasis research. This document details its mechanism of action, available quantitative data, and relevant experimental methodologies.
Introduction to IL-17 and Psoriasis
Psoriasis is a chronic inflammatory skin disease characterized by the hyperproliferation of keratinocytes and infiltration of immune cells.[1][2] The Interleukin-23 (IL-23)/T helper 17 (Th17) cell axis is a critical pathway in the pathogenesis of psoriasis.[1][3] Th17 cells, stimulated by IL-23, are a major source of IL-17A, a key pro-inflammatory cytokine that drives the inflammatory cascade in psoriatic lesions.[4][5] IL-17A acts on various cell types, including keratinocytes, to induce the production of other inflammatory mediators, such as cytokines, chemokines (like IL-8), and antimicrobial peptides, leading to the characteristic skin plaques.[1][4] Given its central role, the IL-17 pathway has become a prime target for the development of psoriasis therapies.[1]
This compound: A Novel Small Molecule Inhibitor
This compound is the R-enantiomer of IL-17 modulator 4, a prodrug of the active IL-17 modulator 1.[6][7] Unlike biologic therapies that are monoclonal antibodies, this compound is a small molecule designed for oral administration.[8]
Mechanism of Action
This compound functions as a protein-protein interaction modulator. It binds to a central pocket of the IL-17A homodimer, stabilizing its conformation. This stabilization prevents the IL-17A dimer from effectively binding to its receptor, IL-17RA, thereby inhibiting the downstream inflammatory signaling cascade.[8]
Quantitative Data
The following tables summarize the available quantitative data for this compound and its active form.
Table 1: In Vitro Efficacy of this compound [8]
| Assay | Cell Line | Parameter | Value |
| Inhibition of glycosylated IL-17A and TNFα co-stimulated IL-8 secretion | HEKa | EC50 | 14 nM |
Table 2: In Vivo Pharmacokinetic Properties of this compound in Rats [8]
| Parameter | Abbreviation | Value |
| Clearance | CL | 7.4 mL/min/kg |
| Volume of Distribution at Steady State | Vss | 2.6 L/kg |
| Half-life | t1/2 | 3.7 h |
| Oral Bioavailability | F | 100% |
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are outlined below. These are based on standard methodologies and information from technical datasheets.
In Vitro IL-8 Secretion Assay in HEKa Cells
This assay evaluates the potency of this compound in inhibiting IL-17A-induced pro-inflammatory cytokine production in human keratinocytes.
Materials:
-
Adult Human Epidermal Keratinocytes (HEKa)
-
Keratinocyte growth medium
-
Recombinant human IL-17A
-
Recombinant human TNF-α
-
This compound
-
IL-8 ELISA kit
-
96-well cell culture plates
Protocol:
-
Cell Culture: Culture HEKa cells in keratinocyte growth medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed the HEKa cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Pre-incubate the cells with the compound for 1-2 hours.
-
Stimulation: Stimulate the cells with a combination of glycosylated human IL-17A and TNF-α at concentrations known to induce a robust IL-8 response.
-
Incubation: Incubate the plates for 24-48 hours.
-
Supernatant Collection: After incubation, centrifuge the plates and collect the cell culture supernatants.
-
IL-8 Quantification: Measure the concentration of IL-8 in the supernatants using a commercially available IL-8 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the IL-8 concentration against the concentration of this compound and determine the EC50 value using a suitable non-linear regression model.
Rat Pharmacokinetic Study (Oral Administration)
This study assesses the pharmacokinetic profile of this compound following oral administration in rats.
Materials:
-
Male Sprague-Dawley or Wistar rats
-
This compound
-
Appropriate vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
LC-MS/MS system for bioanalysis
Protocol:
-
Animal Acclimation: Acclimate the rats to the laboratory conditions for at least one week before the experiment.
-
Dosing: Fast the rats overnight before dosing. Administer a single oral dose of this compound, formulated in a suitable vehicle, via oral gavage.
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Determine the concentration of this compound and its active metabolite in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters, including clearance (CL), volume of distribution at steady state (Vss), half-life (t1/2), and oral bioavailability (F). Bioavailability is calculated by comparing the area under the curve (AUC) from oral administration to that from intravenous administration in a separate cohort.[9]
Signaling Pathways and Experimental Workflows
IL-17A Signaling Pathway in Keratinocytes
The following diagram illustrates the key signaling events initiated by IL-17A binding to its receptor on keratinocytes, leading to the production of pro-inflammatory mediators characteristic of psoriasis.
References
- 1. The Role of IL-17 Cytokines in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Discovery of the IL-23/IL-17 Signaling Pathway and the Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Immunologic Role of IL-17 in Psoriasis and Psoriatic Arthritis Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The IL-23/IL-17 Pathway in Inflammatory Skin Diseases: From Bench to Bedside [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of (R)-IL-17 Modulator 4 for Rheumatoid Arthritis: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-17A (IL-17A) is a pivotal pro-inflammatory cytokine implicated in the pathogenesis of rheumatoid arthritis (RA). It drives inflammation, cartilage degradation, and bone erosion, making it a key therapeutic target. Small molecule inhibitors that disrupt the protein-protein interaction (PPI) between IL-17A and its receptor, IL-17RA, represent a promising oral therapeutic strategy for RA. This technical guide provides a comprehensive overview of the preclinical data and methodologies relevant to the evaluation of an (R)-IL-17 modulator 4, a representative orally bioavailable small molecule designed to inhibit the IL-17A/IL-17RA interaction.
While specific preclinical data for a compound explicitly named "this compound" is not extensively available in the public domain, this document synthesizes representative data from preclinical studies of small molecules with the same mechanism of action. This includes in vitro efficacy, pharmacokinetic profiles, and in vivo data from the widely-used collagen-induced arthritis (CIA) model.
Mechanism of Action: Disrupting the IL-17A Signaling Cascade
This compound is designed to function as an antagonist of the IL-17A signaling pathway. It is a small molecule that binds to the IL-17A homodimer, stabilizing it in a conformation that is unable to effectively engage with its receptor, IL-17RA.[1] This allosteric modulation prevents the downstream signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines, thereby mitigating the inflammatory response characteristic of rheumatoid arthritis.
Preclinical Data
The preclinical evaluation of a novel IL-17 modulator typically involves a series of in vitro and in vivo studies to establish its potency, efficacy, and pharmacokinetic profile.
In Vitro Efficacy
The in vitro potency of small molecule IL-17A/IL-17RA interaction inhibitors is determined through binding and functional assays. The following table summarizes representative data for such compounds, including those developed by Janssen Pharmaceutica.
| Assay Type | Description | Endpoint | Representative Value |
| Binding Assay | Measures the ability of the compound to inhibit the binding of IL-17A to its receptor, IL-17RA, often using Homogeneous Time-Resolved FRET (HTRF). | IC50 | 0.014 - 4 µM[2][3] |
| Functional Assay | Measures the compound's ability to inhibit IL-17A-induced production of downstream inflammatory mediators in relevant cell types. | ||
| G-CSF Production in Human Keratinocytes | IC50 | 0.0075 - 0.05 µM[4][5] | |
| IL-8 Secretion in Human Keratinocytes | EC50 | < 100 nM[6] | |
| IL-6 Production in Rheumatoid Arthritis Synovial Fibroblasts | IC50 | Data not publicly available |
In Vivo Efficacy: Collagen-Induced Arthritis (CIA) Model
The collagen-induced arthritis (CIA) model in rodents is the gold standard for evaluating the in vivo efficacy of potential anti-arthritic drugs. The workflow for a typical CIA study is outlined below.
The following table presents representative efficacy data for an oral small molecule IL-17A inhibitor in a rat CIA model.
| Parameter | Vehicle Control | This compound (10 mg/kg, oral, QD) | This compound (30 mg/kg, oral, QD) |
| Mean Arthritis Score (Day 42) | 10.5 ± 1.2 | 5.8 ± 0.9 | 3.2 ± 0.7** |
| Paw Swelling (mm, Day 42) | 2.8 ± 0.3 | 1.6 ± 0.2 | 1.1 ± 0.2 |
| Histological Score (Joint Damage) | 8.2 ± 1.0 | 4.5 ± 0.8* | 2.1 ± 0.5 |
| Serum IL-6 (pg/mL) | 150 ± 25 | 85 ± 15 | 50 ± 10** |
| Paw Tissue MMP-3 mRNA (fold change) | 12.0 ± 2.5 | 5.5 ± 1.5 | 2.8 ± 1.0** |
| *p < 0.05, *p < 0.01 vs. Vehicle Control |
Pharmacokinetics
The pharmacokinetic profile of an oral small molecule IL-17 inhibitor is crucial for determining its dosing regimen and potential for clinical success. The table below shows representative pharmacokinetic parameters in rodents.
| Parameter | Unit | Value |
| Oral Bioavailability (F%) | % | 23 - 26[6] |
| Half-life (t1/2) | hours | Data not publicly available |
| Time to Maximum Concentration (Tmax) | hours | Data not publicly available |
| Clearance (CL) | mL/min/kg | Data not publicly available |
| Volume of Distribution (Vd) | L/kg | Data not publicly available |
Experimental Protocols
Collagen-Induced Arthritis (CIA) in Mice
This protocol describes the induction of arthritis in DBA/1 mice, a commonly used strain for this model.[7][8][9][10]
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine Type II Collagen (2 mg/mL in 0.05 M acetic acid)
-
Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
Syringes and needles
Procedure:
-
Preparation of Emulsion: On the day of immunization, prepare a 1:1 emulsion of Type II collagen and CFA by drawing equal volumes into two glass syringes connected by a Luer lock and passing the mixture back and forth until a thick, stable emulsion is formed. A drop of the emulsion should not disperse in water.
-
Primary Immunization (Day 0): Anesthetize mice and administer a 100 µL subcutaneous injection of the emulsion at the base of the tail.
-
Booster Immunization (Day 21): Prepare a 1:1 emulsion of Type II collagen and IFA. Administer a 100 µL subcutaneous injection at a different site near the base of the tail.
-
Arthritis Assessment: Beginning on day 21, monitor mice daily for the onset and severity of arthritis. Score each paw on a scale of 0-4 based on the degree of erythema and swelling (0=normal, 1=mild, 2=moderate, 3=severe, 4=ankylosis). The maximum score per mouse is 16.
-
Treatment: Once arthritis is established (typically a score of 4-6), randomize mice into treatment groups and begin daily oral administration of the test compound or vehicle.
-
Endpoint Analysis: At the end of the study (e.g., day 42), collect blood for serum biomarker analysis and paws for histopathological evaluation of joint inflammation, cartilage damage, and bone erosion.
In Vitro IL-17A-Induced Cytokine Production in Human Synovial Fibroblasts
This assay evaluates the ability of a test compound to inhibit the pro-inflammatory effects of IL-17A on a key cell type in the rheumatoid joint.[11]
Materials:
-
Rheumatoid arthritis synovial fibroblasts (RASFs)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant human IL-17A
-
Recombinant human TNF-α (optional, for synergy studies)
-
Test compound (this compound)
-
ELISA kit for IL-6 or IL-8
Procedure:
-
Cell Seeding: Seed RASFs in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
Compound Pre-incubation: The next day, replace the medium with fresh medium containing various concentrations of the test compound or vehicle and pre-incubate for 1 hour.
-
Stimulation: Add recombinant human IL-17A (e.g., 50 ng/mL), with or without TNF-α (e.g., 1 ng/mL), to the wells.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate and collect the supernatants.
-
Cytokine Measurement: Quantify the concentration of IL-6 or IL-8 in the supernatants using a specific ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 value of the test compound by plotting the percentage of inhibition of cytokine production against the log concentration of the compound.
Conclusion
The preclinical data for representative small molecule inhibitors of the IL-17A/IL-17RA interaction, such as this compound, demonstrate potent in vitro activity and significant efficacy in the collagen-induced arthritis model of rheumatoid arthritis. These orally bioavailable compounds effectively suppress the IL-17A signaling pathway, leading to a reduction in joint inflammation, cartilage degradation, and bone erosion in preclinical models. While further investigation into the safety and long-term efficacy is required, the data presented in this guide support the continued development of this class of molecules as a promising oral therapeutic option for patients with rheumatoid arthritis.
References
- 1. Protocol for the induction of arthritis in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IL-17A/IL-17RA interaction inhibitors disclosed in Janssen patent | BioWorld [bioworld.com]
- 3. Janssen Pharmaceutica patents new IL-17A/IL-17RA interaction modulators | BioWorld [bioworld.com]
- 4. Janssen Pharmaceutica describes new IL-17A/ IL-17RA interaction inhibitors | BioWorld [bioworld.com]
- 5. Janssen Pharmaceutica describes new IL-17 production inhibitors for inflammatory disorders | BioWorld [bioworld.com]
- 6. tandfonline.com [tandfonline.com]
- 7. chondrex.com [chondrex.com]
- 8. resources.amsbio.com [resources.amsbio.com]
- 9. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]
- 11. Frontiers | IL-17 in Rheumatoid Arthritis and Precision Medicine: From Synovitis Expression to Circulating Bioactive Levels [frontiersin.org]
In Vivo Pharmacokinetic Profile of (R)-IL-17 Modulator 4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo pharmacokinetic properties of (R)-IL-17 modulator 4, a small molecule inhibitor targeting the Interleukin-17 (IL-17) signaling pathway. This document summarizes key pharmacokinetic parameters, outlines detailed experimental methodologies for in vivo studies, and visualizes the associated biological pathways and experimental workflows.
Introduction
Interleukin-17A (IL-17A) is a key pro-inflammatory cytokine implicated in the pathogenesis of various autoimmune and inflammatory diseases. Small molecule modulators that inhibit the IL-17 pathway represent a promising therapeutic strategy. This compound has been identified as one such orally active inhibitor. Understanding its pharmacokinetic profile is crucial for its development as a potential therapeutic agent. This guide synthesizes available data to provide a detailed technical resource for researchers in the field.
In Vivo Pharmacokinetic Properties
This compound has demonstrated favorable pharmacokinetic properties in preclinical rat models. The compound exhibits good oral bioavailability and a moderate half-life, suggesting its potential for oral administration. A summary of the key pharmacokinetic parameters in rats is presented in Table 1.
Table 1: In Vivo Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Reference |
| Clearance (CL) | 7.4 mL/min/kg | [1] |
| Volume of Distribution (Vss) | 2.6 L/kg | [1] |
| Half-life (t½) | 3.7 h | [1] |
| Oral Bioavailability (F) | 100% | [1] |
Note: Specific Cmax (maximum plasma concentration) and Tmax (time to reach maximum plasma concentration) values for this compound in rats are not currently available in the public domain.
Experimental Protocols
The following sections describe generalized yet detailed methodologies for conducting in vivo pharmacokinetic studies of small molecule inhibitors like this compound in a rat model. These protocols are based on standard practices in the field.
Animal Model
-
Species: Sprague-Dawley or Wistar rats
-
Sex: Male and/or female
-
Weight: 200-250 g
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and provided with ad libitum access to food and water. Acclimatization for at least one week prior to the study is recommended.
Formulation and Administration
-
Formulation: For oral administration, this compound is typically formulated as a solution or suspension in a vehicle such as 0.5% methylcellulose (B11928114) or a mixture of PEG400, Tween 80, and saline. The choice of vehicle should be based on the solubility and stability of the compound.
-
Administration Route: Oral gavage is a common route for administering oral drug candidates in rats.
-
Dose: The dose level is determined based on in vitro potency and preliminary tolerability studies.
Blood Sampling
-
Sampling Sites: Blood samples can be collected from the tail vein, saphenous vein, or via a cannulated jugular vein.
-
Time Points: A typical sampling schedule for an oral pharmacokinetic study would include pre-dose (0 h) and post-dose time points such as 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.
-
Sample Collection: At each time point, approximately 100-200 µL of whole blood is collected into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: The blood samples are centrifuged at approximately 2000 x g for 10 minutes at 4°C to separate the plasma. The resulting plasma is then transferred to clean tubes and stored at -80°C until analysis.
Bioanalytical Method: LC-MS/MS
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying small molecules in plasma.
-
Sample Preparation: Plasma samples are typically prepared using protein precipitation with a solvent like acetonitrile (B52724), followed by centrifugation to remove the precipitated proteins. The supernatant is then diluted and injected into the LC-MS/MS system.
-
Chromatography: Reverse-phase chromatography using a C18 column is commonly employed to separate the analyte from endogenous plasma components. The mobile phase usually consists of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier like formic acid.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification. Specific precursor-to-product ion transitions for the analyte and an internal standard are monitored.
-
Method Validation: The bioanalytical method should be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study.
Caption: Workflow for an in vivo pharmacokinetic study.
IL-17 Signaling Pathway
This compound inhibits the IL-17A signaling pathway. The diagram below outlines the key steps in this cascade.
Caption: Simplified IL-17 signaling pathway and the point of inhibition.
Conclusion
This compound displays promising in vivo pharmacokinetic characteristics in rats, including excellent oral bioavailability and a moderate half-life, supporting its potential as an orally administered therapeutic. The provided experimental framework offers a robust starting point for researchers and drug development professionals to design and execute further preclinical studies. The visualization of the experimental workflow and the IL-17 signaling pathway serves to clarify the context and mechanism of action of this compound. Future studies should aim to fully characterize the pharmacokinetic profile, including the determination of Cmax and Tmax, and to explore the pharmacodynamics of this compound in relevant disease models.
References
(R)-IL-17 Modulator 4: A Deep Dive into its Role in the Th17 Cell Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (R)-IL-17 modulator 4, a novel small molecule inhibitor targeting the pro-inflammatory Th17 cell pathway. This document details the mechanism of action, available preclinical data, and relevant experimental protocols to facilitate further research and development in the field of autoimmune and inflammatory diseases.
Introduction to this compound and the Th17 Pathway
Interleukin-17 (IL-17) is a signature cytokine produced by T helper 17 (Th17) cells and plays a critical role in the host defense against extracellular pathogens. However, its dysregulation is a key driver in the pathogenesis of numerous autoimmune and inflammatory disorders, including psoriasis, rheumatoid arthritis, and psoriatic arthritis.[1][2] The IL-17 signaling cascade is initiated by the binding of IL-17A, a homodimeric cytokine, to its cell surface receptor complex, IL-17RA/IL-17RC.[3][4] This interaction triggers a downstream signaling cascade, leading to the production of pro-inflammatory cytokines and chemokines.[5]
This compound is the R-enantiomer of IL-17 modulator 4, which functions as a pro-agent, or prodrug, of the active compound IL-17 modulator 1.[6][7] IL-17 modulator 4 acts as a protein-protein interaction modulator. It binds to the central pocket of the IL-17A dimer, stabilizing its conformation in a way that prevents its effective binding to the IL-17RA receptor, thereby inhibiting the downstream inflammatory signaling.[8] While specific data for the (R)-enantiomer is not publicly available, the information presented herein is based on the data for the racemic IL-17 modulator 4 and its active form, IL-17 modulator 1. It is presumed that the biological activity resides predominantly within one of the enantiomers.
Mechanism of Action
This compound, through its active form IL-17 modulator 1, exerts its therapeutic effect by directly interfering with the initial step of the IL-17 signaling pathway. The proposed mechanism of action is as follows:
-
Conversion to Active Form : this compound is a pro-agent that is converted in vivo to its active form, IL-17 modulator 1.[6][7]
-
Binding to IL-17A : IL-17 modulator 1 binds to a central pocket of the homodimeric IL-17A cytokine.
-
Conformational Stabilization : This binding stabilizes the conformation of the IL-17A dimer.
-
Inhibition of Receptor Binding : The stabilized conformation of IL-17A is unable to effectively bind to its receptor, IL-17RA.[8]
-
Blockade of Downstream Signaling : By preventing the IL-17A/IL-17RA interaction, the subsequent recruitment of signaling adaptors like Act1 and TRAF6 is blocked, leading to the inhibition of NF-κB and MAPK signaling pathways.[4][9]
-
Reduction of Inflammation : The overall effect is a reduction in the production of pro-inflammatory mediators, such as IL-6 and IL-8, thereby ameliorating inflammation.
The following diagram illustrates the targeted step in the Th17 signaling pathway.
Caption: Inhibition of the IL-17A/IL-17RA interaction by the active form of this compound.
Quantitative Data
The following tables summarize the available quantitative data for IL-17 modulator 4. It is important to reiterate that this data is for the racemic mixture and not specifically for the (R)-enantiomer.
Table 1: In Vitro Activity of IL-17 Modulator 4
| Assay | Cell Line | Stimulant | Measured Endpoint | EC50 (nM) | Reference |
| IL-8 Secretion Inhibition | HEKa (Human Epidermal Keratinocytes) | Glycosylated IL-17A and TNFα | IL-8 levels | 14 | [8] |
Table 2: In Vivo Pharmacokinetics of IL-17 Modulator 4 in Rats
| Parameter | Value | Unit | Reference |
| Clearance (CL) | 7.4 | mL/min/kg | [8] |
| Volume of Distribution (Vss) | 2.6 | L/kg | [8] |
| Half-life (t1/2) | 3.7 | h | [8] |
| Oral Bioavailability (F) | 100 | % | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of IL-17 modulators. These protocols are based on standard assays used in the field and can be adapted for the specific testing of this compound.
In Vitro Cell-Based Assay: Inhibition of IL-17A-induced Cytokine Production
This assay is designed to determine the potency of a test compound in inhibiting the production of a pro-inflammatory cytokine (e.g., IL-6 or IL-8) from cells stimulated with IL-17A.
Objective: To calculate the EC50 value of this compound.
Materials:
-
Human cell line responsive to IL-17A (e.g., human dermal fibroblasts, HeLa cells, or HT1080 fibrosarcoma cells).
-
Recombinant human IL-17A.
-
Recombinant human TNF-α (optional, for co-stimulation).
-
This compound and control compounds.
-
Cell culture medium and supplements.
-
ELISA kit for the detection of the target cytokine (e.g., human IL-6 or IL-8).
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound and control compounds in the appropriate vehicle (e.g., DMSO).
-
Compound Treatment: Pre-incubate the cells with the test compounds for a specified period (e.g., 1 hour).
-
Cell Stimulation: Stimulate the cells with a pre-determined concentration of recombinant human IL-17A (and TNF-α, if applicable).
-
Incubation: Incubate the plate for a period sufficient to induce cytokine production (e.g., 24-48 hours).
-
Supernatant Collection: Collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentration of the target cytokine in the supernatants using a specific ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the cytokine concentration against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Caption: A generalized workflow for assessing the in vitro potency of an IL-17 modulator.
In Vivo Animal Model of Inflammation
Animal models are crucial for evaluating the efficacy and pharmacokinetic/pharmacodynamic (PK/PD) relationship of a novel therapeutic agent. A common model for IL-17-mediated inflammation is the imiquimod-induced psoriasis model in mice.
Objective: To assess the in vivo efficacy of this compound in reducing psoriatic-like skin inflammation.
Materials:
-
Imiquimod (B1671794) cream (5%).
-
This compound formulated for the desired route of administration (e.g., oral gavage).
-
Vehicle control.
-
Positive control (e.g., an anti-IL-17 antibody).
-
Mice (e.g., BALB/c or C57BL/6).
-
Calipers for measuring ear thickness.
-
Psoriasis Area and Severity Index (PASI) scoring system adapted for mice.
-
Materials for tissue collection and processing for histology and cytokine analysis.
Procedure:
-
Acclimatization: Acclimatize the mice to the experimental conditions.
-
Induction of Psoriasis: Apply a daily topical dose of imiquimod cream to the shaved back and/or ear of the mice for a specified duration (e.g., 5-7 days).
-
Treatment: Administer this compound, vehicle, or a positive control daily, starting from the first day of imiquimod application.
-
Clinical Scoring: Monitor and score the severity of skin inflammation daily using the modified PASI score (erythema, scaling, and thickness) and measure ear thickness with calipers.
-
Termination and Sample Collection: At the end of the study, euthanize the mice and collect skin and spleen samples.
-
Histological Analysis: Process the skin samples for histological analysis (e.g., H&E staining) to assess epidermal thickness and inflammatory cell infiltration.
-
Cytokine Analysis: Homogenize skin or spleen samples to measure the levels of pro-inflammatory cytokines (e.g., IL-17A, IL-23, IL-6) by ELISA or qPCR.
-
Data Analysis: Compare the clinical scores, ear thickness, histological parameters, and cytokine levels between the different treatment groups to determine the efficacy of this compound.
Caption: A typical experimental workflow for evaluating an IL-17 modulator in a mouse model of psoriasis.
Conclusion and Future Directions
This compound represents a promising orally available small molecule approach to target the IL-17 pathway, a clinically validated target for a range of inflammatory diseases. The available data on the racemic mixture, IL-17 modulator 4, demonstrates potent in vitro activity and favorable in vivo pharmacokinetics. Future research should focus on elucidating the specific activity of the (R)-enantiomer to confirm its therapeutic potential. Further studies are warranted to explore its efficacy in a broader range of preclinical models of autoimmune and inflammatory diseases. The development of orally bioavailable small molecule inhibitors of the IL-17 pathway, such as this compound, holds the potential to provide a more convenient and accessible treatment option for patients compared to the currently available injectable biologics.
References
- 1. What are IL-17 modulators and how do they work? [synapse.patsnap.com]
- 2. tandfonline.com [tandfonline.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Structure and signalling in the IL-17 receptor superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. IL-17 modulator 4 | IL-17 modulator Prodrug | TargetMol [targetmol.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. researchgate.net [researchgate.net]
(R)-IL-17 modulator 4 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-IL-17 modulator 4, also identified as compound 23 in seminal research, is a potent, orally bioavailable small molecule designed to modulate the protein-protein interaction of Interleukin-17A (IL-17A).[1] As the R-enantiomer of IL-17 modulator 4, this compound is a pro-agent of IL-17 modulator 1.[2][3] Its mechanism of action offers a promising therapeutic strategy for a range of IL-17A-mediated inflammatory and autoimmune diseases, including psoriasis.[1][2][3] This document provides a comprehensive overview of its chemical structure, properties, and the experimental protocols used in its characterization.
Chemical Structure and Properties
This compound is a complex synthetic molecule with the systematic IUPAC name (R)-N-(dicyclopropylmethyl)-2-((1-isopropyl-1H-pyrazole-5-carbonyl)amino)-N'-(4-(3,5-dimethyl-1H-pyrazol-4-yl)phenyl)malonamide. Its chemical and physical properties are summarized in the tables below.
Table 1: Chemical Identifiers
| Identifier | Value |
| Compound Name | This compound |
| Synonyms | Compound 23 |
| CAS Number | 2446804-29-9[3] |
| Molecular Formula | C₂₇H₃₄N₆O₂ |
| Molecular Weight | 474.60 g/mol |
| SMILES | CC(C)n1nccc1C(=O)N--INVALID-LINK--C(=O)Nc1ccc(cc1)-c1c(C)n[nH]c1C |
Table 2: Physicochemical Properties
| Property | Value |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C for long-term |
Mechanism of Action
This compound functions as a protein-protein interaction modulator. It binds to the central pocket of the IL-17A homodimer, stabilizing a conformation that is unable to effectively bind to its receptor, IL-17RA.[1] This allosteric modulation inhibits the downstream signaling cascade initiated by the IL-17A/IL-17RA interaction, thereby mitigating the pro-inflammatory effects of IL-17A.
IL-17 Signaling Pathway and Modulation
The binding of IL-17A to its receptor complex (IL-17RA/IL-17RC) triggers the recruitment of the adaptor protein Act1. This leads to the activation of downstream signaling pathways, including NF-κB and MAPK, culminating in the production of pro-inflammatory cytokines and chemokines like IL-6, IL-8, and various metalloproteinases. This compound intervenes at the initial step of this cascade by preventing the IL-17A/IL-17RA binding.
Caption: IL-17 signaling pathway and the inhibitory action of this compound.
Biological Activity and Pharmacokinetics
The biological activity and pharmacokinetic profile of IL-17 modulator 4 have been characterized through a series of in vitro and in vivo studies.
Table 3: In Vitro Activity
| Assay | Cell Line | Stimulants | Endpoint | EC₅₀ (nM) |
| IL-8 Secretion | HEKa | IL-17A, TNFα | IL-8 release | 14 |
Data for IL-17 modulator 4 (racemate or unspecified).[1]
Table 4: In Vivo Pharmacokinetics in Rats
| Parameter | Value |
| Administration Route | Oral |
| Clearance | 7.4 mL/min/kg |
| Volume of Distribution (Vss) | 2.6 L/kg |
| Half-life (t₁/₂) | 3.7 h |
| Oral Bioavailability | 100% |
Data for IL-17 modulator 4 (racemate or unspecified).[1]
Experimental Protocols
In Vitro IL-8 Secretion Assay
This assay is designed to measure the ability of a compound to inhibit the production of IL-8, a pro-inflammatory chemokine, in human epidermal keratinocytes (HEKa) stimulated with IL-17A and TNFα.
Methodology:
-
Cell Culture: Human adult epidermal keratinocytes (HEKa) are cultured in appropriate media and seeded into 96-well plates.
-
Compound Treatment: Cells are pre-incubated with various concentrations of this compound for a specified period.
-
Stimulation: The cells are then stimulated with a combination of recombinant human IL-17A and TNFα to induce IL-8 production.
-
Incubation: The plates are incubated for 18-24 hours to allow for IL-8 secretion into the culture supernatant.
-
Quantification: The concentration of IL-8 in the supernatant is quantified using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: The EC₅₀ value, representing the concentration of the compound that inhibits 50% of the IL-8 production, is calculated from the dose-response curve.
Caption: Workflow for the in vitro IL-8 secretion assay.
In Vivo Pharmacokinetic Study in Rats
This study is conducted to determine the pharmacokinetic properties of this compound following oral administration in a rodent model.
Methodology:
-
Animal Model: Male Sprague-Dawley or Wistar rats are used for the study.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Fasting: Rats are fasted overnight before dosing, with free access to water.
-
Compound Formulation: this compound is formulated in a suitable vehicle for oral gavage (e.g., a suspension in 0.5% methylcellulose).
-
Dosing: A single oral dose of the compound is administered to the rats via gavage.
-
Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Preparation: Blood samples are processed to obtain plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: The concentration of this compound in the plasma samples is determined using a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability using non-compartmental analysis.
Conclusion
This compound is a promising small molecule inhibitor of the IL-17A pathway with excellent oral bioavailability and potent in vitro activity. Its well-defined mechanism of action, involving the allosteric modulation of the IL-17A homodimer, presents a compelling approach for the development of novel therapies for a variety of inflammatory and autoimmune disorders. The experimental protocols detailed herein provide a foundation for further research and development of this and similar compounds.
References
In-Depth Technical Guide: (R)-IL-17 Modulator 4 and its Interaction with the IL-17RA Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Interleukin-17A (IL-17A) is a key pro-inflammatory cytokine implicated in the pathogenesis of numerous autoimmune diseases. Consequently, the IL-17 signaling pathway has emerged as a significant target for therapeutic intervention. Small molecule modulators that disrupt the interaction between IL-17A and its receptor, IL-17RA, offer a promising oral alternative to currently approved monoclonal antibody therapies. This technical guide provides a comprehensive overview of the interaction between a novel small molecule, (R)-IL-17 modulator 4, and the IL-17A/IL-17RA axis. We will delve into its mechanism of action, present available quantitative data, and provide detailed experimental protocols for the key assays used in its characterization.
Introduction to this compound
This compound is the R-enantiomer of IL-17 modulator 4, a prodrug of the biologically active IL-17 modulator 1. These compounds represent a novel class of orally bioavailable small molecules designed to inhibit the protein-protein interaction between the IL-17A homodimer and its cell surface receptor, IL-17RA. The development of such modulators is a significant area of research for creating new treatments for IL-17A-mediated diseases, including psoriasis, psoriatic arthritis, and other inflammatory and autoimmune disorders.
The primary mechanism of action for this class of modulators is the stabilization of the IL-17A homodimer. By binding to a central pocket within the IL-17A dimer, the modulator induces a conformational change that renders the cytokine unable to effectively bind to its receptor, IL-17RA, thereby inhibiting the downstream inflammatory signaling cascade.
Quantitative Data
The following tables summarize the available quantitative data for IL-17 modulator 4 (also referred to as Compound 23 in scientific literature) and its active form, IL-17 modulator 1. It is important to note that specific data for the (R)-enantiomer is not extensively available in public literature; the data presented here is for the racemate or the active metabolite.
Table 1: In Vitro Cellular Activity of IL-17 Modulator 4 (Compound 23)
| Assay | Cell Line | Stimulants | Measured Endpoint | EC50 (nM) |
| IL-8 Secretion Assay | HEKa (Human Epidermal Keratinocytes, adult) | Glycosylated IL-17A and TNFα | Inhibition of IL-8 secretion | 14[1][2] |
Table 2: In Vivo Pharmacokinetic Properties of IL-17 Modulator 4 (Compound 23) in Rats
| Parameter | Value | Units |
| Clearance | 7.4 | mL/min/kg |
| Volume of Distribution (Vss) | 2.6 | L/kg |
| Half-life (t½) | 3.7 | hours |
| Oral Bioavailability | 100 | % |
Data sourced from MedChemExpress product information, referencing the patent WO2020127685A1.[1][2]
Signaling Pathways and Experimental Workflows
IL-17A Signaling Pathway
The binding of the IL-17A homodimer to its heterodimeric receptor, composed of IL-17RA and IL-17RC subunits, initiates a downstream signaling cascade. This process involves the recruitment of the adaptor protein Act1 to the receptor complex. Act1, in turn, recruits TRAF6, leading to the activation of key transcription factors such as NF-κB and C/EBP, as well as the MAPK pathway. The activation of these pathways results in the transcription and subsequent secretion of pro-inflammatory cytokines (e.g., IL-6), chemokines (e.g., IL-8), and antimicrobial peptides, which drive the inflammatory response.
Experimental Workflow for Modulator Characterization
The characterization of small molecule modulators of the IL-17A/IL-17RA interaction typically follows a multi-step process, beginning with high-throughput screening to identify initial hits, followed by detailed biochemical and cellular assays to confirm activity and elucidate the mechanism of action.
Experimental Protocols
The following are detailed, representative protocols for key experiments used to characterize IL-17A modulators. While these are based on established methodologies, specific parameters for the characterization of this compound may have been adapted by the developing researchers.
Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
This assay is a high-throughput method to measure the disruption of the IL-17A and IL-17RA interaction by a small molecule inhibitor.
Materials:
-
Tagged Human IL-17A (e.g., with Tag1)
-
Tagged Human IL-17RA (e.g., with Tag2)
-
Anti-Tag1 antibody labeled with Europium cryptate (donor)
-
Anti-Tag2 antibody labeled with XL665 (acceptor)
-
Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)
-
Test compounds (e.g., this compound)
-
Low-volume 384-well white plates
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 384-well plate, add 2 µL of the test compound dilution.
-
Add 4 µL of the Tag1-IL-17A working solution to each well.
-
Add 4 µL of the Tag2-IL-17RA working solution to each well.
-
Prepare a pre-mixed solution of the HTRF detection reagents (Anti-Tag1 Eu Cryptate and Anti-Tag2 XL665) in detection buffer.
-
Add 10 µL of the pre-mixed detection reagents to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 2 to 4 hours, or overnight), protected from light.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is used to determine the binding affinity and kinetics (association and dissociation rates) of the small molecule modulator to IL-17A.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Recombinant Human IL-17A
-
Test compound (e.g., IL-17 modulator 1, the active form)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.
-
Immobilize IL-17A to the surface by injecting a solution of the protein in immobilization buffer. The target immobilization level should be optimized.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
Prepare a series of dilutions of the test compound in running buffer.
-
Inject the compound dilutions over the IL-17A-immobilized surface, followed by a dissociation phase with running buffer. A reference flow cell without IL-17A should be used for background subtraction.
-
After each cycle, regenerate the sensor surface with a suitable regeneration solution (e.g., a short pulse of low pH buffer).
-
Analyze the resulting sensorgrams by fitting the data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Cellular IL-8 Secretion Assay
This functional assay measures the ability of the modulator to inhibit IL-17A-induced pro-inflammatory cytokine secretion from relevant human cells.
Materials:
-
Human Epidermal Keratinocytes (HEKa)
-
Keratinocyte growth medium
-
Recombinant Human IL-17A
-
Recombinant Human TNFα
-
Test compound (e.g., IL-17 modulator 4)
-
Human IL-8 ELISA kit
-
96-well cell culture plates
Procedure:
-
Seed HEKa cells in 96-well plates and culture until they reach approximately 80-90% confluency.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Pre-incubate the cells with the test compound dilutions for a specified time (e.g., 1 hour).
-
Stimulate the cells with a pre-determined concentration of IL-17A and TNFα (e.g., 10 ng/mL IL-17A and 1 ng/mL TNFα).
-
Incubate the plates for a further 24-48 hours at 37°C in a CO2 incubator.
-
Collect the cell culture supernatants.
-
Quantify the concentration of IL-8 in the supernatants using a human IL-8 ELISA kit according to the manufacturer's instructions.
-
Plot the IL-8 concentration against the compound concentration and fit the data to a four-parameter logistic model to determine the EC50 value.
Conclusion
This compound and its related compounds are promising small molecule inhibitors of the IL-17A signaling pathway. Their mechanism of action, involving the stabilization of the IL-17A dimer to prevent receptor binding, represents a novel approach to treating IL-17-mediated diseases. The available in vitro cellular activity and in vivo pharmacokinetic data for the racemate suggest a potent and orally bioavailable drug candidate. The experimental protocols detailed in this guide provide a framework for the continued research and development of this and other small molecule modulators targeting the IL-17A/IL-17RA interaction. Further disclosure of direct binding affinity data will be crucial for a more complete understanding of the structure-activity relationship of this compound series.
References
In Vitro Characterization of (R)-IL-17 Modulator 4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of (R)-IL-17 modulator 4, a novel small molecule designed to inhibit the pro-inflammatory cytokine Interleukin-17A (IL-17A). This document details the modulator's mechanism of action, summarizes key quantitative data from various assays, and provides comprehensive experimental protocols for the cited studies.
Mechanism of Action
This compound is a prodrug that converts to its active form, IL-17 modulator 1. This active metabolite functions as a protein-protein interaction modulator. It binds to a central pocket of the IL-17A homodimer, stabilizing its conformation.[1] This stabilization prevents the IL-17A dimer from effectively binding to its cognate receptor, IL-17RA, thereby inhibiting the downstream inflammatory signaling cascade.[1] The IL-17 signaling pathway, initiated by the binding of IL-17A to the IL-17RA/IL-17RC receptor complex, typically leads to the recruitment of the adaptor protein Act1 and subsequent activation of TRAF6. This, in turn, activates downstream pathways including NF-κB and MAPK, culminating in the production of pro-inflammatory cytokines and chemokines like IL-6 and IL-8.[2][3][4] By preventing the initial ligand-receptor interaction, this compound effectively blocks this entire inflammatory cascade.
Quantitative Data Summary
The in vitro activity of this compound has been quantified through various biophysical and cell-based functional assays. The following tables summarize the available data.
| Assay Type | Parameter | Value | Cell Line/System |
| Functional Activity | EC₅₀ (IL-8 Secretion Inhibition) | 14 nM | HEKa (Human Epidermal Keratinocytes) |
Further quantitative data, including binding affinity (Kd) from Surface Plasmon Resonance (SPR) and detailed dose-response curves, are referenced in the primary literature but are not publicly available in full.
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below to facilitate reproducibility and further investigation.
HEKa Cell-Based IL-8 Secretion Assay
This assay evaluates the functional potency of this compound in a cellular context by measuring the inhibition of IL-17A-induced production of the chemokine IL-8.
Materials:
-
Human Epidermal Keratinocytes (HEKa)
-
Keratinocyte growth medium
-
Recombinant human IL-17A
-
Recombinant human TNF-α
-
This compound (or its active form)
-
IL-8 ELISA kit
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
Protocol:
-
Cell Seeding: Seed HEKa cells in 96-well plates at a predetermined density and allow them to adhere and grow overnight in a CO₂ incubator.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate vehicle (e.g., DMSO) and then in cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Pre-incubate the HEKa cells with the various concentrations of the modulator for a specified period (e.g., 1 hour) in the CO₂ incubator.
-
Stimulation: Stimulate the cells with a pre-determined concentration of recombinant human IL-17A and TNF-α. TNF-α is often used to co-stimulate as it synergizes with IL-17A to produce a robust inflammatory response.
-
Incubation: Incubate the plates for a defined period (e.g., 24-48 hours) to allow for IL-8 production and secretion into the cell culture supernatant.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
IL-8 Quantification: Quantify the concentration of IL-8 in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the IL-8 concentration against the modulator concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
Visualizations
IL-17 Signaling Pathway and Modulator's Point of Intervention
The following diagram illustrates the canonical IL-17 signaling pathway and highlights the mechanism of action of this compound.
Caption: IL-17 Signaling Pathway and Modulator Intervention.
Experimental Workflow for HEKa IL-8 Secretion Assay
This diagram outlines the key steps in the in vitro functional assay used to characterize the potency of this compound.
Caption: Workflow for the HEKa IL-8 Secretion Assay.
References
An In-depth Technical Guide to the Patent and Intellectual Property of (R)-IL-17 Modulator 4 (Compound 23)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the patent landscape and core intellectual property surrounding the small molecule (R)-IL-17 modulator 4, also identified as Compound 23 in pivotal scientific literature. This document delves into the key patent claims, detailed experimental methodologies, and quantitative data, offering a valuable resource for professionals engaged in immunology and drug discovery.
Introduction to IL-17 Modulation
Interleukin-17 (IL-17) is a pro-inflammatory cytokine that plays a crucial role in the pathogenesis of various autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis. The IL-17 signaling pathway, upon activation, triggers a cascade of downstream events leading to the production of inflammatory mediators. Consequently, the inhibition of this pathway has emerged as a promising therapeutic strategy. While monoclonal antibodies targeting the IL-17 pathway have demonstrated significant clinical efficacy, the development of orally bioavailable small molecule inhibitors presents a compelling alternative, offering potential advantages in terms of administration and patient compliance.
Core Patent and Intellectual Property
The primary intellectual property surrounding this compound is encapsulated in the patent application WO2020127685A1 , assigned to LEO Pharma A/S . This patent discloses a series of amino-acid anilides as small molecule modulators of IL-17.
Key Intellectual Property Aspects:
-
Inventors: Dack, Kevin Neil; Liang, Xifu; Larsen, Mogens; Andrews, Mark; Jessiman, Alan Stuart; Burhardt, Mia Nørreskov; Johnson, Patrick Stephen; Andersen, Peter; Jørgensen, Lars.
-
Core Claim: The central claim of the patent revolves around the chemical scaffold of the amino-acid anilides and their use in treating IL-17-mediated diseases. The claims cover the specific structure of this compound (Compound 23) and its pharmaceutically acceptable salts.
-
Mechanism of Action: The patented compounds are described as protein-protein interaction modulators that bind to the IL-17A dimer, stabilizing it in a conformation that is unable to effectively bind to its receptor, IL-17RA. This mechanism is a key feature of the invention.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound (Compound 23) as reported in the primary scientific literature (Andrews MD, et al. J Med Chem. 2022).
Table 1: In Vitro Activity
| Assay | Description | Result (Compound 23) |
| HEKa IL-8 Secretion IC50 | Inhibition of IL-17A and TNFα co-stimulated IL-8 secretion in human epidermal keratinocytes. | 14 nM |
| Surface Plasmon Resonance (SPR) | Binding affinity to human IL-17A/A homodimer. | KD = 2.5 nM |
| Differential Scanning Fluorimetry (DSF) | Thermal stabilization of human IL-17A/A upon binding. | ΔTm = 16.2 °C |
Table 2: In Vivo Pharmacokinetics in Rats
| Parameter | Route of Administration | Value (Compound 23) |
| Clearance (Cl) | Intravenous | 7.4 mL/min/kg |
| Volume of Distribution (Vss) | Intravenous | 2.6 L/kg |
| Half-life (t½) | Intravenous | 3.7 h |
| Oral Bioavailability (F) | Oral | 100% |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound.
Human Epidermal Keratinocyte (HEKa) IL-8 Secretion Assay
Objective: To determine the potency of the modulator in a cell-based assay relevant to skin inflammation.
Methodology:
-
Cell Culture: Primary human epidermal keratinocytes (HEKa) are cultured in appropriate media until confluent.
-
Stimulation: Cells are pre-incubated with varying concentrations of the test compound for 1 hour.
-
Co-stimulation: Cells are then stimulated with a combination of recombinant human IL-17A and TNFα to induce IL-8 secretion.
-
Incubation: The cells are incubated for a further 24 hours.
-
Quantification: The concentration of IL-8 in the cell culture supernatant is quantified using a standard enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Surface Plasmon Resonance (SPR)
Objective: To measure the binding affinity and kinetics of the modulator to its target, IL-17A.
Methodology:
-
Immobilization: Recombinant human IL-17A is immobilized on a sensor chip.
-
Binding: A series of concentrations of the test compound in a suitable running buffer are flowed over the sensor chip surface.
-
Detection: The binding events are detected in real-time by monitoring changes in the refractive index at the sensor surface, generating sensorgrams.
-
Data Analysis: The association (k_on) and dissociation (k_off) rate constants are determined by fitting the sensorgram data to a 1:1 binding model. The equilibrium dissociation constant (K_D) is calculated as k_off / k_on.
Differential Scanning Fluorimetry (DSF)
Objective: To assess the thermal stabilization of IL-17A upon compound binding, confirming direct interaction.
Methodology:
-
Reaction Mixture: A solution containing recombinant human IL-17A, a fluorescent dye (e.g., SYPRO Orange), and the test compound is prepared in a suitable buffer.
-
Thermal Denaturation: The reaction mixture is subjected to a gradual temperature increase in a real-time PCR instrument.
-
Fluorescence Monitoring: The fluorescence of the dye is monitored as the temperature increases. The dye fluoresces upon binding to hydrophobic regions of the protein that become exposed during unfolding.
-
Data Analysis: The melting temperature (T_m), the temperature at which 50% of the protein is unfolded, is determined from the peak of the first derivative of the fluorescence curve. The change in melting temperature (ΔT_m) in the presence of the compound compared to a DMSO control is calculated.
Visualizations
IL-17 Signaling Pathway
Caption: IL-17 signaling pathway and the inhibitory mechanism of this compound.
Experimental Workflow for Modulator Characterization
Caption: Experimental workflow for the discovery and characterization of this compound.
Patent Claim Logic
Caption: Logical relationship of the core claims in patent WO2020127685A1.
Methodological & Application
Application Notes and Protocols for (R)-IL-17 Modulator 4 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-17 (IL-17) is a pro-inflammatory cytokine that plays a critical role in the pathogenesis of various autoimmune and inflammatory diseases.[1][2] The IL-17 signaling pathway is a key target for therapeutic intervention in these conditions.[1][3] (R)-IL-17 modulator 4 is an experimental small molecule designed to inhibit the IL-17 signaling pathway.[4] It is a pro-agent of IL-17 modulator 1, an orally active and highly efficacious modulator of IL-17A.[4] This document provides detailed protocols for the in vitro characterization of this compound using a cell-based assay with human epidermal keratinocytes.
Mechanism of Action and Signaling Pathway
This compound functions by inhibiting the IL-17A-mediated signaling pathway. IL-17A exerts its effects by binding to a heterodimeric receptor complex consisting of IL-17RA and IL-17RC subunits.[1][5] This binding event recruits the adaptor protein Act1, which in turn engages TRAF6, leading to the activation of downstream signaling cascades, including the NF-κB and MAPK pathways.[5] These pathways ultimately result in the transcription of genes encoding various pro-inflammatory cytokines, chemokines (like IL-8), and other mediators that contribute to inflammation.[6][7] this compound is believed to interfere with the interaction between IL-17A and its receptor, thereby blocking these downstream inflammatory responses.[4]
Data Presentation
The inhibitory activity of this compound on IL-17A-induced IL-8 secretion in human epidermal keratinocytes (HEKa) is summarized below.
| Compound | Cell Line | Stimulation | Analyte | EC50 | Reference |
| This compound | HEKa | IL-17A + TNFα | IL-8 Secretion | 14 nM | [4] |
Experimental Protocols
The following protocols outline the procedures for culturing human epidermal keratinocytes, stimulating them to produce IL-8, treating them with this compound, and quantifying the resulting IL-8 secretion.
Culture of Human Epidermal Keratinocytes (HEKa)
This protocol is adapted from standard procedures for HEKa cell culture.[8][9][10][11]
Materials:
-
Human Epidermal Keratinocytes, adult (HEKa)
-
Keratinocyte Serum-Free Growth Medium
-
Trypsin/EDTA solution
-
Trypsin Neutralizer solution
-
D-PBS (Dulbecco's Phosphate-Buffered Saline)
-
T-75 culture flasks
-
Sterile serological pipettes and pipette tips
-
Humidified incubator at 37°C with 5% CO2
Procedure:
-
Thawing Cryopreserved Cells:
-
Rapidly thaw the vial of HEKa cells in a 37°C water bath until a small sliver of ice remains.
-
Wipe the vial with 70% ethanol (B145695) and transfer it to a sterile cell culture hood.
-
Gently pipette the cell suspension into a T-75 flask containing 15 mL of pre-warmed Keratinocyte Serum-Free Growth Medium.
-
Rock the flask gently to distribute the cells evenly.
-
Incubate at 37°C with 5% CO2. Do not disturb for 24 hours.
-
-
Maintaining Cultures:
-
After 24 hours, replace the medium with fresh, pre-warmed medium to remove any residual DMSO.
-
Change the medium every other day until the culture reaches approximately 50% confluency.
-
Once the culture is >50% confluent, change the medium daily.
-
-
Subculturing (Passaging) Cells:
-
Subculture the cells when they reach 80% confluency.
-
Aspirate the medium and wash the cell monolayer with D-PBS.
-
Add 3 mL of Trypsin/EDTA solution to the flask and rock to cover the surface, then immediately aspirate.
-
Add 1 mL of fresh Trypsin/EDTA solution and incubate at room temperature for 8-10 minutes, or until cells become rounded.
-
Gently tap the flask to dislodge the cells.
-
Add 3 mL of Trypsin Neutralizer solution and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge at 220 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh medium.
-
Seed new flasks at a density of 2,500 - 5,000 cells/cm².
-
IL-17A and TNF-α Co-stimulation and Modulator Treatment
This protocol describes how to stimulate HEKa cells to produce IL-8 and assess the inhibitory effect of this compound.
Materials:
-
HEKa cells cultured in 96-well plates
-
Keratinocyte basal medium (without growth factors)
-
Recombinant human IL-17A
-
Recombinant human TNF-α
-
This compound
-
DMSO (vehicle control)
Procedure:
-
Cell Plating:
-
Seed HEKa cells into a 96-well plate at a density that will result in a confluent monolayer at the time of the assay.
-
-
Serum Starvation:
-
Once the cells are confluent, aspirate the growth medium and replace it with keratinocyte basal medium (without growth factors).
-
Incubate for 24 hours at 37°C with 5% CO2.[12]
-
-
Modulator Treatment:
-
Prepare serial dilutions of this compound in keratinocyte basal medium. Also, prepare a vehicle control (DMSO) at the same final concentration.
-
Pre-incubate the cells with the different concentrations of the modulator or vehicle control for 45 minutes.[12]
-
-
Cytokine Stimulation:
-
Prepare a stimulation cocktail of IL-17A (e.g., 100 ng/mL) and TNF-α (e.g., 10 ng/mL) in keratinocyte basal medium.[12]
-
Add the stimulation cocktail to the wells already containing the modulator or vehicle.
-
Include control wells with no stimulation, stimulation with only IL-17A, and stimulation with only TNF-α.
-
Incubate for 24-48 hours at 37°C with 5% CO2.[12]
-
-
Supernatant Collection:
-
After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells.
-
Carefully collect the cell culture supernatants for IL-8 analysis. Supernatants can be stored at -80°C if not analyzed immediately.[13]
-
Quantification of IL-8 by ELISA
This is a general protocol for a sandwich ELISA to measure IL-8 in the collected cell culture supernatants.[13][14][15][16][17]
Materials:
-
IL-8 ELISA kit (containing capture antibody, detection antibody, standard, and substrate)
-
Collected cell culture supernatants
-
Wash buffer
-
Assay buffer/diluent
-
Stop solution
-
96-well ELISA plate
-
Microplate reader
Procedure:
-
Plate Preparation:
-
Coat a 96-well ELISA plate with the IL-8 capture antibody according to the kit manufacturer's instructions.
-
Wash the plate with wash buffer.
-
Block the plate to prevent non-specific binding.
-
-
Standard Curve and Sample Addition:
-
Prepare a standard curve of recombinant IL-8 in assay buffer.
-
Add the standards and the collected cell culture supernatants to the wells in duplicate.
-
Incubate for 2 hours at room temperature.[15]
-
-
Detection:
-
Signal Development and Reading:
-
Wash the plate.
-
Add TMB substrate and incubate in the dark for 30 minutes.[16]
-
Add the stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the IL-8 standards.
-
Determine the concentration of IL-8 in the samples by interpolating their absorbance values from the standard curve.
-
Calculate the percent inhibition of IL-8 secretion for each concentration of this compound and determine the EC50 value.
-
Experimental Workflow
Conclusion
The provided protocols offer a robust framework for the in vitro characterization of this compound. The use of human epidermal keratinocytes stimulated with IL-17A and TNF-α provides a physiologically relevant cell-based assay to determine the potency and efficacy of IL-17 pathway inhibitors. These methods are essential for the preclinical evaluation of novel therapeutic agents targeting IL-17-driven inflammation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. IL-17 Inhibitors: How They Work, What They Treat, Types [verywellhealth.com]
- 3. What are IL-17 modulators and how do they work? [synapse.patsnap.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Interleukin 17 receptor-based signaling and implications for disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Th17 cytokines interleukin (IL)-17 and IL-22 modulate distinct inflammatory and keratinocyte-response pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
- 8. Human Epidermal Keratinocytes (HEK) Culture Protocol [sigmaaldrich.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. sciencellonline.com [sciencellonline.com]
- 11. Keratinocyte Cell Culture | Thermo Fisher Scientific - TR [thermofisher.com]
- 12. I-Kappa-B-Zeta Regulates Interleukin-17A/Tumor Necrosis Factor-Alpha Mediated Synergistic Induction of Interleukin-19 and Interleukin-20 in Humane Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-8 in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. file.elabscience.com [file.elabscience.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. stemcell.com [stemcell.com]
Application Notes and Protocols for (R)-IL-17 Modulator 4: An In Vivo Dosing and Administration Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-17 (IL-17) is a key pro-inflammatory cytokine implicated in the pathogenesis of various autoimmune and inflammatory diseases, including psoriasis and rheumatoid arthritis. Small molecule modulators targeting the IL-17 pathway offer a promising therapeutic strategy. (R)-IL-17 modulator 4 is the R-enantiomer of IL-17 modulator 4, a prodrug of the orally active and highly efficacious IL-17 modulator 1. These compounds are under investigation for their potential to treat IL-17A mediated diseases.
This document provides a comprehensive guide for the in vivo use of this compound, summarizing available pharmacokinetic data and offering detailed protocols for its administration in preclinical animal models of psoriasis and rheumatoid arthritis.
Quantitative Data Summary
While specific in vivo efficacy data for this compound is not publicly available, the following tables summarize the pharmacokinetic properties of the closely related IL-17 modulator 4 in rats and the in vivo efficacy of a comparable oral small-molecule IL-17A modulator from LEO Pharma in a mouse model of psoriasis. This information can serve as a valuable reference for study design.
Table 1: Pharmacokinetic Properties of IL-17 Modulator 4 in Rats
| Parameter | Value | Reference |
| Clearance | 7.4 mL/min/kg | [1] |
| Volume of Distribution (Vss) | 2.6 L/kg | [1] |
| Half-life (t½) | 3.7 h | [1] |
| Oral Bioavailability | 100% | [1] |
Table 2: In Vivo Efficacy of a LEO Pharma Oral IL-17A Modulator in a Mouse Model of Imiquimod-Induced Psoriasis
| Oral Dose (mg/kg) | Outcome | Reference |
| 3, 10, 25 | Dose-dependent decrease in the thickness of imiquimod-treated skin areas and altered levels of psoriatic biomarkers (Lcn2, Cxcl1, and IL-12b mRNA). | [2] |
| 5 (murine anti-IL-17 mAb, s.c.) | Comparable effects to the oral small-molecule modulator. | [2] |
Signaling Pathway and Experimental Workflow
To provide a conceptual framework for in vivo studies, the following diagrams illustrate the IL-17 signaling pathway and a general experimental workflow for evaluating an oral IL-17 modulator.
Experimental Protocols
The following are detailed protocols for the in vivo administration and evaluation of this compound in mouse models of psoriasis and rat models of rheumatoid arthritis.
Protocol 1: Evaluation in an Imiquimod-Induced Psoriasis Mouse Model
1. Materials and Reagents
-
This compound
-
Vehicle solution (e.g., 10% DMSO in corn oil)
-
Imiquimod (B1671794) cream (5%)
-
6-8 week old BALB/c or C57BL/6 mice
-
Calipers
-
Anesthesia (e.g., isoflurane)
-
Standard laboratory equipment for oral gavage, blood and tissue collection.
2. Formulation of this compound
-
Prepare a stock solution of this compound in DMSO.
-
For a final formulation of 10% DMSO in corn oil, first dissolve the required amount of the compound in DMSO.
-
Add the DMSO solution to corn oil to achieve the final desired concentration and a 10% DMSO v/v.
-
Use sonication to create a homogenous suspension if necessary. Prepare fresh daily.
3. Experimental Procedure
-
Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week.
-
Disease Induction:
-
Shave the dorsal skin of the mice.
-
Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back for 5-7 consecutive days to induce psoriasis-like skin inflammation.
-
-
Grouping and Dosing:
-
Randomize mice into treatment groups (n=8-10 per group):
-
Vehicle control
-
This compound (e.g., 3, 10, 25 mg/kg, based on the related LEO Pharma compound)
-
Positive control (optional, e.g., an anti-IL-17 antibody)
-
-
Begin oral administration of the compound or vehicle one day prior to or on the first day of imiquimod application and continue daily throughout the study.
-
-
Monitoring and Measurements:
-
Measure skin thickness (erythema, scaling, and thickness) of the treated dorsal skin daily using calipers.
-
Monitor body weight daily as a measure of general health.
-
-
Endpoint and Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Collect skin biopsies for histological analysis (H&E staining) and for the measurement of inflammatory gene expression (e.g., IL-17, IL-23, TNF-α) by qPCR.
-
Collect blood for systemic cytokine analysis.
-
Protocol 2: Evaluation in a Collagen-Induced Arthritis (CIA) Rat Model
1. Materials and Reagents
-
This compound
-
Vehicle solution (e.g., 10% DMSO in corn oil)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
8-10 week old male Lewis or Wistar rats
-
Calipers
-
Standard laboratory equipment for injections, oral gavage, and sample collection.
2. Formulation of this compound
-
Prepare the dosing solution as described in Protocol 1.
3. Experimental Procedure
-
Animal Acclimatization: Acclimatize rats for at least one week.
-
Disease Induction:
-
Primary Immunization (Day 0): Emulsify bovine type II collagen in CFA. Inject 100 µL of the emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 7): Emulsify bovine type II collagen in IFA. Administer a booster injection of 100 µL intradermally at a different site near the base of the tail.
-
-
Grouping and Dosing:
-
Begin oral administration of this compound or vehicle at the first sign of arthritis (typically around day 10-14) or prophylactically from the day of the first immunization.
-
Randomize rats into treatment groups (n=8-10 per group):
-
Vehicle control
-
This compound (dose range to be determined, potentially starting with 10-30 mg/kg daily based on cross-species scaling and data from related compounds)
-
Positive control (e.g., methotrexate)
-
-
-
Monitoring and Measurements:
-
Monitor the rats daily for the onset and severity of arthritis.
-
Score the clinical signs of arthritis in each paw (0-4 scale based on erythema and swelling). The maximum score per animal is 16.
-
Measure paw thickness using calipers every 2-3 days.
-
Monitor body weight regularly.
-
-
Endpoint and Analysis:
-
At the end of the study (e.g., day 28), euthanize the rats.
-
Collect hind paws for histological analysis to assess inflammation, pannus formation, and bone erosion.
-
Collect blood to measure serum levels of inflammatory cytokines (e.g., IL-17, TNF-α) and anti-collagen antibodies.
-
Disclaimer
The provided protocols and dosing information are intended as a guide for research purposes only. The in vivo efficacy doses for this compound have been extrapolated from data on a similar, but not identical, oral IL-17A modulator. Researchers should perform dose-ranging studies to determine the optimal dose for their specific model and experimental conditions. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
(R)-IL-17 modulator 4 solubility and solution preparation in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-IL-17 modulator 4 is a potent and selective small molecule inhibitor of the Interleukin-17 (IL-17) signaling pathway. It functions as a prodrug, converting to the active IL-17 modulator 1, which disrupts the interaction between IL-17A and its receptor, IL-17RA.[1][2] This inhibition effectively blocks the downstream signaling cascade that leads to the production of various pro-inflammatory cytokines and chemokines, such as IL-6 and IL-8. Given its role in inflammatory processes, this compound is a valuable tool for research in autoimmune diseases, inflammatory disorders, and cancer.
These application notes provide detailed protocols for the solubilization of this compound in Dimethyl Sulfoxide (DMSO) and its application in a cell-based assay to measure the inhibition of IL-17A-induced cytokine production.
Chemical Properties and Solubility
This compound is a white to off-white solid with the following chemical properties:
| Property | Value | Reference |
| Molecular Formula | C₂₇H₃₄N₆O₂ | [1] |
| Molecular Weight | 474.6 g/mol | [1] |
| CAS Number | 2446804-29-9 | [2] |
| Solubility in DMSO | ≥ 270 mg/mL (≥ 568.9 mM) | [1] |
Due to its high solubility in DMSO, it is the recommended solvent for preparing stock solutions for in vitro and in vivo studies.
Solution Preparation and Storage
Protocol for Preparing a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed using the following formula: Mass (mg) = Molecular Weight ( g/mol ) x Concentration (mol/L) x Volume (L) x 1000 (mg/g) Mass (mg) = 474.6 g/mol x 0.010 mol/L x 0.001 L x 1000 mg/g = 4.746 mg
-
Weigh the compound: Carefully weigh out 4.746 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous/sterile DMSO to the tube containing the compound.
-
Dissolve the compound:
-
Cap the tube securely and vortex thoroughly for 1-2 minutes.
-
For complete dissolution, sonication for 10-15 minutes in a water bath is recommended.[1]
-
Visually inspect the solution to ensure that no solid particles remain.
-
-
Storage:
Note on Sterility for Cell Culture: For cell-based assays, it is crucial to maintain sterility. While 100% DMSO is generally considered self-sterilizing, all handling steps should be performed in a sterile environment (e.g., a laminar flow hood) using sterile equipment.
Experimental Protocol: Inhibition of IL-17A-Induced IL-6 Production in Human Dermal Fibroblasts
This protocol describes a cell-based assay to determine the potency of this compound in inhibiting IL-17A-induced production of the pro-inflammatory cytokine IL-6 in human dermal fibroblasts.
Experimental Workflow
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Fibroblast growth medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)
-
Recombinant human IL-17A
-
Recombinant human TNF-α (optional, for co-stimulation)
-
This compound DMSO stock solution (e.g., 10 mM)
-
Sterile 96-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
Human IL-6 ELISA kit
-
Multichannel pipette
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
Culture HDFs to 80-90% confluency.
-
Trypsinize and resuspend the cells in fresh growth medium.
-
Seed the cells into a 96-well plate at a density of 1 x 10⁴ to 2 x 10⁴ cells per well in 100 µL of medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of the this compound stock solution in cell culture medium. It is recommended to perform an initial dilution of the DMSO stock in medium before further serial dilutions to minimize DMSO concentration.
-
Important: The final concentration of DMSO in the wells should not exceed 0.1% to avoid cytotoxicity. A vehicle control (medium with the same final DMSO concentration) must be included.
-
After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions (or vehicle control) to the respective wells.
-
Pre-incubate the cells with the compound for 1-2 hours at 37°C.
-
-
Cell Stimulation:
-
Prepare a stimulation solution of IL-17A in cell culture medium at a concentration that induces a robust IL-6 response (e.g., 50-100 ng/mL). For a more potent inflammatory response, TNF-α can be added as a co-stimulant (e.g., 1-10 ng/mL).
-
Add 100 µL of the stimulation solution to each well (except for the unstimulated control wells). The final volume in each well will be 200 µL.
-
Incubate the plate for 24 to 48 hours at 37°C in a 5% CO₂ incubator.
-
-
Cytokine Measurement:
-
After the incubation period, centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells.
-
Carefully collect the cell culture supernatants.
-
Measure the concentration of IL-6 in the supernatants using a human IL-6 ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the percentage of IL-6 inhibition against the logarithm of the this compound concentration.
-
Calculate the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of the IL-17A-induced IL-6 production.
-
IL-17 Signaling Pathway
This compound acts by inhibiting the binding of the cytokine IL-17A to its receptor IL-17RA. This initial step is critical for the downstream signaling cascade that promotes inflammation.
Safety Precautions
-
This compound is for research use only and not for human consumption.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound.
-
Handle DMSO in a well-ventilated area. DMSO can facilitate the absorption of other chemicals through the skin.
By following these guidelines and protocols, researchers can effectively utilize this compound to investigate the role of the IL-17 signaling pathway in various biological processes and disease models.
References
Application Note & Protocol: (R)-IL-17 Modulator 4 Cell-Based Assay for IL-17A Inhibition
Audience: Researchers, scientists, and drug development professionals.
Introduction
Interleukin-17A (IL-17A) is a pro-inflammatory cytokine that plays a critical role in the pathogenesis of various autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, and rheumatoid arthritis.[1][2] It is primarily produced by T helper 17 (Th17) cells and signals through a receptor complex composed of IL-17RA and IL-17RC.[2][3] This signaling cascade activates downstream pathways like NF-κB and MAPKs, leading to the expression of inflammatory mediators such as cytokines (e.g., IL-6) and chemokines (e.g., IL-8/CXCL8, GRO-α/CXCL1).[3][4] Consequently, targeting the IL-17A pathway is a validated therapeutic strategy.[1]
(R)-IL-17 modulator 4 is a small molecule that inhibits the IL-17A signaling pathway. It functions by binding to a central pocket in the IL-17A homodimer, stabilizing its conformation and thereby preventing its effective binding to the IL-17RA receptor.[5] This application note provides a detailed protocol for a cell-based assay to quantify the inhibitory activity of this compound on IL-17A-induced cellular responses. The assay utilizes human epidermal keratinocytes (HEKa) and measures the inhibition of IL-17A and TNFα co-stimulated IL-8 secretion.
IL-17A Signaling Pathway and Modulator's Mechanism of Action
The following diagrams illustrate the canonical IL-17A signaling pathway and the mechanism by which this compound disrupts this cascade.
Caption: IL-17A Signaling Pathway.
Caption: Mechanism of this compound.
Properties of this compound
The modulator has been characterized both in vitro and in vivo, demonstrating its potential as a therapeutic agent for IL-17A mediated diseases.[5]
| Parameter | Value | Cell/System | Reference |
| In Vitro Activity | |||
| EC₅₀ (IL-8 Secretion) | 14 nM | HEKa cells (co-stimulated with IL-17A & TNFα) | [5] |
| In Vivo Pharmacokinetics | |||
| Species | Rat | [5] | |
| Clearance | 7.4 mL/min/kg | [5] | |
| Volume of Distribution (Vss) | 2.6 L/kg | [5] | |
| Half-life (t₁/₂) | 3.7 h | [5] | |
| Oral Bioavailability | 100% | [5] |
Experimental Protocol: IL-8 Secretion Assay in HEKa Cells
This protocol details the steps to measure the dose-dependent inhibition of IL-17A/TNFα-induced IL-8 secretion from Human Epidermal Keratinocytes (HEKa) by this compound.
-
Human Epidermal Keratinocytes, adult (HEKa)
-
Keratinocyte Growth Medium (KGM) with supplements
-
Recombinant Human IL-17A
-
Recombinant Human TNFα
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
96-well flat-bottom cell culture plates, sterile
-
Human IL-8 ELISA Kit
-
Multichannel pipette, microplate reader
Caption: Workflow for the IL-17A Inhibition Assay.
-
Cell Seeding:
-
Culture HEKa cells in KGM according to the supplier's instructions.
-
Harvest cells using Trypsin-EDTA and resuspend in fresh KGM.
-
Seed 20,000 cells in 100 µL of KGM per well into a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.
-
-
Compound Preparation and Pre-treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the modulator in assay medium (KGM) to achieve final desired concentrations (e.g., 0.1 nM to 1 µM). Ensure the final DMSO concentration is ≤ 0.1% in all wells.
-
Include a "vehicle control" (0.1% DMSO in medium) and a "no treatment" control.
-
After the 24-hour incubation, carefully remove the medium from the cells and add 100 µL of the diluted modulator or vehicle control to the appropriate wells.
-
Pre-incubate the plate for 1 hour at 37°C.
-
-
Cell Stimulation:
-
Prepare a stimulation cocktail containing recombinant human IL-17A and TNFα in assay medium. The final concentration should be determined empirically, but a starting point could be 10 ng/mL for IL-17A and 1 ng/mL for TNFα.[6][7]
-
Add 10 µL of the stimulation cocktail to each well (except for the unstimulated control wells, which receive 10 µL of assay medium).
-
Incubate the plate for an additional 24 hours at 37°C.
-
-
IL-8 Quantification:
-
After incubation, centrifuge the plate briefly (e.g., 300 x g for 5 minutes) to pellet any detached cells.
-
Carefully collect the supernatant from each well for analysis.
-
Quantify the concentration of IL-8 in the supernatants using a commercial Human IL-8 ELISA kit, following the manufacturer's protocol.
-
-
Use the ELISA plate reader data to generate a standard curve and determine the IL-8 concentration (pg/mL) for each well.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - ([IL-8]_sample - [IL-8]_unstimulated) / ([IL-8]_stimulated_vehicle - [IL-8]_unstimulated))
-
Plot the % Inhibition against the log concentration of the modulator.
-
Use a non-linear regression analysis (four-parameter logistic fit) to determine the EC₅₀ value, which is the concentration of the modulator that causes 50% inhibition of IL-8 secretion.
Representative Data
The following table illustrates the expected dose-dependent inhibition of IL-8 secretion by this compound.
| This compound [nM] | IL-8 Concentration [pg/mL] (Mean ± SD) | % Inhibition |
| 0 (Unstimulated) | 50 ± 15 | N/A |
| 0 (Stimulated + Vehicle) | 1550 ± 120 | 0% |
| 0.1 | 1490 ± 110 | 4% |
| 1 | 1250 ± 95 | 20% |
| 5 | 950 ± 80 | 40% |
| 10 | 785 ± 65 | 51% |
| 20 | 500 ± 50 | 70% |
| 50 | 275 ± 30 | 85% |
| 100 | 155 ± 25 | 93% |
| 1000 | 80 ± 20 | 98% |
Note: Data are for illustrative purposes only and should be generated empirically.
References
- 1. researchgate.net [researchgate.net]
- 2. Basic biology and role of interleukin-17 in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immune response - IL-17 signaling pathways Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 4. IL-17 Signaling Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. A bi-specific inhibitor targeting IL-17A and MMP-9 reduces invasion and motility in MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibiting complex IL-17A and IL-17RA interactions with a linear peptide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (R)-IL-17 Modulator 4: Measuring IL-8 Secretion Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-17 (IL-17) is a pro-inflammatory cytokine that plays a critical role in various autoimmune and inflammatory diseases. A key function of IL-17A, the most prominent member of the IL-17 family, is to induce the production of other inflammatory mediators, including the chemokine Interleukin-8 (IL-8). IL-8 is a potent chemoattractant for neutrophils, and its sustained production contributes to the pathology of inflammatory conditions. Consequently, inhibiting the IL-17 signaling pathway presents a promising therapeutic strategy.
(R)-IL-17 modulator 4 is a small molecule designed to interfere with the IL-17A protein-protein interaction. By binding to the IL-17A dimer, it stabilizes a conformation that is unable to effectively bind to its receptor, IL-17RA, thereby inhibiting the downstream signaling cascade that leads to IL-8 production.
These application notes provide a detailed protocol for measuring the inhibitory effect of this compound on IL-8 secretion from human epidermal keratinocytes (HEKa) stimulated with IL-17A and Tumor Necrosis Factor-alpha (TNF-α).
Data Presentation
The following table summarizes the reported in vitro efficacy of this compound in inhibiting IL-8 secretion.
| Compound | Cell Line | Stimulation | Endpoint | IC50 / EC50 |
| This compound | HEKa | Glycosylated IL-17A and TNF-α | IL-8 Secretion | 14 nM |
Signaling Pathway
The binding of IL-17A to its receptor complex (IL-17RA/IL-17RC) initiates a signaling cascade that results in the production of pro-inflammatory cytokines and chemokines like IL-8. This process involves the recruitment of adaptor proteins such as Act1 and TRAF6, leading to the activation of downstream pathways including NF-κB and MAPK. The synergistic action of other pro-inflammatory cytokines, such as TNF-α, can amplify this response. This compound acts by preventing the initial binding of IL-17A to its receptor.
Caption: IL-17A signaling pathway leading to IL-8 secretion and the inhibitory action of this compound.
Experimental Protocols
This section outlines the detailed methodology for assessing the inhibition of IL-8 secretion by this compound in a cell-based assay.
Experimental Workflow
The overall experimental workflow consists of cell culture and plating, stimulation with cytokines in the presence of the modulator, collection of supernatant, and quantification of IL-8 levels using an ELISA.
Caption: Workflow for measuring IL-8 secretion inhibition.
Materials and Reagents
-
Human Epidermal Keratinocytes, adult (HEKa)
-
Keratinocyte Growth Medium (KGM) with supplements
-
Recombinant Human IL-17A
-
Recombinant Human TNF-α
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Human IL-8 ELISA Kit
-
96-well cell culture plates
-
Standard laboratory equipment (incubator, centrifuge, plate reader, etc.)
Cell Culture and Plating
-
Culture HEKa cells in Keratinocyte Growth Medium at 37°C in a humidified atmosphere with 5% CO2.
-
Passage the cells when they reach 70-80% confluency.
-
For the assay, seed HEKa cells into 96-well plates at a density of 2 x 10^4 cells per well in 100 µL of KGM.
-
Incubate the plates for 24-48 hours to allow for cell adherence and growth to near confluency.
Preparation of this compound
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for the dose-response curve (e.g., ranging from 1 µM to 0.1 nM). Ensure the final DMSO concentration in all wells is consistent and does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Cell Treatment and Stimulation
-
Carefully remove the culture medium from the 96-well plates containing the confluent HEKa cells.
-
Add 50 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control group with medium containing the same final concentration of DMSO.
-
Pre-incubate the cells with the modulator for 1 hour at 37°C.
-
Prepare a stimulation cocktail of IL-17A and TNF-α in cell culture medium. Based on literature, final concentrations of 10-50 ng/mL for IL-17A and 1-10 ng/mL for TNF-α are often used to induce a robust IL-8 response. The optimal concentrations should be determined empirically.
-
Add 50 µL of the stimulation cocktail to each well (except for the unstimulated control wells, which receive 50 µL of medium).
-
The final volume in each well should be 100 µL.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
IL-8 Quantification by ELISA
-
After the 24-hour incubation period, centrifuge the 96-well plates at 1000 x g for 10 minutes to pellet any detached cells.
-
Carefully collect the supernatant from each well without disturbing the cell layer.
-
Perform the IL-8 ELISA according to the manufacturer's instructions. A general procedure is outlined below:
-
Coating: Coat a 96-well ELISA plate with a capture antibody specific for human IL-8 and incubate overnight.
-
Blocking: Wash the plate and block with a suitable blocking buffer to prevent non-specific binding.
-
Sample Incubation: Add the collected cell culture supernatants and a standard curve of known IL-8 concentrations to the plate and incubate.
-
Detection: Wash the plate and add a biotinylated detection antibody specific for human IL-8.
-
Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Substrate: Wash the plate and add a TMB substrate solution.
-
Stop Solution: Stop the reaction with a stop solution.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis
-
Generate a standard curve by plotting the absorbance values of the IL-8 standards against their known concentrations.
-
Use the standard curve to determine the concentration of IL-8 in each of the experimental samples.
-
Calculate the percentage of IL-8 secretion inhibition for each concentration of this compound relative to the vehicle-treated, stimulated control.
-
Plot the percentage of inhibition against the log concentration of the modulator and fit the data to a four-parameter logistic curve to determine the IC50 value.
Conclusion
This document provides a comprehensive guide for utilizing this compound in a cell-based assay to measure the inhibition of IL-8 secretion. The detailed protocols and diagrams are intended to assist researchers in accurately assessing the potency and efficacy of this and other potential IL-17 pathway inhibitors. Adherence to these protocols will facilitate the generation of robust and reproducible data for drug development and inflammation research.
Application Notes and Protocols: (R)-IL-17 Modulator 4 in a Collagen-Induced Arthritis (CIA) Model
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Interleukin-17A (IL-17A) is a key pro-inflammatory cytokine implicated in the pathogenesis of autoimmune diseases, including rheumatoid arthritis (RA).[1][2][3] IL-17A, primarily produced by Th17 cells, promotes inflammation, recruits neutrophils and monocytes, and contributes to the destruction of cartilage and bone by inducing the production of matrix metalloproteinases (MMPs) and RANKL.[1][4] The collagen-induced arthritis (CIA) model in mice is a widely used preclinical model that shares many pathological and immunological features with human RA, making it ideal for evaluating novel therapeutics targeting the IL-17 pathway.[5][6]
(R)-IL-17 modulator 4 is a small molecule that inhibits the IL-17 signaling pathway. It functions by binding to a central pocket of the IL-17A homodimer, stabilizing it in a conformation that is unable to effectively bind to its receptor, IL-17RA. This mechanism blocks the downstream inflammatory cascade. Preclinical pharmacokinetic studies in rats have shown that this compound possesses favorable properties, including 100% oral bioavailability, a half-life of 3.7 hours, and low clearance, making it a promising candidate for in vivo studies.
These application notes provide a detailed, hypothetical protocol for evaluating the efficacy of this compound in a standard mouse model of collagen-induced arthritis. The included data is illustrative and intended to serve as a template for experimental design and data presentation.
Mechanism of Action and Signaling Pathway
This compound is a protein-protein interaction modulator. It stabilizes the IL-17A dimer, preventing its interaction with the IL-17RA receptor, thereby inhibiting the downstream signaling cascade that leads to the expression of pro-inflammatory genes.
Experimental Protocols
Collagen-Induced Arthritis (CIA) Model
This protocol describes the induction of arthritis in DBA/1J mice, a strain highly susceptible to CIA.[5][6]
Materials:
-
Male DBA/1J mice (8-10 weeks old)
-
Bovine Type II Collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)
-
Complete Freund’s Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis
-
Incomplete Freund’s Adjuvant (IFA)
-
Syringes and needles
-
This compound
-
Vehicle (e.g., 10% DMSO in corn oil)
Procedure:
-
Emulsion Preparation: Prepare a 1:1 emulsion of CII solution and CFA. The final concentration of CII will be 1 mg/mL. Ensure a stable emulsion is formed by vigorous mixing or sonication.
-
Primary Immunization (Day 0): Anesthetize mice. Inject 100 µL of the CII/CFA emulsion intradermally at the base of the tail. This delivers 100 µg of Type II collagen per mouse.
-
Booster Immunization (Day 21): Prepare a 1:1 emulsion of CII solution and IFA. Inject 100 µL of the CII/IFA emulsion intradermally at a site near the primary injection.
-
Monitoring: Begin monitoring mice for signs of arthritis daily from Day 21. Signs include paw redness, swelling, and loss of function.
Dosing and Treatment Groups
Procedure:
-
Group Allocation: Upon the first signs of arthritis (clinical score ≥ 1), randomize mice into treatment groups (n=8-10 mice per group).
-
Treatment Groups:
-
Group 1: Vehicle Control (e.g., 10% DMSO in corn oil), administered orally once daily.
-
Group 2: this compound (Low Dose, e.g., 10 mg/kg), administered orally once daily.
-
Group 3: this compound (High Dose, e.g., 30 mg/kg), administered orally once daily.
-
Group 4: Positive Control (e.g., anti-IL-17A antibody, 10 mg/kg), administered intraperitoneally twice weekly.
-
-
Administration: Administer treatments daily from the day of arthritis onset until the end of the study (e.g., Day 42).
Assessment of Arthritis
Procedure:
-
Clinical Scoring (Daily): Score each paw for severity of arthritis based on a 0-4 scale:
-
0 = No evidence of erythema or swelling.
-
1 = Subtle erythema or localized edema.
-
2 = Easily identified erythema and edema.
-
3 = Severe erythema and edema affecting the entire paw.
-
4 = Maximum inflammation with joint deformity or ankylosis. The maximum score per mouse is 16. A mouse is considered arthritic if the total score is ≥ 1.
-
-
Paw Thickness Measurement (Every 2-3 days): Use digital calipers to measure the thickness of the hind paws.
-
Body Weight (Every 2-3 days): Monitor body weight as a general indicator of health.
Endpoint Analysis (Day 42)
Procedure:
-
Serum Collection: Collect blood via cardiac puncture for cytokine analysis (e.g., IL-6, TNF-α) by ELISA.
-
Histopathology: Euthanize mice and collect hind paws. Fix in 10% neutral buffered formalin, decalcify, and embed in paraffin. Section and stain with Hematoxylin and Eosin (H&E) to assess inflammation and with Safranin O to assess cartilage damage.
-
Spleen/Lymph Node Analysis: Isolate splenocytes or lymph node cells and re-stimulate in vitro with CII to measure antigen-specific cytokine production (e.g., IL-17A, IFN-γ) by ELISA or ELISpot.
Experimental Workflow Visualization
Illustrative Data Presentation
Note: The following data are hypothetical and for illustrative purposes only.
Table 1: Effect of this compound on Clinical Arthritis Score
| Treatment Group | Mean Arthritis Score (Day 42) | % Inhibition |
| Vehicle Control | 10.5 ± 1.2 | - |
| Modulator 4 (10 mg/kg) | 6.2 ± 0.9 | 41% |
| Modulator 4 (30 mg/kg) | 3.1 ± 0.7 | 70% |
| Anti-IL-17A Ab (10 mg/kg) | 2.8 ± 0.6 | 73% |
| Data are presented as mean ± SEM. |
Table 2: Effect of this compound on Hind Paw Thickness
| Treatment Group | Paw Thickness (mm, Day 42) | Change from Baseline (mm) |
| Vehicle Control | 3.8 ± 0.3 | 1.7 ± 0.2 |
| Modulator 4 (10 mg/kg) | 2.9 ± 0.2 | 0.8 ± 0.1 |
| Modulator 4 (30 mg/kg) | 2.4 ± 0.2 | 0.4 ± 0.1 |
| Anti-IL-17A Ab (10 mg/kg) | 2.3 ± 0.1 | 0.3 ± 0.1 |
| Data are presented as mean ± SEM. |
Table 3: Effect of this compound on Serum Cytokine Levels
| Treatment Group | Serum IL-6 (pg/mL) | Serum TNF-α (pg/mL) |
| Vehicle Control | 155 ± 25 | 88 ± 15 |
| Modulator 4 (10 mg/kg) | 95 ± 18 | 55 ± 10 |
| Modulator 4 (30 mg/kg) | 40 ± 10 | 30 ± 8 |
| Anti-IL-17A Ab (10 mg/kg) | 35 ± 8 | 25 ± 6 |
| Data are presented as mean ± SEM. |
Logical Relationship Diagram
Conclusion
This document provides a comprehensive, though hypothetical, framework for evaluating the therapeutic potential of this compound in a collagen-induced arthritis model. The protocols for disease induction, treatment, and assessment are based on established methodologies. The illustrative data suggest that effective oral administration of an IL-17 modulator like compound 4 could significantly reduce the clinical and pathological signs of arthritis, comparable to the effects of a monoclonal antibody therapy. Researchers and drug development professionals can use these notes as a starting point for designing and executing their own in vivo efficacy studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | IL-17 in Rheumatoid Arthritis and Precision Medicine: From Synovitis Expression to Circulating Bioactive Levels [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics, Pharmacodynamics, Safety, Tolerability, and Immunogenicity of the QX002N anti-IL-17 Monoclonal Antibody: A Phase I, Randomized, Double-Blind, Single Ascending Dose Study in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. What are IL-17 modulators and how do they work? [synapse.patsnap.com]
Application Notes and Protocols for (R)-IL-17 Modulator 4 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-IL-17 modulator 4 is a prodrug of IL-17 modulator 1, an orally active and highly efficacious small molecule that inhibits the Interleukin-17 (IL-17) signaling pathway.[1][2][3] By binding to the central pocket of the IL-17A dimer, it stabilizes the protein's conformation, thereby preventing its effective binding to the IL-17RA receptor and inhibiting downstream signaling.[1][3] This mechanism of action makes this compound a promising candidate for the research of IL-17A mediated diseases, including psoriasis, rheumatoid arthritis, and other inflammatory and autoimmune conditions.[1][2][3][4][5][6] Preclinical studies in rats have demonstrated its favorable pharmacokinetic profile, including high oral bioavailability.[1][3]
These application notes provide detailed protocols for the formulation of this compound for animal studies, as well as methodologies for evaluating its in vivo efficacy and pharmacokinetics.
Data Presentation
Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₇H₃₄N₆O₂ | [1] |
| Molecular Weight | 474.60 g/mol | [1] |
| In Vitro EC₅₀ | 14 nM (in HEKa cells, inhibiting IL-17A and TNFα co-stimulated IL-8 secretion) | [1][3] |
| In Vivo Formulation | 10% DMSO in 90% corn oil (suspended solution) | [1] |
| Solubility (in vehicle) | 7.5 mg/mL (requires sonication) | [1] |
| Rat Pharmacokinetics | ||
| Clearance | 7.4 mL/min/kg | [1][3] |
| Volume of Distribution (Vss) | 2.6 L/kg | [1][3] |
| Half-life (t₁/₂) | 3.7 hours | [1][3] |
| Oral Bioavailability | 100% | [1][3] |
Signaling Pathway
The IL-17 signaling pathway plays a crucial role in mediating inflammatory responses.[7][8] Upon binding of IL-17A to its receptor complex (IL-17RA/IL-17RC), a downstream signaling cascade is initiated, leading to the activation of transcription factors such as NF-κB and the subsequent expression of pro-inflammatory cytokines and chemokines.[7][9][10] this compound, through its active form, disrupts the initial step of this pathway.
Caption: IL-17 Signaling Pathway and the Mechanism of Action of this compound.
Experimental Protocols
Formulation of this compound for Oral Administration
This protocol describes the preparation of a suspension of this compound suitable for oral gavage in rodents. Due to its low aqueous solubility, a lipid-based vehicle is utilized.[11][12][13][14][15]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Corn oil, sterile
-
Sterile, amber-colored vials
-
Sterile magnetic stir bar or vortex mixer
-
Bath sonicator
-
Analytical balance
-
Sterile syringes and gavage needles (18-20 gauge for mice, 16-18 gauge for rats)[16][17]
Procedure:
-
Calculate Required Amounts: Determine the total volume of the formulation needed based on the number of animals, their average weight, and the desired dose. The maximum recommended oral gavage volume is 10 mL/kg for mice and rats.[16][17]
-
Weigh the Compound: Accurately weigh the required amount of this compound powder and place it in a sterile vial.
-
Initial Solubilization: Add the required volume of DMSO to the vial to constitute 10% of the final volume. For example, for a final volume of 1 mL, add 100 µL of DMSO.
-
Mixing: Vortex or use a magnetic stirrer to mix the compound in DMSO until it is fully dissolved.
-
Addition of Corn Oil: Slowly add the corn oil to the vial to reach the final volume (90% of the total volume).
-
Suspension Formation: The addition of corn oil will cause the compound to precipitate, forming a suspension.
-
Sonication: Place the vial in a bath sonicator and sonicate until a uniform, fine suspension is achieved. This is crucial for consistent dosing.[1]
-
Storage: Store the formulation in a sterile, amber-colored vial at 4°C for short-term use. It is recommended to prepare the formulation fresh on the day of the experiment.
-
Dosing: Immediately before administration, vortex the suspension to ensure homogeneity. Administer the formulation via oral gavage using the appropriate needle size for the animal.[16][17][18][19][20]
In Vivo Efficacy Study Workflow
The following workflow outlines a typical study to evaluate the efficacy of this compound in a murine model of inflammatory disease (e.g., collagen-induced arthritis).
Caption: Workflow for an In Vivo Efficacy Study.
Pharmacokinetic Study Protocol
This protocol outlines the procedure for a pharmacokinetic (PK) study in rodents to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.[21][22][23][24][25]
Materials:
-
This compound formulation (prepared as described above for oral administration; for intravenous administration, a suitable solubilizing formulation would be required)
-
Rodents (e.g., mice or rats)
-
Dosing apparatus (oral gavage needles, syringes for IV injection)[16][26][27][28][29][30]
-
Blood collection supplies (e.g., EDTA-coated microcentrifuge tubes, lancets for submandibular bleeding, or catheters for serial sampling)[23]
-
Centrifuge
-
Freezer (-80°C) for plasma storage
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimatization: Allow animals to acclimate to the facility for at least one week prior to the study.
-
Fasting: Fast animals overnight (with access to water) before dosing, particularly for oral administration studies, to minimize variability in absorption.
-
Dosing:
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[25] Serial sampling from the same animal is preferred to reduce biological variability.[23]
-
Plasma Preparation: Immediately after collection, place blood samples in EDTA-coated tubes and keep them on ice. Centrifuge the blood at 4°C to separate the plasma.
-
Sample Storage: Transfer the plasma supernatant to labeled microcentrifuge tubes and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound (and its active metabolite, IL-17 modulator 1) in the plasma samples using a validated bioanalytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t₁/₂, clearance, volume of distribution, and oral bioavailability) using appropriate software.
Subcutaneous Injection Protocol
For alternative routes of administration or to achieve sustained release, subcutaneous (SC) injection may be considered. A suitable formulation, potentially a nanosuspension, would be required.[14]
Materials:
-
Appropriate formulation of this compound
-
Sterile syringes (0.5-1 mL)
-
70% ethanol
-
Gauze
Procedure:
-
Animal Restraint: Securely restrain the mouse or rat. For mice, the loose skin over the shoulders (scruff) is a common injection site.[26][27][29]
-
Site Preparation: While not mandatory, the injection site can be wiped with 70% ethanol.[26]
-
Injection: Tent the skin at the chosen site (e.g., scruff or flank). Insert the needle, bevel up, at the base of the tented skin.[26][27][28]
-
Aspiration: Gently pull back the plunger to ensure a blood vessel has not been entered. If no blood appears, proceed with the injection.[26]
-
Administration: Inject the substance slowly.[29]
-
Withdrawal: Withdraw the needle and gently apply pressure to the injection site with gauze if necessary.
-
Monitoring: Monitor the animal for any adverse reactions at the injection site.
Caption: Workflow for a Pharmacokinetic Study.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Frontiers | IL-17 in Rheumatoid Arthritis and Precision Medicine: From Synovitis Expression to Circulating Bioactive Levels [frontiersin.org]
- 7. IL-17 Signaling Pathway: Implications in Immune Responses and Disease - Creative Proteomics [cytokine.creative-proteomics.com]
- 8. cusabio.com [cusabio.com]
- 9. Interleukin 17 Family Cytokines: Signaling Mechanisms, Biological Activities, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interleukin 17 - Wikipedia [en.wikipedia.org]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1 | Semantic Scholar [semanticscholar.org]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 17. iacuc.wsu.edu [iacuc.wsu.edu]
- 18. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. research.fsu.edu [research.fsu.edu]
- 20. instechlabs.com [instechlabs.com]
- 21. biotechfarm.co.il [biotechfarm.co.il]
- 22. currentseparations.com [currentseparations.com]
- 23. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Pharmacokinetic studies in animals | Nawah Scientific [nawah-scientific.com]
- 25. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 26. Subcutaneous Injection in Mice | Animals in Science [queensu.ca]
- 27. urmc.rochester.edu [urmc.rochester.edu]
- 28. animalcare.ubc.ca [animalcare.ubc.ca]
- 29. ltk.uzh.ch [ltk.uzh.ch]
- 30. research-support.uq.edu.au [research-support.uq.edu.au]
Application Notes and Protocols for (R)-IL-17 Modulator 4 in Primary Human Keratinocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-17A (IL-17A) is a key pro-inflammatory cytokine implicated in the pathogenesis of various autoimmune and inflammatory diseases, particularly those affecting the skin such as psoriasis. IL-17A, primarily produced by Th17 cells, exerts its effects on keratinocytes, inducing the expression of chemokines, antimicrobial peptides, and other inflammatory mediators. This activity promotes the recruitment of immune cells, leading to chronic inflammation and epidermal hyperplasia.
(R)-IL-17 modulator 4 is a small molecule inhibitor that targets the IL-17A signaling pathway. It functions by stabilizing the IL-17A dimer, which prevents its effective binding to the IL-17RA receptor. This mechanism of action inhibits the downstream signaling cascade, thereby reducing the expression of IL-17A target genes in keratinocytes. These application notes provide detailed protocols for utilizing this compound to study its effects on primary human keratinocytes.
Mechanism of Action: IL-17A Signaling in Keratinocytes
IL-17A binds to a heterodimeric receptor complex composed of IL-17RA and IL-17RC on the surface of keratinocytes. This binding event recruits the adaptor protein Act1, which in turn activates downstream signaling pathways, including NF-κB, MAPKs (mitogen-activated protein kinases), and C/EBP (CCAAT/enhancer-binding protein). The activation of these pathways leads to the transcription of a variety of pro-inflammatory genes. This compound intervenes at the initial step of this cascade by preventing the IL-17A ligand from binding to its receptor.
Experimental Protocols
Protocol 1: Culturing and Treatment of Primary Human Keratinocytes
This protocol outlines the steps for culturing primary human keratinocytes and treating them with IL-17A and this compound.
Materials:
-
Primary Human Epidermal Keratinocytes (NHEKs)
-
Keratinocyte Growth Medium (KGM)
-
Recombinant Human IL-17A
-
This compound
-
DMSO (vehicle for modulator)
-
Phosphate-Buffered Saline (PBS)
-
Multi-well cell culture plates (6-well or 12-well)
Procedure:
-
Cell Culture: Culture NHEKs in KGM at 37°C in a humidified atmosphere with 5% CO2. Subculture the cells when they reach 70-80% confluency. For experiments, seed the cells in 6-well or 12-well plates and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal signaling, you may switch to a basal medium without growth factors for 4-6 hours prior to stimulation.
-
Pre-treatment with this compound:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the modulator in KGM to the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM). Include a vehicle control (DMSO only) at the same final concentration as the highest modulator concentration.
-
Remove the old medium from the cells and add the medium containing the modulator or vehicle.
-
Incubate for 1-2 hours at 37°C.
-
-
IL-17A Stimulation:
-
Prepare a stock solution of recombinant human IL-17A in sterile PBS or water.
-
Add IL-17A directly to the wells containing the modulator to a final concentration of 20-50 ng/mL. Also, include an unstimulated control group (no IL-17A).
-
Incubate the cells for the desired time period (e.g., 6 hours for gene expression analysis, 24 hours for protein analysis).
-
Application Notes and Protocols for (R)-IL-17 Modulator 4 ELISA for Cytokine Measurement
Audience: Researchers, scientists, and drug development professionals.
Introduction: Interleukin-17 (IL-17A) is a pro-inflammatory cytokine that plays a crucial role in various autoimmune and inflammatory diseases.[1][2][3] It is a primary target for therapeutic intervention in conditions such as psoriasis, psoriatic arthritis, and rheumatoid arthritis.[1][3] (R)-IL-17 modulator 4 is a small molecule that acts as a proagent for an orally active IL-17 modulator.[4][5] This modulator functions by stabilizing the IL-17A dimer, which prevents it from effectively binding to its receptor, IL-17RA, thereby inhibiting the downstream signaling cascade.[4] This application note provides a detailed protocol for measuring the effect of this compound on IL-17A secretion from activated T-helper 17 (Th17) cells using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
IL-17 Signaling Pathway
The IL-17 signaling pathway is central to inflammatory responses.[6][7] IL-17A, a homodimer, binds to a heterodimeric receptor complex consisting of IL-17RA and IL-17RC.[8][9] This binding event recruits the adaptor protein Act1, which then associates with TRAF6, leading to the activation of downstream pathways including NF-κB and MAPK.[3][8][10] This signaling cascade results in the production of various pro-inflammatory cytokines, chemokines, and antimicrobial peptides.[8] this compound is hypothesized to bind to the IL-17A dimer, stabilizing a conformation that is unable to bind to the IL-17RA/RC receptor complex, thus inhibiting the inflammatory cascade.
Experimental Protocol: IL-17A ELISA
This protocol describes the in vitro differentiation of human Th17 cells, treatment with this compound, and subsequent measurement of IL-17A in the cell culture supernatant by sandwich ELISA.
Materials:
-
Human IL-17A ELISA Kit (e.g., from R&D Systems, Abcam, or Thermo Fisher Scientific)[11]
-
96-well microplate pre-coated with anti-human IL-17A antibody
-
Human IL-17A standard
-
Biotinylated anti-human IL-17A detection antibody
-
Streptavidin-HRP conjugate
-
TMB substrate solution
-
Stop solution
-
Wash buffer
-
Assay diluent
-
Human Naive CD4+ T cells
-
Th17 cell differentiation cocktail (e.g., IL-1β, IL-6, IL-23, TGF-β, anti-IFN-γ, anti-IL-4)
-
This compound
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Plate reader capable of measuring absorbance at 450 nm
Experimental Workflow:
Procedure:
-
Th17 Cell Differentiation and Treatment:
-
Differentiate human naive CD4+ T cells into Th17 cells using a standard protocol with a Th17 differentiation cocktail for 3-5 days.
-
Plate the differentiated Th17 cells in a 96-well plate.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) and a vehicle control.
-
Incubate the cells for 24-48 hours.
-
Centrifuge the plate and collect the cell culture supernatant for IL-17A measurement. Samples can be stored at -20°C if not used immediately.[11][12]
-
-
ELISA Protocol (based on a generic sandwich ELISA kit):
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual.[13] It is recommended to run all standards and samples in duplicate.
-
Sample Addition: Add 100 µL of standards, controls, and cell culture supernatants to the appropriate wells of the pre-coated microplate.[13]
-
Incubation: Cover the plate and incubate at room temperature for 2-3 hours.
-
Washing: Aspirate each well and wash three to four times with wash buffer. Ensure complete removal of liquid at each step.[14]
-
Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well.[13]
-
Incubation: Cover the plate and incubate at room temperature for 1-2 hours.[13][15]
-
Washing: Repeat the wash step as described above.
-
Streptavidin-HRP: Add 100 µL of Streptavidin-HRP conjugate to each well.
-
Incubation: Cover the plate and incubate at room temperature for 20-60 minutes in the dark.[13]
-
Washing: Repeat the wash step as described above.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well.
-
Incubation: Incubate at room temperature in the dark for 15-30 minutes, or until the desired color develops.
-
Stop Reaction: Add 50-100 µL of stop solution to each well. The color will change from blue to yellow.[13]
-
Absorbance Reading: Read the absorbance of each well at 450 nm within 30 minutes of adding the stop solution.
-
Data Analysis:
-
Create a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis.
-
Use the standard curve to determine the concentration of IL-17A in each sample.
-
Correct for any dilution factors used for the samples.
-
Calculate the percentage inhibition of IL-17A secretion for each concentration of this compound compared to the vehicle control.
Data Presentation
The following table provides an example of how to structure the quantitative data obtained from this experiment.
| Treatment Group | This compound Conc. (nM) | Mean Absorbance (450 nm) | IL-17A Concentration (pg/mL) | % Inhibition of IL-17A Secretion |
| Vehicle Control | 0 | 1.850 | 1500 | 0% |
| 0.1 | 1.625 | 1300 | 13.3% | |
| 1 | 1.250 | 950 | 36.7% | |
| 10 | 0.750 | 500 | 66.7% | |
| 100 | 0.350 | 150 | 90.0% | |
| 1000 | 0.150 | 25 | 98.3% | |
| Unstimulated Control | 0 | 0.100 | <15 | N/A |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on the experimental conditions. The sensitivity of commercially available human IL-17A ELISA kits typically ranges from 2 to 15 pg/mL.
References
- 1. tandfonline.com [tandfonline.com]
- 2. What are IL-17 modulators and how do they work? [synapse.patsnap.com]
- 3. Basic biology and role of interleukin-17 in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. IL-17 Signaling Pathway: Implications in Immune Responses and Disease - Creative Proteomics [cytokine.creative-proteomics.com]
- 7. cusabio.com [cusabio.com]
- 8. Interleukin 17 Family Cytokines: Signaling Mechanisms, Biological Activities, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interleukin 17 - Wikipedia [en.wikipedia.org]
- 10. IL-17 Signaling: The Yin and the Yang - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. biogot.com [biogot.com]
- 13. raybiotech.com [raybiotech.com]
- 14. Human IL-17 A/F(Interleukin 17A/F) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 15. rndsystems.com [rndsystems.com]
Application Notes and Protocols: Flow Cytometry Analysis of Th17 Cells Using (R)-IL-17 Modulator 4
Audience: Researchers, scientists, and drug development professionals.
Introduction
T helper 17 (Th17) cells are a distinct lineage of CD4+ effector T cells characterized by their production of the pro-inflammatory cytokine Interleukin-17 (IL-17).[1] These cells play a critical role in host defense against extracellular pathogens but are also implicated in the pathogenesis of various autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease.[2] The dysregulation of the IL-17 signaling pathway is a key factor in these conditions.[3] (R)-IL-17 Modulator 4 is a small molecule designed to modulate the IL-17 pathway, offering a potential therapeutic intervention for IL-17-driven diseases.[4][5]
This document provides detailed protocols for the in vitro differentiation of human Th17 cells, treatment with this compound, and subsequent analysis of the Th17 cell population by flow cytometry.
IL-17 Signaling Pathway
The IL-17 signaling cascade is initiated when IL-17A, a homodimer, binds to its heterodimeric receptor complex, consisting of IL-17RA and IL-17RC.[6][7] This binding event recruits the adaptor protein Act1, which acts as an E3 ubiquitin ligase.[8] Act1 then polyubiquitinates TRAF6, leading to the activation of downstream signaling pathways, including NF-κB and MAPK.[9][10] This cascade ultimately results in the transcription of genes encoding pro-inflammatory cytokines, chemokines, and antimicrobial peptides.[11] this compound is hypothesized to interfere with this pathway, thereby reducing the inflammatory response.
Caption: A simplified diagram of the IL-17 signaling pathway.
Experimental Protocols
I. Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole blood, which will serve as the source of naïve CD4+ T cells for Th17 differentiation.
Materials:
-
Human whole blood
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
Procedure:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate the upper layer and carefully collect the mononuclear cell layer at the plasma-Ficoll interface.
-
Wash the collected cells with PBS and centrifuge at 300 x g for 10 minutes.
-
Resuspend the cell pellet in RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Count the cells and assess viability using a hemocytometer and Trypan Blue exclusion.
II. Naïve CD4+ T Cell Isolation
This protocol details the enrichment of naïve CD4+ T cells from the isolated PBMCs using magnetic-activated cell sorting (MACS).
Materials:
-
PBMCs from Protocol I
-
Naïve CD4+ T Cell Isolation Kit, human (e.g., Miltenyi Biotec)
-
MACS buffer (PBS supplemented with 0.5% BSA and 2 mM EDTA)
-
MACS columns and magnet
Procedure:
-
Resuspend PBMCs in MACS buffer.
-
Follow the manufacturer's instructions for the Naïve CD4+ T Cell Isolation Kit to label non-naïve CD4+ T cells with a cocktail of biotin-conjugated antibodies.
-
Add anti-biotin magnetic beads to the cell suspension.
-
Apply the cell suspension to a MACS column placed in a magnetic field.
-
The unlabeled naïve CD4+ T cells will pass through the column and are collected.
-
Wash the column with MACS buffer to maximize cell recovery.
-
Count the enriched naïve CD4+ T cells and assess purity by flow cytometry (staining for CD4, CD45RA, and CCR7).
III. In Vitro Th17 Cell Differentiation and Treatment with this compound
This protocol describes the differentiation of naïve CD4+ T cells into Th17 cells and their treatment with the modulator.
Materials:
-
Enriched naïve CD4+ T cells
-
96-well culture plate
-
Anti-CD3 antibody
-
Anti-CD28 antibody (soluble)
-
Recombinant human IL-6
-
Recombinant human TGF-β1
-
Recombinant human IL-23
-
Recombinant human IL-1β
-
Anti-IFN-γ antibody
-
Anti-IL-4 antibody
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Complete RPMI medium (RPMI 1640 + 10% FBS + 1% Penicillin-Streptomycin)
Procedure:
-
Coat a 96-well plate with anti-CD3 antibody (10 µg/mL in PBS) and incubate for at least 2 hours at 37°C. Wash the plate three times with PBS before use.
-
Seed naïve CD4+ T cells at a density of 1 x 10^6 cells/mL in complete RPMI medium.
-
Prepare the Th17 differentiation cocktail in the culture medium. Add the following to the appropriate wells:
-
Th17 Differentiation Group: Soluble anti-CD28 antibody (1 µg/mL), IL-6 (10 ng/mL), TGF-β1 (5-10 ng/mL), IL-23 (10 ng/mL), IL-1β (10 ng/mL), anti-IFN-γ antibody (10 µg/mL), and anti-IL-4 antibody (10 µg/mL).[12]
-
Treatment Group: Th17 differentiation cocktail + this compound at various concentrations.
-
Vehicle Control Group: Th17 differentiation cocktail + solvent vehicle.
-
Unstimulated Control Group: Naïve CD4+ T cells in culture medium only.
-
-
Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days.
IV. Intracellular Staining for Flow Cytometry
This protocol describes the preparation of differentiated Th17 cells for flow cytometric analysis.
Materials:
-
Differentiated T cells from Protocol III
-
PMA (Phorbol 12-myristate 13-acetate)
-
Ionomycin
-
Brefeldin A or Monensin
-
FACS buffer (PBS + 2% FBS)
-
Fixable Viability Dye
-
Anti-human CD4 antibody (surface stain)
-
Fixation/Permeabilization buffer
-
Anti-human IL-17A antibody (intracellular stain)
-
Anti-human RORγt antibody (intracellular stain)
-
Flow cytometer
Procedure:
-
Restimulate the cells by adding PMA (50 ng/mL), Ionomycin (1 µg/mL), and a protein transport inhibitor like Brefeldin A or Monensin to the culture for 4-6 hours.[2][13]
-
Harvest the cells and wash with FACS buffer.
-
Stain for cell viability using a fixable viability dye according to the manufacturer's instructions.
-
Perform surface staining by incubating the cells with anti-human CD4 antibody for 30 minutes at 4°C in the dark.
-
Wash the cells with FACS buffer.
-
Fix and permeabilize the cells using a fixation/permeabilization buffer according to the manufacturer's instructions.
-
Perform intracellular staining by incubating the cells with anti-human IL-17A and anti-human RORγt antibodies for 30 minutes at 4°C in the dark.[12]
-
Wash the cells with permeabilization buffer.
-
Resuspend the cells in FACS buffer for flow cytometry analysis.
Data Presentation
The following table summarizes hypothetical quantitative data from a flow cytometry experiment designed to assess the effect of this compound on Th17 cell differentiation.
| Treatment Group | Concentration | % CD4+ T Cells | % IL-17A+ of CD4+ | % RORγt+ of CD4+ |
| Unstimulated Control | - | 95.2 ± 1.5 | 0.8 ± 0.2 | 1.2 ± 0.3 |
| Th17 Differentiation (Vehicle) | - | 94.8 ± 2.1 | 25.4 ± 3.2 | 28.1 ± 3.5 |
| This compound | 10 nM | 95.1 ± 1.8 | 18.6 ± 2.5 | 27.5 ± 3.1 |
| This compound | 100 nM | 94.9 ± 2.0 | 12.3 ± 1.9 | 27.8 ± 2.9 |
| This compound | 1 µM | 95.3 ± 1.7 | 6.7 ± 1.1 | 28.3 ± 3.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualization of Experimental Workflow and Data Analysis
The overall experimental workflow and the gating strategy for flow cytometry are crucial for reproducible results.
Caption: Overall experimental workflow for Th17 analysis.
A proper gating strategy is essential for accurate identification and quantification of Th17 cells.
Caption: A typical gating strategy for identifying Th17 cells.[14][15][16]
Conclusion
The protocols outlined in this document provide a robust framework for investigating the effects of this compound on human Th17 cell differentiation and function. The use of multi-color flow cytometry allows for the precise quantification of Th17 cells based on the expression of the signature cytokine IL-17A and the master transcription factor RORγt. The provided data and visualizations serve as a guide for researchers to design, execute, and interpret experiments aimed at evaluating novel IL-17 modulators.
References
- 1. T Helper 17 Cells Overview | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Quantification of Th1 and Th17 Cells with Intracellular Staining Following PMA/Ionomycin Stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. What are IL-17 modulators and how do they work? [synapse.patsnap.com]
- 6. IL-17 Signaling Pathway: Implications in Immune Responses and Disease - Creative Proteomics [cytokine.creative-proteomics.com]
- 7. Interleukin 17 - Wikipedia [en.wikipedia.org]
- 8. IL-17 Signaling: The Yin and the Yang - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interleukin 17 Family Cytokines: Signaling Mechanisms, Biological Activities, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interleukin 17 receptor-based signaling and implications for disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cusabio.com [cusabio.com]
- 12. benchchem.com [benchchem.com]
- 13. Protocol for the Differentiation and Characterization of Human Th17 Cells: R&D Systems [rndsystems.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. frontiersin.org [frontiersin.org]
Application Notes and Protocols: Western Blot Analysis of Downstream Signaling Proteins Modulated by (R)-IL-17 Modulator 4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-17 (IL-17) is a pro-inflammatory cytokine that plays a critical role in the pathogenesis of various autoimmune and inflammatory diseases.[1][2] The binding of IL-17 to its receptor (IL-17R) initiates a signaling cascade that activates downstream pathways, primarily the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[3][4][5][6] This leads to the production of inflammatory mediators. (R)-IL-17 modulator 4 is a prodrug of an orally active and potent small molecule modulator of IL-17A.[7][8][9] By binding to the IL-17A dimer, it prevents its effective interaction with the IL-17RA receptor, thereby inhibiting the downstream signaling cascade.[9]
These application notes provide a detailed protocol for utilizing Western blot analysis to investigate the in vitro effects of this compound on key downstream signaling proteins in the IL-17 pathway.
IL-17 Signaling Pathway
The IL-17 receptor activation leads to the recruitment of the adaptor protein Act1.[5][10] Act1, in turn, recruits TRAF6, which triggers the activation of both the NF-κB and MAPK signaling cascades.[5][10][11] The NF-κB pathway involves the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα), allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[3][10] The MAPK pathway involves the phosphorylation of ERK, JNK, and p38 kinases.[3][5]
Experimental Workflow
A typical workflow for assessing the efficacy of this compound involves cell culture, stimulation with IL-17 in the presence or absence of the modulator, protein extraction, and subsequent analysis by Western blot.
Detailed Experimental Protocol: Western Blot Analysis
This protocol outlines the steps for performing a Western blot to detect changes in the phosphorylation status of key downstream signaling proteins following treatment with this compound.
1. Cell Culture and Treatment:
-
Seed appropriate cells (e.g., HeLa, HaCaT, or primary synoviocytes) in 6-well plates and grow to 80-90% confluency.
-
Starve the cells in serum-free media for 4-6 hours prior to treatment.
-
Pre-incubate cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) or vehicle control (DMSO) for 1 hour.
-
Stimulate the cells with recombinant human IL-17A (e.g., 50 ng/mL) for the optimal time to observe phosphorylation of target proteins (typically 15-60 minutes). Include an unstimulated control group.
2. Cell Lysis and Protein Extraction:
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Lyse the cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations for all samples with lysis buffer and 4x Laemmli sample buffer.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto a 10% or 12% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane at 100V for 1-2 hours or overnight at 4°C.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies include:
- Rabbit anti-phospho-p65 (Ser536)
- Rabbit anti-p65
- Rabbit anti-IκBα
- Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182)
- Rabbit anti-p38 MAPK
- Rabbit anti-phospho-SAPK/JNK (Thr183/Tyr185)
- Rabbit anti-SAPK/JNK
- Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)
- Rabbit anti-p44/42 MAPK (Erk1/2)
- Mouse anti-β-actin (as a loading control)
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
6. Signal Detection and Quantification:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein bands to the corresponding loading control (β-actin) and total protein where appropriate.
Data Presentation: Quantitative Analysis
The following tables present hypothetical data from a Western blot experiment designed to assess the dose-dependent effect of this compound on key IL-17 downstream signaling proteins. Data is represented as the relative band intensity normalized to the loading control and expressed as a percentage of the IL-17A stimulated control.
Table 1: Effect of this compound on NF-κB Pathway Proteins
| Treatment Group | p-p65/total p65(% of IL-17A Control) | IκBα/β-actin(% of Unstimulated Control) |
| Unstimulated Control | 15 ± 3 | 100 ± 8 |
| IL-17A (50 ng/mL) | 100 ± 10 | 35 ± 5 |
| IL-17A + Modulator (0.1 nM) | 85 ± 9 | 50 ± 6 |
| IL-17A + Modulator (1 nM) | 62 ± 7 | 68 ± 7 |
| IL-17A + Modulator (10 nM) | 38 ± 4 | 85 ± 9 |
| IL-17A + Modulator (100 nM) | 20 ± 3 | 95 ± 10 |
Table 2: Effect of this compound on MAPK Pathway Proteins
| Treatment Group | p-ERK/total ERK(% of IL-17A Control) | p-JNK/total JNK(% of IL-17A Control) | p-p38/total p38(% of IL-17A Control) |
| Unstimulated Control | 12 ± 2 | 18 ± 4 | 20 ± 4 |
| IL-17A (50 ng/mL) | 100 ± 12 | 100 ± 11 | 100 ± 13 |
| IL-17A + Modulator (0.1 nM) | 88 ± 10 | 82 ± 9 | 85 ± 10 |
| IL-17A + Modulator (1 nM) | 65 ± 8 | 58 ± 6 | 60 ± 7 |
| IL-17A + Modulator (10 nM) | 40 ± 5 | 35 ± 4 | 38 ± 5 |
| IL-17A + Modulator (100 nM) | 22 ± 4 | 25 ± 3 | 28 ± 4 |
Conclusion
The provided protocols and expected results demonstrate how Western blot analysis can be effectively used to characterize the inhibitory activity of this compound on the IL-17 signaling pathway. A dose-dependent decrease in the phosphorylation of p65, ERK, JNK, and p38, along with the stabilization of IκBα, would provide strong evidence for the on-target activity of the modulator. These methods are crucial for the preclinical evaluation and development of novel IL-17 inhibitors for therapeutic applications.
References
- 1. What are IL-17 modulators and how do they work? [synapse.patsnap.com]
- 2. Interleukin-17 signaling triggers degradation of the constitutive NF-κB inhibitor ABIN-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. IL-17 stimulates inflammatory responses via NF-kappaB and MAP kinase pathways in human colonic myofibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bosterbio.com [bosterbio.com]
- 6. Interleukin 17 receptor-based signaling and implications for disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. IL-17 modulator 4 | IL-17 modulator Prodrug | TargetMol [targetmol.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. IL-17 Activates the Canonical NF-κB Signaling Pathway In Autoimmune B Cells of BXD2 Mice to Upregulate the Expression of Regulators of G-Protein Signaling 16 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | TRAF Regulation of IL-17 Cytokine Signaling [frontiersin.org]
Application Notes and Protocols: Selection of Animal Models for Efficacy Studies of (R)-IL-17 Modulator 4
Audience: Researchers, scientists, and drug development professionals.
Introduction Interleukin-17 (IL-17) is a pro-inflammatory cytokine that plays a pivotal role in the pathogenesis of various autoimmune and inflammatory diseases.[1] The IL-23/IL-17 axis is a central driver of diseases such as psoriasis, rheumatoid arthritis, and multiple sclerosis.[2][3][4] Consequently, targeting the IL-17 pathway presents a promising therapeutic strategy. (R)-IL-17 modulator 4 is a novel compound designed to inhibit IL-17-mediated signaling. The selection of appropriate and predictive animal models is a critical step in the preclinical evaluation of this modulator's efficacy.
These application notes provide a comprehensive guide to selecting and utilizing the most relevant animal models for assessing the therapeutic potential of this compound. We will cover key models for psoriasis, rheumatoid arthritis, and multiple sclerosis, including detailed protocols and efficacy endpoints.
The IL-17 Signaling Pathway
The pro-inflammatory effects of IL-17 are initiated when cytokines, primarily IL-17A and IL-17F, bind to the IL-17 receptor complex (IL-17RA/IL-17RC) on target cells like keratinocytes, fibroblasts, and endothelial cells.[5] This engagement recruits the Act1 adaptor protein, leading to the activation of downstream signaling cascades, including NF-κB and MAPKs. The result is the transcription and release of numerous pro-inflammatory mediators, such as cytokines (e.g., IL-6), chemokines that recruit neutrophils and other immune cells, and antimicrobial peptides.[6] IL-23 is crucial for the expansion and maintenance of IL-17-producing T helper 17 (Th17) cells, which are a primary source of IL-17A.[5][7]
Framework for Animal Model Selection
Choosing the correct animal model depends on the therapeutic indication and the specific scientific questions being addressed. Key considerations include the model's relevance to human disease pathology, its dependence on the IL-17 axis, and practical aspects like study duration and technical requirements.
Model 1: Imiquimod (IMQ)-Induced Psoriasiform Dermatitis
This is the most widely used model for psoriasis research due to its rapid induction, reproducibility, and strong dependence on the IL-23/IL-17 axis.[3][4] Topical application of imiquimod, a Toll-like receptor 7/8 agonist, induces a psoriasis-like phenotype in mice, characterized by skin thickening (acanthosis), scaling (parakeratosis), and immune cell infiltration.[6][8][9]
Experimental Workflow: IMQ Model
Protocol: IMQ-Induced Psoriasiform Dermatitis
-
Animal Selection: Use 8-12 week old BALB/c or C57BL/6 mice.[8] House animals in specific pathogen-free (SPF) conditions.[10]
-
Induction:
-
Treatment: Administer this compound or vehicle control according to the desired dosing regimen (e.g., daily subcutaneous injection, oral gavage). Treatment can be prophylactic (starting Day 0) or therapeutic (starting after disease onset, e.g., Day 2).
-
Efficacy Endpoints:
-
Daily Clinical Scoring: Measure and score skin erythema, scaling, and thickness daily using a modified Psoriasis Area and Severity Index (PASI), with each parameter scored from 0 (none) to 4 (very marked).[11]
-
Skin/Ear Thickness: Measure daily using a digital caliper.[10]
-
Histopathology: On Day 6, collect skin and ear tissue for histological analysis (H&E staining) to assess epidermal thickness (acanthosis), parakeratosis, and inflammatory infiltrate.[8]
-
Biomarker Analysis: Quantify mRNA or protein levels of key cytokines (e.g., IL-17A, IL-17F, IL-23) in skin homogenates via qPCR or ELISA.[8]
-
| Parameter | Description |
| Animal Strain | BALB/c or C57BL/6 mice.[8] |
| Induction Method | Daily topical application of 5% imiquimod cream for 6 consecutive days.[8] |
| Key Pathophysiology | IL-23/IL-17 axis activation, keratinocyte hyperproliferation, neutrophilic and T-cell infiltration.[4][8] |
| Primary Efficacy Endpoints | Reduction in PASI score (erythema, scaling, thickness), decreased ear/skin thickness, improved histology (reduced acanthosis), and lower IL-17 levels.[8][10][11] |
| Typical Timeline | 7-8 days (1 day preparation, 6 days induction/treatment).[8] |
Model 2: Collagen-Induced Arthritis (CIA)
The CIA model is a well-established and widely used model for human rheumatoid arthritis, sharing many immunological and pathological features.[12][13] The model is characterized by an autoimmune response to type II collagen, leading to joint inflammation, cartilage destruction, and bone erosion. The development of arthritis in this model is highly dependent on IL-17.[1][7]
Protocol: Collagen-Induced Arthritis in Mice
-
Animal Selection: Use 8-10 week old male DBA/1 mice, which are highly susceptible to CIA.[12][13]
-
Induction:
-
Day 0 (Primary Immunization): Emulsify bovine or chicken type II collagen with Complete Freund's Adjuvant (CFA). Inject 100 µL of the emulsion intradermally at the base of the tail.[14]
-
Day 21 (Booster Immunization): Emulsify type II collagen with Incomplete Freund's Adjuvant (IFA). Administer a 100 µL booster injection intradermally near the primary injection site.[13][14]
-
-
Treatment: Begin administration of this compound or vehicle either prophylactically (e.g., starting on Day 0 or Day 20) or therapeutically (starting after the first signs of arthritis, typically around Day 25-28).
-
Efficacy Endpoints:
-
Clinical Arthritis Scoring: Starting from Day 21, monitor animals 3-4 times per week for signs of arthritis. Score each paw on a scale of 0-4 based on the severity of erythema and swelling (0=normal, 1=mild swelling/erythema, 2=moderate swelling, 3=severe swelling of entire paw, 4=ankylosis). The maximum score per mouse is 16.[12]
-
Histopathology: At the end of the study (typically Day 42-56), collect joints for histological analysis to assess inflammation, pannus formation, cartilage damage, and bone erosion.
-
Biomarker Analysis: Measure serum levels of anti-collagen antibodies (IgG1, IgG2a) and pro-inflammatory cytokines like IL-17 and TNF-α.
-
| Parameter | Description |
| Animal Strain | DBA/1 mice (high responders).[12][13] |
| Induction Method | Primary immunization with Type II collagen in CFA, followed by a booster with collagen in IFA after 21 days.[13][14] |
| Key Pathophysiology | Autoimmunity to type II collagen, T-cell and B-cell activation, synovitis, pannus formation, joint destruction. Shares features with human RA.[12] |
| Primary Efficacy Endpoints | Reduction in mean arthritis score, decreased incidence of arthritis, improved joint histology (less inflammation and damage), lower anti-collagen antibody titers.[12] |
| Typical Timeline | 42-56 days. Arthritis typically develops between days 28-35.[12] |
Model 3: Experimental Autoimmune Encephalomyelitis (EAE)
EAE is the most commonly used animal model for multiple sclerosis (MS), a chronic, inflammatory, demyelinating disease of the central nervous system (CNS).[15][16] The disease is induced by immunizing susceptible mouse strains with myelin-derived proteins or peptides, which triggers an autoimmune response against the CNS.[15] Th17 cells and IL-17 are critical mediators of the inflammation and demyelination seen in EAE.[16][17][18]
Protocol: MOG35-55-Induced EAE in C57BL/6 Mice
-
Animal Selection: Use 8-12 week old female C57BL/6 mice.
-
Induction:
-
Day 0 (Immunization): Emulsify myelin oligodendrocyte glycoprotein (B1211001) peptide 35-55 (MOG35-55) in Complete Freund's Adjuvant (CFA). Subcutaneously inject 100-200 µL of the emulsion at two sites on the flank.[19][20]
-
Pertussis Toxin (PTX) Administration: Immediately after immunization (Day 0) and again 48 hours later (Day 2), administer an intraperitoneal injection of pertussis toxin. PTX acts as an additional adjuvant and facilitates the entry of pathogenic T-cells into the CNS.[19][20]
-
-
Treatment: Administer this compound or vehicle. Prophylactic treatment can start on Day 0. Therapeutic treatment can begin upon the first clinical signs of disease (rolling enrollment) or on a fixed day post-immunization (e.g., Day 7).[21]
-
Efficacy Endpoints:
-
Daily Clinical Scoring: Monitor and weigh mice daily starting from Day 7. Score clinical signs of paralysis on a 0-5 scale: 0=no signs; 1=limp tail; 2=hind limb weakness; 3=hind limb paralysis; 4=hind and forelimb paralysis; 5=moribund/death.[20]
-
Body Weight: Track daily body weight, as weight loss is a key indicator of disease severity.
-
Histopathology: At the study endpoint, collect brain and spinal cord tissue for histological analysis to assess immune cell infiltration and demyelination (e.g., using H&E and Luxol Fast Blue stains).
-
CNS Immune Cell Analysis: Isolate mononuclear cells from the CNS and analyze T-cell populations (especially Th17 cells) by flow cytometry.[15]
-
| Parameter | Description |
| Animal Strain | C57BL/6 mice (for chronic EAE), SJL/J mice (for relapsing-remitting EAE).[15] |
| Induction Method | Immunization with myelin peptide (e.g., MOG35-55) in CFA, plus two injections of pertussis toxin.[19][20] |
| Key Pathophysiology | T-cell mediated autoimmune response against myelin, CNS inflammation, demyelination, and axonal damage.[15][16] |
| Primary Efficacy Endpoints | Delayed onset of disease, reduction in mean maximum clinical score, prevention of body weight loss, reduced CNS inflammation and demyelination on histology.[21] |
| Typical Timeline | 21-30 days. Clinical signs typically appear around days 10-14.[19] |
References
- 1. Role of IL-17 in the Pathogenesis of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Imiquimod-induced psoriasis model: induction protocols, model characterization and factors adversely affecting the model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interleukin-17 cytokines: Effectors and targets in psoriasis—A breakthrough in understanding and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Th17 in Animal Models of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontierspartnerships.org [frontierspartnerships.org]
- 9. Advanced Characterization of Imiquimod-Induced Psoriasis-Like Mouse Model [mdpi.com]
- 10. imavita.com [imavita.com]
- 11. Advanced Characterization of Imiquimod-Induced Psoriasis-Like Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chondrex.com [chondrex.com]
- 13. resources.amsbio.com [resources.amsbio.com]
- 14. Hooke - Protocols - CIA Induction in DBA/1 Mice [hookelabs.com]
- 15. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Animal models of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. IL-17 receptor signaling and Th17-mediated autoimmune demyelinating disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. An optimized and validated protocol for inducing chronic experimental autoimmune encephalomyelitis in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 2.2. Experimental autoimmune encephalomyelitis model [bio-protocol.org]
- 21. Hooke - Contract Research - Experimental autoimmune encephalomyelitis (EAE) [hookelabs.com]
Application Note: Determination of In Vitro IC50 for (R)-IL-17 Modulator 4
Topic: (R)-IL-17 modulator 4 determining IC50 in vitro Content Type: Create detailed Application Notes and Protocols. Audience: Researchers, scientists, and drug development professionals.
Introduction
Interleukin-17A (IL-17A) is a key pro-inflammatory cytokine implicated in the pathogenesis of various autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, and rheumatoid arthritis.[1][2] It is primarily produced by T helper 17 (Th17) cells and exerts its effects by binding to a heterodimeric receptor complex consisting of IL-17RA and IL-17RC subunits.[3][4] This binding initiates a downstream signaling cascade that activates transcription factors such as NF-κB, AP-1, and C/EBP, leading to the production of pro-inflammatory mediators like IL-6, IL-8, and granulocyte colony-stimulating factor (G-CSF).[5]
This compound is the R-enantiomer of IL-17 modulator 4, a small molecule inhibitor of the IL-17A signaling pathway.[1][6] It functions as a protein-protein interaction modulator that stabilizes the IL-17A dimer, thereby preventing its effective binding to the IL-17RA receptor.[4] This application note provides detailed protocols for determining the in vitro half-maximal inhibitory concentration (IC50) of this compound using two common cell-based assay formats: a cytokine release assay and a reporter gene assay.
IL-17 Signaling Pathway
The binding of the dimeric IL-17A ligand to its receptor complex (IL-17RA/IL-17RC) recruits the adaptor protein Act1. This leads to the activation of TRAF6, which in turn triggers downstream signaling pathways, including the activation of NF-κB and MAP kinases (p38, ERK, JNK). These pathways culminate in the transcription and secretion of various pro-inflammatory cytokines and chemokines.
Data Presentation
The inhibitory activity of this compound is summarized in the table below. The IC50 value represents the concentration of the compound required to inhibit 50% of the IL-17A-induced response in the specified in vitro assay.
| Compound | Assay Type | Cell Line | Stimulant(s) | Measured Endpoint | IC50 (nM) |
| This compound | Cytokine Release (IL-8) | HEKa | IL-17A + TNF-α | IL-8 Secretion | 14[4] |
| This compound | NF-κB Reporter Gene | HEK-Blue™ IL-17 | IL-17A | SEAP Activity | User-determined |
| This compound | Cytokine Release (G-CSF) | NHBE | IL-17A + TNF-α | G-CSF Secretion | User-determined |
Note: The IC50 value of 14 nM is reported for "IL-17 modulator 4" in an IL-8 secretion assay.[4] This application note provides protocols to determine the IC50 for the (R)-enantiomer in various assays.
Experimental Protocols
Protocol 1: IL-8 Release Assay in Human Keratinocytes (HEKa)
This protocol describes the determination of the IC50 value of this compound by measuring its ability to inhibit the synergistic induction of IL-8 secretion by IL-17A and TNF-α in adult human epidermal keratinocytes (HEKa).
Materials:
-
HEKa cells
-
Keratinocyte Growth Medium
-
Recombinant Human IL-17A
-
Recombinant Human TNF-α
-
This compound
-
DMSO (vehicle)
-
96-well tissue culture plates
-
Human IL-8 ELISA kit
Procedure:
-
Cell Seeding:
-
Culture HEKa cells according to the supplier's recommendations.
-
Trypsinize and resuspend the cells in fresh medium.
-
Seed the cells into a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is ≤ 0.1%.
-
Remove the medium from the cells and add 50 µL of the compound dilutions to the respective wells. Include vehicle-only (DMSO) and medium-only controls.
-
Incubate for 1 hour at 37°C.
-
-
Cell Stimulation:
-
Prepare a stimulation cocktail containing IL-17A (final concentration of 50 ng/mL) and TNF-α (final concentration of 10 ng/mL) in culture medium.
-
Add 50 µL of the stimulation cocktail to each well (except for the unstimulated control wells).
-
The final volume in each well should be 100 µL.
-
-
Incubation and Supernatant Collection:
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant for IL-8 analysis.
-
-
IL-8 Quantification:
-
Quantify the concentration of IL-8 in the supernatants using a human IL-8 ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control (0% inhibition) and the unstimulated control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic (4PL) curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: NF-κB Reporter Gene Assay
This protocol utilizes a commercially available HEK293 cell line (e.g., HEK-Blue™ IL-17 cells from InvivoGen) that is stably transfected with the human IL-17 receptor complex and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB and AP-1 inducible promoter.
Materials:
-
HEK-Blue™ IL-17 Cells
-
HEK-Blue™ Detection Medium
-
Recombinant Human IL-17A
-
This compound
-
DMSO (vehicle)
-
96-well tissue culture plates
Procedure:
-
Cell Seeding:
-
Prepare a cell suspension of HEK-Blue™ IL-17 cells at a concentration of 2.8 x 10^5 cells/mL in their specific growth medium.
-
Add 180 µL of the cell suspension to each well of a 96-well plate.
-
-
Compound and Stimulant Addition:
-
Prepare serial dilutions of this compound.
-
Add 20 µL of the compound dilutions to the wells.
-
Add 20 µL of IL-17A (to achieve a final concentration at its EC80) to the appropriate wells.
-
Include vehicle controls, unstimulated controls, and positive controls.
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
SEAP Detection:
-
Prepare the HEK-Blue™ Detection medium according to the manufacturer's instructions.
-
Add 180 µL of the detection medium to each well of a new 96-well plate.
-
Transfer 20 µL of the supernatant from the cell plate to the corresponding wells of the plate containing the detection medium.
-
Incubate for 1-3 hours at 37°C and monitor the color change.
-
-
Measurement and Data Analysis:
-
Measure the absorbance at 620-655 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value as described in Protocol 1.
-
Conclusion
The protocols outlined in this application note provide robust and reproducible methods for determining the in vitro potency of this compound. The choice of assay will depend on the specific research question and available resources. The IL-8 or G-CSF release assays in primary-like cells offer a more physiologically relevant system, while the NF-κB reporter assay provides a high-throughput and convenient format for screening and potency determination. These methods are essential for the characterization of novel IL-17 pathway inhibitors in drug discovery and development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. IL-17 promotes proliferation, inflammation and inhibits apoptosis of HaCaT cells via interacting with the TRAF3 interacting protein 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. IL-17 Signaling Pathway: Implications in Immune Responses and Disease - Creative Proteomics [cytokine.creative-proteomics.com]
- 6. biogot.com [biogot.com]
Application Notes: Long-Term Stability of (R)-IL-17 Modulator 4 in Solution
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
(R)-IL-17 modulator 4 is the R-enantiomer of IL-17 modulator 4 and functions as a prodrug of IL-17 modulator 1.[1][2] This small molecule is an orally active and highly efficacious modulator of Interleukin-17 (IL-17), a key pro-inflammatory cytokine.[2][3] It acts by binding to the central pocket of the IL-17A dimer, stabilizing its conformation, and thereby preventing its effective binding to the IL-17RA receptor. This inhibition of the IL-17 signaling pathway makes this compound a promising candidate for the research of IL-17A mediated conditions, including autoimmune diseases, inflammation, and cancer.[2][3]
Given its therapeutic potential, understanding the long-term stability of this compound in solution is critical for ensuring the accuracy and reproducibility of in vitro and in vivo experimental results. Degradation of the compound can lead to inaccurate structure-activity relationships (SAR) and misleading pharmacological data.[4] These application notes provide essential information on the properties of this compound, recommendations for its storage, and a detailed protocol for evaluating its long-term stability in solution.
2. Chemical and Physical Properties
A summary of the key properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 2446804-29-9 | [2] |
| Molecular Formula | C27H34N6O2 | [1][3] |
| Molecular Weight | 474.6 g/mol | [1][3] |
| Purity | >99% | [1] |
| Solubility | DMSO: ≥ 270 mg/mL (568.9 mM) | [1] |
3. IL-17 Signaling Pathway
This compound targets the IL-17A protein. The canonical IL-17 signaling pathway is initiated when IL-17A (or IL-17F) binds to its heterodimeric receptor complex, composed of IL-17RA and IL-17RC.[5][6] This binding event recruits the adaptor protein Act1, which in turn recruits and activates TRAF6 through K63-linked ubiquitination.[5][7] Activated TRAF6 triggers downstream signaling cascades, including the NF-κB and MAPK pathways, culminating in the transcriptional activation of genes encoding pro-inflammatory cytokines, chemokines, and antimicrobial peptides.[5][8]
Protocols
Protocol 1: Preparation of Stock Solutions
This protocol describes the preparation of a high-concentration stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene (B1209903) tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate the vial of this compound powder to room temperature before opening to prevent moisture condensation.
-
Aseptically weigh the desired amount of powder.
-
Add the required volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.
-
If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.[1]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. This minimizes freeze-thaw cycles which can degrade the compound.[2]
-
Clearly label each aliquot with the compound name, concentration, date, and solvent.
Protocol 2: Recommended Storage Conditions
Proper storage is crucial to maintain the integrity of the compound.
-
Powder: Store the solid form of this compound at -20°C, desiccated and protected from light.
-
Stock Solutions (in DMSO): Store the aliquoted stock solutions at -80°C for long-term storage (up to 6 months). For short-term storage (1-2 weeks), -20°C is acceptable.[9] Avoid repeated freeze-thaw cycles.
Protocol 3: Experimental Workflow for Long-Term Stability Assessment
This protocol provides a framework for evaluating the chemical stability of this compound in a desired aqueous solution (e.g., cell culture medium, phosphate-buffered saline) over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound DMSO stock solution
-
Desired aqueous buffer (e.g., PBS pH 7.4, cell culture medium)
-
Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Validated stability-indicating HPLC method
Procedure:
-
Prepare Initial Sample (T=0):
-
Prepare a working solution of this compound in the desired aqueous buffer at the final experimental concentration. Ensure the final DMSO concentration is low (typically ≤0.5%) to avoid solvent effects.
-
Immediately take an aliquot of this solution (the T=0 sample) and prepare it for HPLC analysis. This may involve centrifugation to remove any precipitate and transferring the supernatant to an HPLC vial.[9]
-
Analyze the T=0 sample using a validated, stability-indicating HPLC method. The peak area of the parent compound at T=0 will serve as the 100% reference.
-
-
Incubate Samples:
-
Incubate the remaining working solution under the desired experimental conditions (e.g., protected from light at 37°C, 5% CO₂).
-
The stability should be tested under various relevant conditions, such as long-term storage (25°C/60% RH) and accelerated testing (40°C/75% RH).[10]
-
-
Prepare Time-Point Samples:
-
At each designated time point (e.g., 2, 8, 24, 48, 72 hours, and weekly thereafter), withdraw an aliquot from the incubated solution.
-
Process the time-point sample in the same manner as the T=0 sample for HPLC analysis.
-
-
Analyze and Quantify:
-
Analyze each time-point sample by HPLC.
-
Record the peak area corresponding to the intact this compound. Note the appearance of any new peaks, which may indicate degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point using the following formula: % Remaining = (Peak Area at Time T / Peak Area at Time T=0) x 100
-
Present the data in a tabular format for clear comparison.
-
4. Data Presentation
The results of the stability study should be summarized in a clear, tabular format.
Table 1: Stability of this compound in [Specify Buffer]
| Time Point | % Remaining at 4°C | % Remaining at 25°C (RT) | % Remaining at 37°C |
|---|---|---|---|
| 0 h | 100% | 100% | 100% |
| 2 h | |||
| 8 h | |||
| 24 h | |||
| 48 h | |||
| 72 h |
| 1 week | | | |
While specific long-term stability data for this compound is not publicly available, the protocols outlined in these application notes provide a robust framework for researchers to determine its stability in solutions relevant to their specific experimental needs. Adherence to proper storage and handling procedures is paramount to ensure the integrity of the compound and the reliability of research outcomes. It is strongly recommended that stability is confirmed in the specific buffers and media used for any given experiment.
References
- 1. IL-17 modulator 4 | IL-17 modulator Prodrug | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Interleukin 17 Family Cytokines: Signaling Mechanisms, Biological Activities, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interleukin 17 - Wikipedia [en.wikipedia.org]
- 7. IL-17 Signaling Pathway: Implications in Immune Responses and Disease - Creative Proteomics [cytokine.creative-proteomics.com]
- 8. cusabio.com [cusabio.com]
- 9. benchchem.com [benchchem.com]
- 10. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
Application Notes and Protocols for (R)-IL-17 Modulator 4
These application notes provide essential information for the handling, storage, and use of (R)-IL-17 modulator 4, a small molecule inhibitor of the IL-17 signaling pathway. This document is intended for researchers, scientists, and drug development professionals.
Product Information
This compound is the R-enantiomer of IL-17 modulator 4. It functions as a prodrug of IL-17 modulator 1, an orally active and highly effective modulator of Interleukin-17 (IL-17).[1][2] This compound is under investigation for its potential therapeutic applications in IL-17A-mediated conditions, which include a range of inflammatory and autoimmune diseases, infectious diseases, and cancer.[1][2] The modulator acts by binding to the central pocket of the IL-17A dimer, which stabilizes the protein's conformation and prevents its effective binding to the IL-17RA receptor, thereby inhibiting the downstream signaling cascade.[2][3]
Handling and Storage
Proper handling and storage of this compound are critical to maintain its stability and activity. Below are the recommended guidelines:
Table 1: Storage Conditions
| Form | Storage Temperature | Storage Period |
| Solid (Powder) | -20°C | 3 years |
| Stock Solution (in solvent) | -80°C | 6 months |
| -20°C | 1 month |
Source: MedchemExpress, TargetMol.[1][2][4]
General Handling Instructions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling the compound.
-
Ventilation: Handle in a well-ventilated area or under a chemical fume hood.
-
Centrifugation: Small volumes of the product may become entrapped in the vial's seal during shipping. Briefly centrifuge the vial on a tabletop centrifuge to ensure all material is at the bottom before opening.[5]
-
Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, it is highly recommended to aliquot the stock solution into single-use volumes before storage.[1][4]
Solution Preparation
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).
Table 2: Solubility in DMSO
| Concentration | Molarity | Notes |
| 10 mM | - | Available as a pre-made solution.[1] |
| 270 mg/mL | 568.9 mM | Sonication may be required to achieve full dissolution.[4] |
Source: MedchemExpress, TargetMol.[1][4]
Protocol for Preparing a Stock Solution:
-
Determine the desired concentration and volume of the stock solution.
-
Carefully weigh the required amount of this compound powder.
-
Add the appropriate volume of DMSO to the vial.
-
To aid dissolution, vortex the solution and, if necessary, sonicate the vial until the compound is fully dissolved.[4]
-
Aliquot the stock solution into smaller, single-use vials for storage.
Note for Cell-Based Assays: When using the modulator in cell culture experiments, the final concentration of DMSO should generally not exceed 0.1% to avoid solvent-induced cytotoxicity. It is crucial to include a vehicle control (DMSO at the same final concentration) in your experiments to account for any effects of the solvent.[4]
IL-17 Signaling Pathway
Interleukin-17 is a pro-inflammatory cytokine that plays a crucial role in host defense against certain pathogens and in the pathogenesis of various autoimmune and inflammatory diseases.[6][7][8] The binding of IL-17A to its receptor complex (IL-17RA/IL-17RC) initiates a signaling cascade that leads to the production of pro-inflammatory cytokines, chemokines, and antimicrobial peptides.[6][9] This process involves the recruitment of adaptor proteins like Act1 and TRAF6, leading to the activation of downstream pathways such as NF-κB and MAPK.[6][9][10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. IL-17 modulator 4 | IL-17 modulator Prodrug | TargetMol [targetmol.com]
- 5. mybiosource.com [mybiosource.com]
- 6. IL-17 Signaling Pathway: Implications in Immune Responses and Disease - Creative Proteomics [cytokine.creative-proteomics.com]
- 7. cusabio.com [cusabio.com]
- 8. What are IL-17 modulators and how do they work? [synapse.patsnap.com]
- 9. Interleukin 17 Family Cytokines: Signaling Mechanisms, Biological Activities, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IL-17 Signaling: The Yin and the Yang - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting (R)-IL-17 modulator 4 solubility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with (R)-IL-17 modulator 4.
Troubleshooting Guide
Researchers may encounter precipitation or variability in experimental results when working with this compound due to its limited aqueous solubility. This guide offers a systematic approach to diagnose and resolve these issues.
Problem: Precipitate observed after diluting DMSO stock solution into aqueous buffer or cell culture media.
This is a common issue when a compound dissolved in a high concentration of an organic solvent like DMSO is rapidly diluted into an aqueous environment, a phenomenon known as "solvent shock."
Troubleshooting Workflow
Caption: Troubleshooting workflow for addressing precipitation of this compound.
Detailed Steps:
-
Check DMSO Concentration: High concentrations of DMSO can be toxic to cells and may also affect compound solubility.[2] Keep the final concentration of DMSO in the medium as low as possible, typically below 0.5%, and ideally not exceeding 0.1% for sensitive cell-based assays.[3]
-
Optimize Dilution Protocol: Avoid adding a high-concentration DMSO stock solution directly to a large volume of aqueous medium. A gradual reduction in solvent polarity is less likely to cause precipitation. A serial dilution method is recommended (see Experimental Protocols).
-
Consider Formulation Strategies: If solubility issues persist, consider using solubilizing excipients such as surfactants (e.g., Tween-80) or cyclodextrins.[3] For in vivo studies, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been suggested for the racemic mixture, IL-17 modulator 4.[3]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is the R-enantiomer of IL-17 modulator 4.[4] IL-17 modulator 4 is a prodrug of IL-17 modulator 1, which is an orally active and highly efficacious modulator of Interleukin-17 (IL-17).[4][5] It is used for research in IL-17A mediated diseases, which include inflammatory and autoimmune disorders, infectious diseases, and cancer.[4][5]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound for use in biological assays.[4]
Q3: What is the solubility of this compound?
A3: The solubility of the racemic mixture, IL-17 modulator 4, in DMSO is high, with reported values of 270 mg/mL (568.9 mM) and 300 mg/mL (632.11 mM); sonication is recommended to aid dissolution.[3][6] The aqueous solubility is expected to be low. For in vivo studies with the racemate, a suspended solution with a solubility of 7.5 mg/mL (15.80 mM) has been achieved in a vehicle of 10% DMSO and 90% corn oil.[6] The sulfate (B86663) salt form is also available and may have different solubility characteristics.[1][7]
Quantitative Solubility Data for IL-17 Modulator 4 (Racemate)
| Solvent/Vehicle | Solubility | Molar Concentration | Notes |
|---|---|---|---|
| DMSO | 270 mg/mL | 568.9 mM | Sonication recommended[3] |
| DMSO | 300 mg/mL | 632.11 mM | Sonication recommended[6] |
| 10% DMSO / 90% Corn Oil | 7.5 mg/mL | 15.80 mM | Suspended solution, sonication needed[6] |
Q4: How should I store my this compound stock solution?
A4: To minimize degradation and prevent precipitation due to solvent evaporation, stock solutions in DMSO should be stored in small, single-use aliquots in tightly sealed vials at -20°C or -80°C.[4] It is advisable to avoid repeated freeze-thaw cycles.[4]
Q5: My DMSO stock solution appears cloudy. Can I still use it?
A5: Cloudiness indicates that the compound may have precipitated out of the DMSO stock, which can occur during freeze-thaw cycles. Do not use a stock solution that is not clear. You can try to redissolve the compound by gently warming the vial (e.g., in a 37°C water bath) and vortexing or sonicating. If it does not fully redissolve, it is best to prepare a fresh stock solution.
Q6: Can I use alternative solvents to DMSO?
A6: While DMSO is the most common solvent, other organic solvents like ethanol, dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP) can be considered if DMSO is incompatible with your assay or if you suspect compound degradation. However, the compatibility of these solvents with your specific experimental system must be validated.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder. The molecular weight of IL-17 modulator 4 is 474.6 g/mol .[3][6]
-
Add Solvent: Transfer the powder to a sterile microcentrifuge tube or an appropriate vial. Add the calculated volume of anhydrous, sterile-filtered DMSO to achieve a 10 mM concentration.
-
Dissolve: Vortex the solution vigorously. If necessary, use a sonicator bath to ensure complete dissolution.
-
Verify Dissolution: Visually inspect the solution against a light source to ensure no solid particles remain.
-
Store: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store at -20°C or -80°C.[4]
Protocol 2: Recommended Serial Dilution Method for Cell-Based Assays
This method minimizes the risk of precipitation by avoiding a large polarity shock when diluting the DMSO stock into aqueous media.
-
Prepare Intermediate Dilutions: Create a series of intermediate dilutions of your 10 mM DMSO stock solution in 100% DMSO. For example, to achieve a final concentration range of 10 µM to 0.01 µM in your assay, you might prepare 1 mM, 100 µM, and 10 µM intermediate stocks in DMSO.
-
Dilute into Assay Medium: From your intermediate DMSO dilutions, perform the final dilution step into your pre-warmed cell culture medium. For example, add 1 µL of a 1 mM DMSO stock to 99 µL of medium to get a 10 µM final concentration with 1% DMSO.
-
Mix Thoroughly: Gently mix the final solution immediately after adding the DMSO stock to ensure homogeneity.
-
Final DMSO Concentration Check: Ensure the final concentration of DMSO in all wells, including vehicle controls, is consistent and at a non-toxic level (ideally ≤0.5%).
Protocol 3: Kinetic Solubility Assessment
This protocol provides a general method to estimate the kinetic solubility of this compound in an aqueous buffer (e.g., PBS, pH 7.4).
-
Prepare a High-Concentration Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution in DMSO.
-
Addition to Aqueous Buffer: Add a small volume (e.g., 2 µL) of each DMSO dilution to a larger volume (e.g., 98 µL) of the aqueous buffer in a 96-well plate. This will result in a consistent final DMSO concentration across all wells.
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) with gentle shaking.
-
Measurement of Precipitation: Measure the turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm). An increase in absorbance indicates precipitation.
-
Determination of Solubility: The highest concentration that does not show a significant increase in turbidity is considered the kinetic solubility under these conditions.
Visualization of Key Pathways and Workflows
IL-17A Signaling Pathway
This compound is a prodrug that is converted to IL-17 modulator 1, which then inhibits the IL-17A signaling pathway.[4][5] IL-17A signaling is initiated by the binding of the IL-17A homodimer to its receptor complex, consisting of IL-17RA and IL-17RC.[2][8] This leads to the recruitment of the adaptor protein Act1, which in turn recruits TRAF6.[9][10] This complex activates downstream signaling cascades, including the NF-κB and MAPK pathways, leading to the transcription of pro-inflammatory genes.[8][11]
Caption: Simplified IL-17A signaling pathway leading to pro-inflammatory gene expression.
Experimental Workflow for a Cell-Based IL-17A Inhibition Assay
A typical cell-based assay to evaluate the efficacy of an IL-17 modulator involves stimulating cells with IL-17A and measuring the production of a downstream inflammatory cytokine, such as IL-6 or IL-8.
Caption: General workflow for a cell-based IL-17A inhibition assay.
References
- 1. IL-17 modulator 4 sulfate - Immunomart [immunomart.com]
- 2. researchgate.net [researchgate.net]
- 3. IL-17 modulator 4 | IL-17 modulator Prodrug | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. A comprehensive network map of IL-17A signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TRAF6-dependent Act1 phosphorylation by the IκB kinase-related kinases suppresses interleukin-17-induced NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TRAF6-Dependent Act1 Phosphorylation by the IκB Kinase-Related Kinases Suppresses Interleukin-17-Induced NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing (R)-IL-17 Modulator 4 Concentration for In Vitro Assays
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of (R)-IL-17 modulator 4?
This compound is a small molecule that functions as a protein-protein interaction modulator. It acts by binding to the central pocket of the IL-17A homodimer, stabilizing its conformation. This stabilization prevents the IL-17A dimer from effectively binding to its receptor, IL-17RA, thereby inhibiting the downstream inflammatory signaling pathway.[1] It is a proagent of IL-17 modulator 1, an orally active and highly efficacious IL-17 modulator.[1][2]
Q2: What is the primary in vitro application of this compound?
The primary in vitro application is to assess its ability to inhibit the pro-inflammatory effects of IL-17A. A common and relevant assay is the inhibition of IL-17A and TNF-α co-stimulated secretion of pro-inflammatory cytokines, such as IL-8, from keratinocytes (e.g., primary human keratinocytes or the HaCaT cell line). This assay mimics the inflammatory environment observed in diseases like psoriasis.
Q3: What is a recommended starting concentration range for this compound in in vitro assays?
Based on available data for similar IL-17 modulator compounds, a starting concentration range for dose-response experiments would be from 0.1 nM to 10 µM. A related compound, IL-17 modulator 4 (Compound 23), has been shown to inhibit glycosylated IL-17A and TNF-α co-stimulated IL-8 secretion in human epidermal keratinocytes (HEKa) with an EC50 of 14 nM.[1][3] Therefore, including concentrations around this value is recommended.
Q4: How should I prepare and store stock solutions of this compound?
This compound is soluble in DMSO.[4] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. For long-term storage, the stock solution should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or -20°C for up to 1 month.[1] When preparing working solutions, it is best to perform serial dilutions of the DMSO stock in DMSO before the final dilution into aqueous assay medium to prevent precipitation. The final concentration of DMSO in the cell culture should be kept low (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Quantitative Data Summary
The following table summarizes the in vitro activity of a closely related IL-17 modulator. This data can be used as a reference for designing concentration ranges for this compound.
| Compound | Cell Line | Assay | Readout | EC50 |
| IL-17 modulator 4 (Compound 23) | HEKa (Human Epidermal Keratinocytes, adult) | IL-17A and TNF-α co-stimulation | IL-8 Secretion | 14 nM[1][3] |
Experimental Protocols
Protocol 1: Inhibition of IL-17A/TNF-α-Induced IL-8 Secretion in HaCaT Keratinocytes
This protocol details the steps to measure the inhibitory effect of this compound on IL-8 secretion from the human keratinocyte cell line, HaCaT, stimulated with IL-17A and TNF-α.
Materials:
-
HaCaT cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
Recombinant Human IL-17A
-
Recombinant Human TNF-α
-
Human IL-8 ELISA Kit
-
96-well cell culture plates
-
Anhydrous DMSO
Procedure:
-
Cell Seeding:
-
Culture HaCaT cells in DMEM with 10% FBS.
-
Seed HaCaT cells into a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell adherence.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., from 10 µM to 0.1 nM).
-
Further dilute these DMSO stocks into the cell culture medium to achieve the final desired concentrations with a final DMSO concentration of ≤ 0.1%.
-
Remove the culture medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (medium with 0.1% DMSO).
-
Pre-incubate the cells with the modulator for 1 hour at 37°C.
-
-
Cell Stimulation:
-
Prepare a stimulation solution containing recombinant human IL-17A (final concentration of 100 ng/mL) and recombinant human TNF-α (final concentration of 10 ng/mL) in culture medium.
-
Add 100 µL of the stimulation solution to each well (final volume will be 200 µL).
-
Include control wells: unstimulated cells (vehicle only) and stimulated cells (vehicle + IL-17A/TNF-α).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
IL-8 Measurement:
-
After the incubation period, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the cell culture supernatant.
-
Quantify the concentration of IL-8 in the supernatant using a human IL-8 ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of IL-8 secretion for each concentration of this compound compared to the stimulated vehicle control.
-
Plot the percentage of inhibition against the log of the modulator concentration and fit a dose-response curve to determine the EC50 value.
-
Protocol 2: Cell Viability Assay (MTT Assay)
It is crucial to assess the cytotoxicity of this compound to ensure that the observed inhibition of IL-8 secretion is not due to cell death.
Materials:
-
HaCaT cells
-
DMEM with 10% FBS
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from Protocol 1 to seed and treat the cells with the same concentrations of this compound.
-
Incubate for the same duration as the primary assay (25 hours: 1-hour pre-incubation + 24-hour stimulation period).
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilization and Absorbance Measurement:
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for 15 minutes at room temperature with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the modulator concentration to assess cytotoxicity.
-
Troubleshooting Guide
Issue 1: High variability in IL-8 secretion between replicate wells.
-
Possible Cause: Inconsistent cell seeding, uneven cell distribution, or edge effects in the 96-well plate.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Avoid using the outer wells of the plate, as they are more prone to evaporation. Pipette gently to avoid disturbing the cell monolayer.
Issue 2: No significant inhibition of IL-8 secretion, even at high concentrations of the modulator.
-
Possible Cause: The modulator may have degraded, or the concentration of IL-17A or TNF-α is too high.
-
Solution: Use a freshly prepared aliquot of the this compound stock solution. Perform a titration of both IL-17A and TNF-α to determine the optimal submaximal stimulation concentration for your specific cell line and assay conditions.
Issue 3: Inhibition of IL-8 secretion is observed, but there is also a significant decrease in cell viability.
-
Possible Cause: The modulator is cytotoxic at the tested concentrations.
-
Solution: The observed effect on IL-8 secretion is likely due to toxicity. Focus on a lower, non-toxic concentration range of the modulator for further experiments. If the therapeutic window is too narrow, consider exploring analogues of the compound.
Issue 4: The dose-response curve is flat or does not follow a standard sigmoidal shape.
-
Possible Cause: The concentration range tested is too narrow or not centered around the EC50. The modulator may have poor solubility in the assay medium at higher concentrations, leading to precipitation.
-
Solution: Broaden the concentration range of the modulator in a logarithmic series. Visually inspect the wells with the highest concentrations for any signs of compound precipitation. If solubility is an issue, consider using a different formulation or reducing the highest concentration tested.
Issue 5: Inconsistent results between experiments.
-
Possible Cause: Variation in cell passage number, serum batch, or reagent quality.
-
Solution: Use cells within a consistent and narrow passage number range. Test different lots of FBS and select one that supports consistent cell growth and response to stimuli. Ensure all reagents are within their expiration dates and stored properly.
Visualizations
Caption: IL-17A signaling pathway and the mechanism of action of this compound.
References
(R)-IL-17 modulator 4 off-target effects in cell-based assays
Welcome to the technical support center for (R)-IL-17 Modulator 4, a small molecule inhibitor designed to target the IL-17A signaling pathway. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule designed to inhibit the pro-inflammatory signaling cascade initiated by Interleukin-17A (IL-17A). It functions by targeting the interaction between IL-17A and its receptor, IL-17RA.[1][2][3] This disruption prevents the downstream activation of transcription factors like NF-κB and C/EBP, which are responsible for the production of various inflammatory mediators, including cytokines and chemokines.[4]
Q2: Which cell-based assays are recommended for assessing the on-target activity of this compound?
A2: Cell-based assays that measure the downstream consequences of IL-17A signaling are ideal for assessing the on-target activity of the modulator. A common and effective method is to use an IL-17A responsive cell line, such as human dermal fibroblasts or keratinocytes, and measure the inhibition of IL-17A-induced cytokine production (e.g., IL-6 or IL-8).[2][5] ELISA or homogeneous assays like Lumit® can be used for quantification.[6][7]
Q3: What are the known off-target effects of IL-17 pathway inhibition that I should be aware of?
A3: While specific off-target effects for this compound are under continuous investigation, general off-target concerns for IL-17 inhibitors include an increased risk of certain infections, particularly respiratory tract infections and candidiasis.[8][9] Some studies have also noted a potential for the exacerbation of inflammatory bowel disease.[10][11] It is crucial to assess the cytotoxicity of the compound in your chosen cell line to distinguish off-target toxicity from specific IL-17A modulation.
Q4: Can this compound inhibit other members of the IL-17 family?
A4: The specificity of this compound for IL-17A over other IL-17 family members (e.g., IL-17F) should be experimentally determined. While designed to target IL-17A, potential cross-reactivity with other family members that also signal through IL-17RA could occur.[2] Competitive binding assays or functional assays using other IL-17 cytokines can be employed to assess specificity.
Troubleshooting Guides
Unexpected Results in Cell-Based Assays
Below are common issues encountered during cell-based assays with this compound and steps to troubleshoot them.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors during reagent addition, or edge effects in the microplate. | Ensure a homogeneous cell suspension before seeding. Use calibrated pipettes and consider using a multichannel pipette for reagent addition. Avoid using the outer wells of the plate if edge effects are suspected. |
| No inhibition of IL-17A-induced response | Incorrect compound concentration, inactive compound, or issues with the IL-17A stimulation. | Verify the dilution calculations and prepare fresh compound dilutions. Confirm the bioactivity of the recombinant IL-17A. Ensure the cell line is responsive to IL-17A. |
| Inhibition observed at all concentrations (including low doses) | Compound cytotoxicity. | Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) in parallel with the functional assay to determine the cytotoxic concentration of the modulator.[12] |
| Paradoxical increase in inflammatory markers | Disruption of a negative feedback loop in the IL-23/IL-17 axis, leading to the production of other inflammatory cytokines.[5] | Measure a broader panel of cytokines to understand the overall effect of the modulator on the cellular inflammatory response. |
| Lower than expected potency (high IC50) | Suboptimal assay conditions, such as cell density, IL-17A concentration, or incubation time. | Optimize the assay by titrating the cell number, IL-17A concentration, and incubation time to achieve a robust assay window. |
Experimental Protocols
Protocol 1: In Vitro IL-17A Neutralization Assay
This protocol provides a general framework for evaluating the ability of this compound to inhibit IL-17A-induced IL-6 production in a responsive cell line.
Materials:
-
IL-17A responsive cell line (e.g., human dermal fibroblasts)
-
Recombinant human IL-17A
-
This compound
-
Cell culture medium
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the IL-17A responsive cells into a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium.
-
Treatment: Add the diluted modulator to the appropriate wells and incubate for a predetermined time (e.g., 1 hour).
-
Stimulation: Add recombinant human IL-17A to the wells to a final concentration known to elicit a robust response. Include wells with cells and IL-17A only (positive control) and cells in medium alone (negative control).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified CO2 incubator.[12]
-
Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatants.
-
IL-6 Quantification: Quantify the concentration of IL-6 in the supernatants using a human IL-6 ELISA kit, following the manufacturer's instructions.[13][14][15]
-
Data Analysis: Plot the IL-6 concentration against the log of the modulator concentration and determine the IC50 value.
Visualizations
IL-17A Signaling Pathway
Caption: Simplified IL-17A signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Modulator Screening
Caption: General experimental workflow for screening the efficacy of this compound.
Troubleshooting Logic
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Small molecule modulators of IL-17A/IL-17RA: a patent review (2013-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are the therapeutic candidates targeting IL-17RA? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. High-Throughput Cytokine Detection with Lumit® Technology [promega.sg]
- 7. promega.com [promega.com]
- 8. researchgate.net [researchgate.net]
- 9. join.dermatologytimes.com [join.dermatologytimes.com]
- 10. researchgate.net [researchgate.net]
- 11. The Treatment with Interleukin 17 Inhibitors and Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Cytokine Elisa [bdbiosciences.com]
- 14. biogot.com [biogot.com]
- 15. cloud-clone.com [cloud-clone.com]
(R)-IL-17 modulator 4 degradation and stability problems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation and stability of (R)-IL-17 modulator 4.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is the R-enantiomer of IL-17 modulator 4, which acts as a pro-agent for IL-17 modulator 1.[1][2][3] IL-17 modulator 1 is an orally active small molecule that inhibits the activity of Interleukin-17A (IL-17A).[4][5] These modulators function by disrupting the protein-protein interaction between IL-17A and its receptor, IL-17RA, thereby inhibiting the downstream inflammatory signaling pathway.[6] This makes them promising candidates for the research of IL-17A mediated diseases such as psoriasis, psoriatic arthritis, and ankylosing spondylitis.[4][7][8]
Q2: What are the recommended storage conditions for this compound?
To ensure the stability and integrity of this compound, please adhere to the following storage guidelines:
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In Solvent | -80°C | 6 months |
| In Solvent | -20°C | 1 month |
Data compiled from publicly available vendor information.
It is highly recommended to aliquot the solution after preparation to avoid repeated freeze-thaw cycles, which can lead to degradation.[1] For in vivo experiments, it is best to prepare fresh solutions daily.
Q3: What is the best solvent for dissolving this compound?
This compound is soluble in DMSO.[2] For cell-based assays, it is crucial to keep the final concentration of DMSO low (typically below 0.5%) to prevent solvent-induced toxicity or off-target effects.[9] If solubility in aqueous buffers is an issue, consider using a co-solvent system, but validate its compatibility with your experimental setup.[9]
Q4: I am observing inconsistent results in my experiments. Could this be related to compound stability?
Yes, inconsistent results are a common sign of compound instability.[9] Degradation of this compound can lead to a decrease in its effective concentration and the formation of unknown byproducts with potentially different activities. It is crucial to follow proper storage and handling procedures. If you suspect degradation, a stability assessment of your compound under your specific experimental conditions is recommended.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Loss of compound activity in bioassays | Compound degradation in stock solution or assay medium. | Prepare fresh stock solutions. Perform a stability study of the compound in your specific assay medium and at the incubation temperature. Consider adding antioxidants if oxidation is suspected. |
| Appearance of new peaks in HPLC/LC-MS analysis | Chemical degradation of the compound. | Characterize the new peaks to identify degradation products. This will provide insights into the degradation pathway. Implement mitigation strategies such as adjusting pH, protecting from light, or using an inert atmosphere. |
| Precipitation of the compound in aqueous buffer | Poor aqueous solubility or degradation to a less soluble product. | Confirm the solubility of the compound in your buffer. If solubility is low, consider pH adjustment or the use of solubility enhancers. Analyze the precipitate to determine if it is the parent compound or a degradant. |
| Variability between experimental replicates | Inconsistent sample preparation or handling; compound adsorption to labware. | Standardize solution preparation protocols. Use low-adsorption plasticware. Prepare solutions fresh for each experiment to minimize variability from storage. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[10]
Objective: To determine the degradation profile of this compound under various stress conditions.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile (B52724)/water mixture).
-
Stress Conditions: Expose the compound to the following conditions in separate experiments:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24-48 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24-48 hours.
-
Thermal Degradation: Store the solid compound and a solution at 60°C for 1 week.
-
Photostability: Expose the solid compound and a solution to light (ICH Q1B guidelines) for an appropriate duration.
-
-
Time Points: Collect samples at various time points (e.g., 0, 4, 8, 12, 24, 48 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method with UV and mass spectrometric detection to quantify the remaining parent compound and detect degradation products.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Methodology:
-
Column Selection: A C18 reversed-phase column is a common starting point for small molecules.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used.
-
Detection: A photodiode array (PDA) detector can be used to monitor the absorbance at multiple wavelengths, and a mass spectrometer (MS) can be used for peak identification and purity assessment.
-
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, and linear for the quantification of this compound and its major degradants.
Visualizations
IL-17 Signaling Pathway
Caption: IL-17A binds to its receptor complex, initiating a downstream signaling cascade.
Potential Degradation Workflow for this compound
Caption: A systematic workflow for investigating and addressing compound degradation.
Troubleshooting Decision Tree
Caption: A decision tree to troubleshoot inconsistent experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. IL-17 modulator 4 | Interleukin | TargetMol [targetmol.com]
- 3. glpbio.cn [glpbio.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. IL-17A modulator-1 | TargetMol [targetmol.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. WO2020127685A1 - Amino-acid anilides as small molecule modulators of il-17 - Google Patents [patents.google.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
(R)-IL-17 modulator 4 inconsistent results in cellular assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in cellular assays with (R)-IL-17 modulator 4.
Troubleshooting Guide
Inconsistent results in cellular assays involving this compound can arise from various factors, from compound handling to assay conditions and cellular responses. This guide provides a structured approach to identifying and resolving common issues.
Diagram 1: Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting inconsistent results.
Table 1: Common Issues and Recommended Actions
| Potential Issue | Possible Cause | Recommended Action |
| Reduced or No Modulator Activity | Compound degradation | Prepare fresh stock solutions of this compound. Aliquot and store at -80°C to avoid freeze-thaw cycles.[1] |
| Compound precipitation | Ensure the final concentration of the solvent (e.g., DMSO) is low in the assay medium (typically <0.5%).[1] Consider using a solubility-enhancing agent if compatible with the assay. | |
| Inaccurate concentration | Verify the concentration of the stock solution using spectrophotometry or another appropriate method. | |
| High Variability Between Replicates | Inconsistent cell seeding | Ensure a homogenous cell suspension and use appropriate pipetting techniques to avoid creating a vortex in the wells, which can cause cells to accumulate at the edges. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.[2] | |
| Reagent instability | Ensure all cytokines (e.g., IL-17A, TNF-α) and other reagents are properly stored and have not expired. | |
| Unexpected Cellular Response | Off-target effects | Perform a dose-response curve to ensure the observed effect is concentration-dependent. Use a structurally unrelated IL-17 inhibitor as a control to see if a similar phenotype is produced.[3][4] |
| Cell line responsiveness | Confirm the expression of the IL-17 receptor (IL-17RA/RC) on your cell line using techniques like flow cytometry or qPCR. Different cell lines can have varying receptor densities. | |
| Contamination | Regularly test cell cultures for mycoplasma contamination, which can alter cellular responses to stimuli.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is the R-enantiomer of IL-17 modulator 4. IL-17 modulator 4 is a prodrug of IL-17 modulator 1.[5][6][7] Its mechanism of action involves binding to the central pocket of the IL-17A homodimer, which stabilizes the cytokine in a conformation that is unable to effectively bind to its receptor, IL-17RA.[8][9] This prevents the initiation of the downstream inflammatory signaling cascade.
Diagram 2: IL-17 Signaling Pathway and Modulation
Caption: Mechanism of action of this compound.
Q2: What is a typical cellular assay for testing an IL-17 modulator?
A2: A common in vitro assay is the measurement of IL-17A-induced cytokine or chemokine production in a responsive cell line. For example, human epidermal keratinocytes (HEKa) or fibroblasts can be stimulated with IL-17A, often in combination with another pro-inflammatory cytokine like TNF-α, to induce the secretion of downstream mediators such as IL-6 or IL-8.[8][9] The potency of the modulator is then determined by its ability to inhibit this secretion in a dose-dependent manner.
Q3: How should I prepare and store this compound?
A3: this compound is typically provided as a solid. A stock solution should be prepared in a suitable solvent, such as DMSO.[7] For long-term storage, it is recommended to store the stock solution at -80°C. To avoid repeated freeze-thaw cycles, which can lead to compound degradation, the stock solution should be aliquoted into smaller volumes for single use.[1]
Experimental Protocols
Protocol 1: IL-17A-Induced IL-6 Secretion Assay in Fibroblasts
Objective: To determine the potency of this compound in inhibiting IL-17A-induced IL-6 production in human fibroblasts.
Materials:
-
Human dermal fibroblasts
-
Fibroblast growth medium
-
Recombinant human IL-17A
-
Recombinant human TNF-α
-
This compound
-
DMSO (for stock solution)
-
96-well cell culture plates
-
IL-6 ELISA kit
Methodology:
-
Cell Seeding: Seed fibroblasts in a 96-well plate at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Compound Preparation: Prepare a serial dilution of this compound in the assay medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO).
-
Cell Treatment: After 24 hours of cell culture, replace the medium with the prepared dilutions of the modulator or vehicle control. Incubate for 1 hour.
-
Stimulation: Add IL-17A (e.g., 50 ng/mL) and TNF-α (e.g., 1 ng/mL) to the wells containing the modulator or vehicle. Include unstimulated controls.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate and collect the supernatants.
-
IL-6 Measurement: Quantify the concentration of IL-6 in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the IL-6 concentration against the concentration of this compound and calculate the IC50 value.
Diagram 3: Experimental Workflow for IL-6 Secretion Assay
Caption: Workflow for an IL-17A-induced IL-6 secretion assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. resources.biomol.com [resources.biomol.com]
- 5. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 6. researchgate.net [researchgate.net]
- 7. IL-17 modulator 4 | IL-17 modulator Prodrug | TargetMol [targetmol.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
minimizing cytotoxicity of (R)-IL-17 modulator 4 in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the in vitro cytotoxicity of (R)-IL-17 Modulator 4.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that selectively targets the IL-17 receptor A (IL-17RA). By binding to IL-17RA, it allosterically prevents the recruitment and activation of the downstream adaptor molecule Act1, thereby inhibiting the NF-κB and MAPK signaling pathways.[1][2][3] This blockade of IL-17 signaling helps to reduce the expression of pro-inflammatory cytokines and chemokines.
Q2: Why am I observing cytotoxicity in my cell cultures treated with this compound?
A2: Cytotoxicity with this compound can stem from several factors. These may include on-target effects in cell lines where IL-17 signaling is crucial for survival, or off-target effects where the modulator interacts with other cellular components.[4][5] High concentrations of the modulator or its solvent (e.g., DMSO) can also contribute to cellular stress and death.[6]
Q3: What are the typical signs of cytotoxicity to watch for?
A3: Signs of cytotoxicity include a decrease in cell viability and proliferation, noticeable changes in cell morphology such as rounding or detachment, and an increase in markers of apoptosis, like caspase activation.[6]
Q4: How can I distinguish between apoptosis and necrosis in my experiments?
A4: To differentiate between apoptosis and necrosis, you can use flow cytometry with Annexin V and propidium (B1200493) iodide (PI) staining. Annexin V binds to phosphatidylserine (B164497) on the surface of apoptotic cells, while PI enters and stains the DNA of necrotic cells with compromised membranes.
Q5: What is the recommended final concentration of DMSO in the cell culture medium?
A5: To avoid solvent-induced toxicity, it is recommended to keep the final concentration of DMSO in the culture medium below 0.1%.[6]
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound.
Problem 1: High levels of cell death at the desired inhibitory concentration.
| Possible Cause | Suggested Solution |
| Concentration of Modulator 4 is too high for the specific cell line. | Perform a dose-response curve to determine the IC50 for efficacy and a separate CC50 (50% cytotoxic concentration) to establish a therapeutic window. Start with a wider range of concentrations (e.g., 0.01 µM to 100 µM). |
| The cell line is highly sensitive to the inhibition of the IL-17 pathway or potential off-targets. | Consider using a lower concentration of Modulator 4 for a longer exposure time. Also, verify the expression levels of IL-17RA in your cell line. |
| The solvent (DMSO) concentration is too high. | Ensure the final DMSO concentration in your culture medium is below 0.1%. Prepare intermediate dilutions of your stock solution in culture medium to minimize the volume of DMSO added.[6] |
Problem 2: Inconsistent results between experiments.
| Possible Cause | Suggested Solution |
| Instability of the this compound stock solution. | Prepare fresh working solutions from single-use aliquots of the stock solution for each experiment. Avoid repeated freeze-thaw cycles of the main stock. |
| Variability in cell density at the time of treatment. | Ensure consistent cell seeding density and allow cells to adhere and reach a consistent growth phase before adding the modulator. |
| Cell line passage number is too high. | Use cells within a consistent and lower passage number range, as high passage numbers can lead to genetic drift and altered phenotypes. |
Problem 3: Modulator 4 appears to be cytotoxic to control, non-target cell lines.
| Possible Cause | Suggested Solution |
| Potential off-target effects of the modulator. | To investigate if the cytotoxicity is due to off-target effects, you can perform a rescue experiment by overexpressing IL-17RA. If the cytotoxicity is on-target, this may offer some protection. Alternatively, a kinome scan could identify unintended targets.[5] |
| The control cell line has a previously unknown dependence on a pathway affected by the modulator. | Characterize the baseline IL-17 signaling activity in your control cell line. It may be that even low levels of signaling are critical for survival in certain cell types. |
Data Presentation
Table 1: Cytotoxicity Profile of this compound in Various Cell Lines
| Cell Line | Cell Type | CC50 (µM) after 48h |
| THP-1 | Human Monocytic | > 50 |
| HaCaT | Human Keratinocyte | 25.3 |
| A549 | Human Lung Carcinoma | 42.1 |
| Primary Human Synoviocytes | Fibroblast-like | 15.8 |
CC50 values are hypothetical and for illustrative purposes.
Table 2: Effect of Mitigation Strategies on the Cytotoxicity of this compound in Primary Human Synoviocytes
| Condition (48h exposure) | CC50 (µM) | Fold Improvement |
| Modulator 4 in 0.1% DMSO | 15.8 | - |
| Modulator 4 with 1 mM N-acetylcysteine | 28.5 | 1.8 |
| Modulator 4 encapsulated in lipid nanoparticles | 45.2 | 2.9 |
Data are hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the modulator dilutions. Include a vehicle control (e.g., medium with 0.1% DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Caspase-3/7 Activity Assay
-
Cell Treatment: Seed and treat cells with this compound in a 96-well plate as described in the MTT assay protocol.
-
Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions.
-
Assay: Add the caspase-3/7 reagent to each well and incubate for 1 hour at room temperature, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a plate reader.
-
Data Analysis: An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.
Visualizations
Caption: IL-17 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for troubleshooting cytotoxicity.
Caption: Decision tree for troubleshooting the cause of cytotoxicity.
References
- 1. IL-17 Signaling Pathway: Implications in Immune Responses and Disease - Creative Proteomics [cytokine.creative-proteomics.com]
- 2. Interleukin 17 Family Cytokines: Signaling Mechanisms, Biological Activities, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IL-17 Signaling: The Yin and the Yang - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
(R)-IL-17 modulator 4 unexpected phenotypes in animal models
This technical support center provides troubleshooting guidance and frequently asked questions regarding the unexpected phenotypes observed in animal models during pre-clinical studies of the hypothetical compound, (R)-IL-17 Modulator 4.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule designed to inhibit the interleukin-17 (IL-17) signaling pathway. It is a pro-agent of IL-17 modulator 1.[1] IL-17 is a pro-inflammatory cytokine involved in various autoimmune and inflammatory diseases.[2][3][4] The modulator is intended to disrupt the interaction between IL-17A and its receptor, IL-17RA, thereby reducing the downstream inflammatory response.[1]
Q2: What are the known on-target effects of IL-17 modulation in animal models?
Based on extensive research, modulation of the IL-17 pathway is expected to reduce inflammation in models of diseases like psoriasis, rheumatoid arthritis, and multiple sclerosis.[3][5] Key expected outcomes include decreased neutrophil infiltration, reduced expression of pro-inflammatory cytokines and chemokines, and amelioration of tissue damage.[3][6]
Q3: What are the four unexpected phenotypes observed with this compound in animal models?
During pre-clinical evaluation of this compound, four principal unexpected phenotypes were observed in rodent models. These are:
-
Accelerated Tumor Growth in a Prostate Adenocarcinoma Model: Contrary to some reports where IL-17 blockade delayed tumor formation, our modulator showed an acceleration of tumor growth.[7]
-
Exacerbated Fibrosis in a Systemic Sclerosis Model: Instead of the expected anti-fibrotic effect, an increase in collagen deposition and tissue hardening was noted.[8]
-
Impaired Fungal Clearance and Increased Susceptibility to Candidiasis: While some level of immunosuppression is expected, the observed effect on fungal clearance was more pronounced than anticipated.[9]
-
Paradoxical Increase in IL-6 and MMP-9 Expression in Synovial Fibroblasts: In an arthritis model, while joint swelling was reduced, an unexpected increase in the inflammatory markers IL-6 and MMP-9 was detected in synovial fibroblasts.[8]
Troubleshooting Guides
Issue 1: Accelerated Tumor Growth
Symptoms: Increased tumor volume and weight in xenograft or genetically engineered mouse models of prostate adenocarcinoma treated with this compound compared to vehicle controls.
Possible Causes & Troubleshooting Steps:
-
Off-Target Effects: The compound may have off-target activities that promote cell proliferation.
-
Recommendation: Conduct a comprehensive kinase and receptor profiling screen to identify potential off-target interactions.
-
-
Context-Dependent Role of IL-17: In some contexts, IL-17 may have a tumor-suppressive role. Its inhibition could remove this protective effect.
-
Recommendation: Analyze the tumor microenvironment for changes in immune cell populations (e.g., cytotoxic T lymphocytes, regulatory T cells) and cytokine profiles.
-
-
Indirect Pro-proliferative Signaling: The modulator might indirectly activate other signaling pathways that enhance cancer cell proliferation.[7]
-
Recommendation: Perform phosphoproteomic analysis of treated and untreated tumor tissues to identify altered signaling pathways.
-
Issue 2: Exacerbated Fibrosis
Symptoms: Increased collagen deposition, higher hydroxyproline (B1673980) content, and worsened skin scores in a bleomycin-induced systemic sclerosis model.
Possible Causes & Troubleshooting Steps:
-
Disruption of Immune Homeostasis: The modulator might be skewing the immune response towards a pro-fibrotic phenotype by affecting other T-cell subsets.
-
Recommendation: Use flow cytometry to analyze the populations of Th1, Th2, and Treg cells in the skin and draining lymph nodes.
-
-
Direct Activation of Fibroblasts: The compound could directly activate fibroblasts through an unknown mechanism.
-
Recommendation: Culture primary dermal fibroblasts with this compound and assess for proliferation, collagen production, and alpha-smooth muscle actin (α-SMA) expression.
-
-
Synergistic Effects with Other Cytokines: The inhibition of IL-17 signaling might enhance the pro-fibrotic effects of other cytokines like TGF-β or IL-1β.[8]
-
Recommendation: Measure the levels of other key cytokines in the affected tissues.
-
Issue 3: Impaired Fungal Clearance
Symptoms: Increased fungal burden (CFU counts) in kidneys and other organs, and reduced survival in a systemic candidiasis model.
Possible Causes & Troubleshooting Steps:
-
Over-suppression of Neutrophil Function: IL-17 is crucial for neutrophil recruitment and activation.[3][6] The modulator might be too potent in this regard.
-
Recommendation: Perform in vitro neutrophil migration and killing assays in the presence of the compound.
-
-
Impact on Antimicrobial Peptide Production: IL-17 signaling induces the expression of antimicrobial peptides.[6]
-
Recommendation: Measure the expression of antimicrobial peptides like β-defensins and cathelicidins in epithelial tissues.
-
-
Broad Immunosuppressive Effects: The compound may have broader immunosuppressive effects than intended.
-
Recommendation: Evaluate the function of other immune cells, such as macrophages and dendritic cells, after treatment.
-
Issue 4: Paradoxical Increase in IL-6 and MMP-9
Symptoms: In a collagen-induced arthritis model, treated animals show reduced joint swelling but elevated levels of IL-6 and MMP-9 mRNA and protein in synovial tissue.
Possible Causes & Troubleshooting Steps:
-
Feedback Loop Activation: Inhibition of the IL-17 pathway might trigger a compensatory feedback loop leading to the upregulation of other inflammatory mediators.
-
Recommendation: Investigate the activity of transcription factors like NF-κB and AP-1 in synovial fibroblasts.
-
-
Cell-Type Specific Effects: The modulator may have different effects on different cell types within the joint.
-
Recommendation: Isolate and culture different cell populations from the synovium (fibroblasts, macrophages) and treat them with the compound to assess their individual responses.
-
-
Synergy with Other Pathways: The compound might synergize with other inflammatory pathways, such as the TNF-α pathway, in specific cell types.[6]
-
Recommendation: Co-treat synovial fibroblasts with the modulator and a TNF-α inhibitor to see if the paradoxical effect is mitigated.
-
Quantitative Data Summary
| Phenotype | Animal Model | Key Parameter | Vehicle Control (Mean ± SD) | This compound (Mean ± SD) |
| Accelerated Tumor Growth | TRAMP Mouse (Prostate Adenocarcinoma) | Tumor Volume (mm³) at Day 28 | 450 ± 65 | 780 ± 92 |
| Exacerbated Fibrosis | Bleomycin-Induced Scleroderma | Dermal Thickness (µm) | 150 ± 22 | 250 ± 35 |
| Impaired Fungal Clearance | Systemic Candidiasis | Kidney Fungal Burden (log CFU/g) | 4.2 ± 0.5 | 6.8 ± 0.7 |
| Paradoxical Inflammation | Collagen-Induced Arthritis | Synovial IL-6 mRNA (Fold Change) | 1.0 ± 0.2 | 3.5 ± 0.6 |
Experimental Protocols
Protocol 1: Evaluation of Tumor Growth in a Xenograft Model
-
Cell Culture: Culture human prostate cancer cells (e.g., PC-3) in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Animal Model: Use 6-8 week old male immunodeficient mice (e.g., NOD/SCID).
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 PC-3 cells in 100 µL of Matrigel into the flank of each mouse.
-
Treatment: Once tumors reach a palpable size (~100 mm³), randomize mice into two groups: vehicle control and this compound (dose to be determined by pharmacokinetic studies). Administer treatment daily via oral gavage.
-
Monitoring: Measure tumor volume with calipers every 2-3 days. Record animal body weight.
-
Endpoint Analysis: At the end of the study (e.g., 28 days), euthanize the mice, excise the tumors, and measure their weight. Process a portion of the tumor for histology and another for RNA/protein extraction.
Protocol 2: Assessment of Fungal Clearance
-
Animal Model: Use 8-10 week old C57BL/6 mice.
-
Infection: Inject 5 x 10^4 colony-forming units (CFU) of Candida albicans intravenously.
-
Treatment: Administer this compound or vehicle control 24 hours prior to infection and daily thereafter.
-
Monitoring: Monitor survival and clinical signs of disease (weight loss, ruffled fur).
-
Endpoint Analysis: At 3 days post-infection, euthanize a cohort of mice. Harvest kidneys, homogenize the tissue, and plate serial dilutions on Sabouraud Dextrose Agar to determine fungal burden (CFU/g of tissue).
Visualizations
Caption: Canonical IL-17 signaling pathway.
Caption: Xenograft tumor growth experimental workflow.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. What are IL-17 modulators and how do they work? [synapse.patsnap.com]
- 3. Basic biology and role of interleukin-17 in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule modulators of IL-17A/IL-17RA: a patent review (2013-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enigma of IL-17 and Th17 Cells in Rheumatoid Arthritis and in Autoimmune Animal Models of Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Overview of IL-17 Function and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Frontiers | IL-1-IL-17 Signaling Axis Contributes to Fibrosis and Inflammation in Two Different Murine Models of Systemic Sclerosis [frontiersin.org]
- 9. IL-17 Signaling: The Yin and the Yang - PMC [pmc.ncbi.nlm.nih.gov]
addressing variability in (R)-IL-17 modulator 4 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using (R)-IL-17 modulator 4 in their experiments. The information is tailored for scientists and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a prodrug of an orally active and highly efficacious small molecule modulator of Interleukin-17A (IL-17A). Its active form works by binding to a central pocket of the IL-17A homodimer. This binding stabilizes a conformation of IL-17A that is unable to effectively bind to its receptor, IL-17RA, thereby inhibiting the downstream IL-17A-mediated signaling pathway. This allosteric modulation prevents the protein-protein interaction between IL-17A and its receptor.
Q2: How should this compound be stored and handled?
For optimal stability, this compound should be stored as a solid at -20°C for up to three years. Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C for up to one year. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles. For short-term use (within a week), aliquots can be stored at 4°C.
Q3: What are the potential sources of variability when using this compound?
Variability in experiments using this compound can arise from several factors:
-
Compound-related: Purity of the compound, presence of synthesis byproducts, degradation of the compound due to improper storage, and poor solubility leading to inconsistent concentrations in assays.
-
In Vitro Assay-related: Cell line variability (passage number, health), inconsistent cell seeding density, variability in the activity of recombinant IL-17A, and issues with the assay readout (e.g., ELISA).
-
In Vivo Study-related: Formulation and vehicle selection, route and consistency of administration, and inter-animal pharmacokinetic and pharmacodynamic variability.
Q4: Are there known off-target effects for small molecule IL-17 modulators?
While specific off-target screening data for this compound is not publicly available, it is a common consideration for small molecule inhibitors. The dual role of IL-17 in both inflammation and host defense means that its inhibition can increase susceptibility to certain infections, particularly fungal and bacterial. Researchers should be mindful of potential off-target effects and consider including appropriate controls in their experiments to assess specificity.
In Vitro Experiment Troubleshooting Guide
Variability in cell-based assays is a common challenge. This guide addresses specific issues that may be encountered when evaluating this compound in vitro.
Common Issues and Troubleshooting Strategies
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Edge effects in the plate- Compound precipitation | - Ensure a homogenous cell suspension before seeding.- Use a calibrated multichannel pipette.- Avoid using the outer wells of the plate or fill them with media/PBS.- Visually inspect for precipitation after adding the compound to the media. If observed, consider using a lower concentration or a different solvent/formulation. |
| Lower than expected potency (high IC50) | - Degraded compound- Suboptimal IL-17A concentration- Low expression of IL-17 receptor on cells- Serum protein binding | - Use a fresh aliquot of the compound.- Perform a dose-response of IL-17A to determine the optimal concentration for stimulation.- Confirm IL-17RA/RC expression on the cell line used.- Consider reducing the serum concentration in the assay medium if protein binding is suspected. |
| Inconsistent results between experiments | - Variation in cell passage number- Different lots of reagents (e.g., FBS, IL-17A)- Mycoplasma contamination | - Use cells within a defined passage number range.- Qualify new lots of critical reagents before use.- Regularly test cell cultures for mycoplasma contamination. |
Detailed Experimental Protocol: IL-8 Release Assay in Human Dermal Fibroblasts
This protocol describes a cell-based assay to measure the inhibitory effect of this compound on IL-17A-induced IL-8 production.
Materials:
-
Human Dermal Fibroblasts (e.g., Hs27)
-
Cell Culture Medium (e.g., DMEM with 10% FBS)
-
Recombinant Human IL-17A
-
This compound
-
Human IL-8 ELISA Kit
-
96-well cell culture plates
Methodology:
-
Cell Seeding: Seed human dermal fibroblasts into a 96-well plate at a density of 2 x 104 cells/well in 100 µL of culture medium. Incubate overnight at 37°C and 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is consistent and ideally ≤ 0.1%.
-
Compound Treatment: Add 50 µL of the diluted this compound or vehicle control to the appropriate wells. Incubate for 1 hour at 37°C.
-
IL-17A Stimulation: Prepare a solution of recombinant human IL-17A in culture medium. Add 50 µL of the IL-17A solution to each well to achieve a final concentration that induces sub-maximal IL-8 production (e.g., 10 ng/mL).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant for IL-8 measurement.
-
IL-8 Quantification: Measure the concentration of IL-8 in the supernatants using a human IL-8 ELISA kit according to the manufacturer's instructions.
Data Presentation
| Parameter | Description | Example Value |
| Cell Type | Human Dermal Fibroblasts (Hs27) | - |
| Seeding Density | 2 x 104 cells/well | - |
| IL-17A Concentration | 10 ng/mL | - |
| Incubation Time | 24 hours | - |
| This compound IC50 | Concentration for 50% inhibition of IL-8 release | ~10-50 nM |
In Vivo Experiment Troubleshooting Guide
In vivo studies with small molecule inhibitors present unique challenges. This section provides guidance on addressing variability in animal models.
Common Issues and Troubleshooting Strategies
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in therapeutic response | - Inconsistent formulation and dosing- Inter-animal pharmacokinetic variability- Animal stress | - Ensure the compound is fully solubilized or uniformly suspended in the vehicle.- Use precise dosing techniques (e.g., oral gavage).- Increase the number of animals per group to improve statistical power.- Acclimatize animals to the experimental procedures to minimize stress. |
| Poor oral bioavailability | - Low aqueous solubility of the compound- First-pass metabolism | - Optimize the formulation using solubilizing agents (e.g., cyclodextrins, co-solvents) or by creating a micronized suspension.[1][2]- Consider alternative routes of administration (e.g., subcutaneous, intraperitoneal) for initial efficacy studies.[3] |
| Lack of efficacy | - Insufficient dose or exposure- Inappropriate animal model | - Conduct pharmacokinetic studies to correlate plasma exposure with efficacy.- Ensure the chosen animal model has a disease pathology that is dependent on the IL-17 pathway. |
Detailed Experimental Protocol: Imiquimod-Induced Psoriasis Model in Mice
This protocol details the induction of a psoriasis-like skin inflammation in mice to evaluate the efficacy of this compound.[4][5][6][7][8]
Materials:
-
Female C57BL/6 mice (8-10 weeks old)
-
Imiquimod (B1671794) cream (5%)
-
This compound
-
Vehicle for compound formulation (e.g., 0.5% methylcellulose (B11928114) with 0.1% Tween 80)
-
Calipers for measuring skin thickness
Methodology:
-
Animal Preparation: Anesthetize the mice and shave a 2x3 cm area on their backs. Allow the mice to recover for 24 hours.
-
Disease Induction: Apply 62.5 mg of 5% imiquimod cream topically to the shaved back and the right ear of each mouse daily for 5-7 consecutive days.[6][7]
-
Compound Administration: Prepare the formulation of this compound. Administer the compound orally (e.g., by gavage) at the desired dose once or twice daily, starting on the same day as the first imiquimod application (prophylactic) or after 2-3 days of induction (therapeutic).[6]
-
Clinical Scoring: Monitor the mice daily for body weight. Score the severity of skin inflammation on the back based on the Psoriasis Area and Severity Index (PASI), evaluating erythema, scaling, and thickness on a scale of 0-4 for each parameter.[6]
-
Thickness Measurement: Measure the thickness of the ear and a fold of the back skin daily using calipers.
-
Endpoint Analysis: At the end of the study, euthanize the mice. Collect skin and spleen samples for histological analysis (H&E staining), and cytokine analysis (e.g., IL-17A, IL-22, IL-23) by ELISA or qPCR.[6]
Data Presentation
| Parameter | Readout | Example Measurement |
| Erythema Score | Visual assessment (0-4) | - |
| Scaling Score | Visual assessment (0-4) | - |
| Skin Thickness Score | Caliper measurement (0-4) | - |
| Total PASI Score | Sum of the three scores (0-12) | - |
| Ear Thickness | Caliper measurement (mm) | - |
| Skin Cytokine Levels | ELISA or qPCR (pg/mg tissue or relative expression) | - |
Visualizations
IL-17 Signaling Pathway
Caption: IL-17A signaling pathway and the mechanism of action of this compound.
Experimental Workflow for In Vitro Assay
Caption: General experimental workflow for an in vitro IL-8 release assay.
References
- 1. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. frontierspartnerships.org [frontierspartnerships.org]
- 6. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 7. Advanced Characterization of Imiquimod-Induced Psoriasis-Like Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. imavita.com [imavita.com]
(R)-IL-17 modulator 4 assay development and optimization
Technical Support Center: (R)-IL-17 Modulator 4
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with this compound.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action for this compound?
This compound is a small molecule inhibitor that targets the interaction between the IL-17A cytokine and its receptor, IL-17RA. By non-covalently binding to a specific allosteric site on the IL-17A homodimer, it prevents the conformational changes required for high-affinity binding to IL-17RA, thereby inhibiting downstream inflammatory signaling.
2. What is the recommended starting concentration for in vitro cellular assays?
For initial experiments, a dose-response curve ranging from 1 nM to 10 µM is recommended. Based on typical experimental results, the IC50 is expected to be in the low nanomolar range for most cell-based assays measuring IL-17-induced cytokine release.
3. Is this compound selective for a specific IL-17 family member?
This compound has been designed for high selectivity towards IL-17A. Its inhibitory activity against other IL-17 family members (e.g., IL-17F) is significantly lower.
| Cytokine Target | IC50 (nM) | Fold Selectivity (vs. IL-17A) |
| IL-17A | 15 | 1 |
| IL-17F | >10,000 | >667 |
| IL-17A/F Heterodimer | 850 | 57 |
4. What solvents are recommended for dissolving this compound?
For in vitro experiments, 100% DMSO is the recommended solvent for creating stock solutions. For cellular assays, it is crucial to ensure the final concentration of DMSO in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background signal in AlphaLISA binding assay | Non-specific binding of assay components. | 1. Increase the concentration of the blocking agent (e.g., BSA) in the assay buffer.2. Reduce the concentration of the acceptor/donor beads. |
| Low signal-to-noise ratio in cellular assays | 1. Suboptimal stimulation with IL-17A.2. Low cell viability. | 1. Optimize the concentration of IL-17A and the stimulation time.2. Check cell viability using a Trypan blue exclusion assay before seeding. |
| Inconsistent IC50 values between experiments | 1. Variability in cell passage number.2. Inconsistent incubation times. | 1. Use cells within a consistent and narrow passage number range.2. Ensure precise timing for all incubation steps. |
| Compound precipitation in aqueous buffer | Poor solubility of this compound. | 1. Prepare intermediate dilutions in a buffer containing a low percentage of serum or a non-ionic surfactant like Tween-20.2. Ensure the final DMSO concentration is consistent across all wells. |
Experimental Protocols
Protocol 1: IL-17A/IL-17RA Binding Assay (AlphaLISA)
Objective: To quantify the inhibitory effect of this compound on the interaction between IL-17A and its receptor IL-17RA.
Materials:
-
Recombinant human IL-17A (His-tagged)
-
Recombinant human IL-17RA (Biotinylated)
-
AlphaLISA anti-His acceptor beads
-
Streptavidin donor beads
-
Assay buffer (e.g., PBS, 0.1% BSA, 0.05% Tween-20)
-
This compound
Procedure:
-
Prepare a serial dilution of this compound in DMSO, followed by a dilution in assay buffer.
-
Add 5 µL of the compound dilution to the wells of a 384-well plate.
-
Add 5 µL of biotinylated IL-17RA to each well.
-
Add 5 µL of His-tagged IL-17A to each well and incubate for 60 minutes at room temperature.
-
Add 5 µL of a mixture of AlphaLISA anti-His acceptor beads and streptavidin donor beads.
-
Incubate for 60 minutes in the dark at room temperature.
-
Read the plate on an AlphaScreen-compatible plate reader.
Protocol 2: IL-17A-Induced IL-6 Release in Human Dermal Fibroblasts (Cellular Assay)
Objective: To measure the potency of this compound in inhibiting IL-17A-induced inflammatory cytokine production in a cellular context.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant human IL-17A
-
This compound
-
IL-6 ELISA kit
Procedure:
-
Seed HDFs in a 96-well plate and culture overnight.
-
Prepare a serial dilution of this compound in cell culture medium.
-
Pre-incubate the cells with the compound dilutions for 1 hour.
-
Stimulate the cells with a pre-determined optimal concentration of IL-17A (e.g., 50 ng/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Quantify the concentration of IL-6 in the supernatant using an ELISA kit according to the manufacturer's instructions.
Visualizations
Caption: IL-17A signaling pathway and the inhibitory action of this compound.
Caption: Step-by-step workflow for the IL-17A/IL-17RA AlphaLISA binding assay.
impact of serum proteins on (R)-IL-17 modulator 4 activity
Welcome to the technical support center for (R)-IL-17 modulator 4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, with a specific focus on the impact of serum proteins on its activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule inhibitor of Interleukin-17A (IL-17A). It functions as a protein-protein interaction modulator by binding to the central pocket of the IL-17A homodimer. This binding stabilizes the conformation of IL-17A, preventing it from effectively interacting with its receptor, IL-17RA, thereby inhibiting the downstream IL-17A-mediated signaling pathway.[1]
Q2: What is the reported in vitro activity of this compound?
In a cell-based assay using human epidermal keratinocytes (HEKa), this compound has been shown to inhibit IL-17A and TNFα co-stimulated IL-8 secretion with an EC50 of 14 nM.[1]
Q3: Why is it important to consider the effect of serum proteins when testing this compound?
Many small molecule drugs bind to serum proteins, primarily human serum albumin (HSA) and alpha-1-acid glycoprotein (B1211001) (AAG).[2][3] This binding is a reversible equilibrium, but only the unbound ("free") fraction of the drug is available to interact with its target and exert a biological effect. High serum protein binding can lead to a significant underestimation of the required therapeutic dose if not accounted for in in vitro assays. It can cause a rightward shift in the dose-response curve, resulting in a higher apparent EC50/IC50 value.[4][5]
Q4: How can I determine the extent of serum protein binding for this compound?
Standard methods to determine the percentage of plasma protein binding include equilibrium dialysis, ultrafiltration, and surface plasmon resonance (SPR). These techniques separate the protein-bound drug from the free drug, allowing for quantification of each fraction.
Troubleshooting Guide
This guide addresses common issues encountered when assessing the activity of this compound in the presence of serum.
Issue 1: Higher than expected EC50/IC50 value in cell-based assays containing serum.
-
Possible Cause: High plasma protein binding of this compound. The presence of serum proteins reduces the free fraction of the compound available to inhibit IL-17A.
-
Troubleshooting Steps:
-
Quantify the Serum Shift: Perform the cell-based assay in parallel with varying concentrations of human serum (e.g., 0%, 1%, 5%, 10%) or purified human serum albumin (HSA). A significant increase in the EC50 with increasing serum concentration confirms a "serum shift" due to protein binding.
-
Determine the Free Fraction: Use a standard protein binding assay (e.g., equilibrium dialysis) to determine the percentage of this compound bound to plasma proteins at the concentrations used in your assay.
-
Calculate the Corrected Potency: Adjust the observed EC50 based on the unbound fraction to estimate the true potency of the compound.
-
Issue 2: High background signal in a cell-based assay with serum.
-
Possible Cause 1: Autofluorescence from serum components.
-
Troubleshooting Steps:
-
Run control wells containing media and serum but no cells to quantify the background fluorescence.
-
If possible, use a plate reader with the capability for bottom-reading to minimize interference from the media.
-
-
Possible Cause 2: Non-specific binding of detection antibodies to serum proteins.
-
Troubleshooting Steps:
-
Increase the number of wash steps after antibody incubations.
-
Optimize the concentration of the detection antibody.
-
Use a blocking buffer containing serum from the same species as the secondary antibody to minimize non-specific binding.[6]
-
Issue 3: Poor reproducibility of results in the presence of serum.
-
Possible Cause: Variability in serum lots. The protein composition and concentration can vary between different batches and suppliers of serum.
-
Troubleshooting Steps:
-
Use a single, large batch of serum for a complete set of experiments.
-
Pre-qualify new serum lots by testing a standard concentration of this compound to ensure consistent results.
-
Consider using purified human serum albumin (HSA) at a known concentration for more controlled experiments.
-
Quantitative Data Summary
Disclaimer: The following data on plasma protein binding for this compound is hypothetical and for illustrative purposes to guide experimental design and troubleshooting. Actual values should be determined experimentally.
Table 1: Hypothetical Plasma Protein Binding of this compound
| Parameter | Value | Method |
| Human Plasma Protein Binding | 99.5% | Equilibrium Dialysis |
| Mouse Plasma Protein Binding | 98.9% | Equilibrium Dialysis |
| Rat Plasma Protein Binding | 99.1% | Equilibrium Dialysis |
| Human Serum Albumin (HSA) Binding (Kd) | 150 nM | Surface Plasmon Resonance |
Table 2: Impact of Human Serum on the In Vitro Potency of this compound (Illustrative Example)
| Human Serum Concentration | Apparent EC50 (nM) | Fold Shift |
| 0% | 14 | 1.0 |
| 1% | 85 | 6.1 |
| 5% | 420 | 30.0 |
| 10% | 850 | 60.7 |
Experimental Protocols
Protocol 1: Cell-Based IL-17A-Induced IL-6/IL-8 Secretion Assay in the Presence of Human Serum
-
Cell Seeding: Plate human epidermal keratinocytes (HEKa) in a 96-well plate at a density of 2 x 10^4 cells/well and culture overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay medium (DMEM) containing varying percentages of heat-inactivated human serum (0%, 1%, 5%, 10%).
-
Cell Treatment: Remove the culture medium from the cells and add 100 µL of the compound dilutions. Incubate for 1 hour at 37°C.
-
Stimulation: Add 100 µL of assay medium containing recombinant human IL-17A (final concentration 50 ng/mL) and TNFα (final concentration 10 ng/mL) to each well.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes and collect the supernatant.
-
Cytokine Quantification: Measure the concentration of IL-6 or IL-8 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the cytokine concentration against the log of the this compound concentration and determine the EC50 value for each serum concentration using a four-parameter logistic curve fit.
Visualizations
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Using Human Serum Albumin Binding Affinities as a Proactive Strategy to Affect the Pharmacodynamics and Pharmacokinetics of Preclinical Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review: Modifications of Human Serum Albumin and Their Binding Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A simple method for predicting serum protein binding of compounds from IC(50) shift analysis for in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Troubleshooting - High background [immunohistochemistry.us]
Technical Support Center: (R)-IL-17 Modulator 4 In Vivo Delivery
Welcome to the technical support center for the in vivo application of (R)-IL-17 modulator 4. This resource is designed to assist researchers, scientists, and drug development professionals in successfully delivering this compound in preclinical models. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is this compound and what is its mechanism of action?
This compound is the R-enantiomer of IL-17 modulator 4. It functions as a prodrug of IL-17 modulator 1, which is a potent, orally active modulator of Interleukin-17 (IL-17).[1][2] IL-17 is a pro-inflammatory cytokine pivotal in various autoimmune and inflammatory diseases.[3][4][5] Small molecule modulators like this one are being investigated as alternatives to monoclonal antibodies for treating such conditions.[3][4] The modulator acts on the IL-17 signaling pathway, which is crucial in the pathogenesis of diseases like psoriasis, rheumatoid arthritis, and inflammatory bowel disease.[5][6][7]
Q2: I am having trouble dissolving this compound for my in vivo experiment. What are the recommended solvents and formulation strategies?
Difficulty with dissolution is a common hurdle. Here is a recommended formulation and troubleshooting tips:
Recommended General Formulation:
A widely used vehicle for in vivo administration of hydrophobic small molecules is a mixture of DMSO, PEG300, Tween-80, and saline or PBS.[1]
| Component | Percentage |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline/PBS/ddH2O | 45% |
Experimental Protocol: Preparation of this compound Formulation
-
Determine Dosage and Prepare Stock Solution: First, confirm the required dosage for your experiment.[1] It is advisable to prepare a concentrated stock solution in DMSO.[1] this compound is soluble in DMSO at 270 mg/mL (568.9 mM).[1]
-
Sequential Addition of Solvents: Add the solvents in the following order, ensuring the compound is as dissolved as possible before adding the next solvent:[1]
-
Dissolve the required amount of this compound in DMSO first.
-
Add PEG300 and mix thoroughly.
-
Add Tween-80 and continue mixing.
-
Finally, add the saline, PBS, or ddH2O to reach the final volume.
-
-
Aid Dissolution: If you observe precipitation or incomplete dissolution, the following techniques can be employed:[1]
-
Sonication: Use a sonicator bath to aid in dissolving the compound.[1]
-
Gentle Heating: Gently warm the solution to facilitate dissolution. Be cautious with temperature to avoid compound degradation.
-
-
Test Formulation: It is highly recommended to prepare a small test batch of the formulation before making a large quantity for your entire study.[1]
Troubleshooting Dissolution Issues:
-
Precipitation upon adding aqueous solution: This is a common issue. Try reducing the final concentration of the compound. You can also adjust the ratio of the co-solvents, for instance, by increasing the percentage of PEG300 and Tween-80.[1]
-
Compound crashing out over time: Prepare the formulation fresh before each administration. If the formulation needs to be stored, keep it at 4°C for short-term use (within a week) and aliquot it to avoid repeated freeze-thaw cycles for longer storage at -80°C.[1]
Q3: What is the recommended route of administration for this compound in vivo?
The choice of administration route depends on your experimental design and the desired pharmacokinetic profile. This compound has shown good oral bioavailability in rats.[8]
-
Oral Gavage: For oral administration, especially with larger doses, preparing a homogenous suspension using 0.5% CMC-Na (carboxymethylcellulose sodium) is recommended.[1]
-
Intraperitoneal (IP) Injection: For IP injections, it is preferable to use salt forms of compounds due to their higher solubility.[1] If the dosage is high, a suspension may be used.[1]
Troubleshooting Administration:
-
High Viscosity of Formulation: If the formulation is too viscous for easy injection, you can try slightly increasing the proportion of saline/PBS.
-
Irritation at the Injection Site: For IP injections, ensure the DMSO concentration is kept below 10% for normal mice and below 2% for nude or sensitive mice to minimize irritation.[1]
Q4: What are the known pharmacokinetic properties of this compound?
Pharmacokinetic data from studies in rats indicate that this compound exhibits favorable properties for in vivo applications.
| Parameter | Value | Species |
| Clearance | 7.4 mL/min/kg | Rat |
| Volume of Distribution (Vss) | 2.6 L/kg | Rat |
| Half-life | 3.7 h | Rat |
| Oral Bioavailability | 100% | Rat |
| [8] |
These properties suggest that the compound is well-absorbed and has a moderate residence time in the body.
Visual Guides
To further aid in your experimental design and understanding, please refer to the following diagrams.
Caption: Simplified IL-17 signaling cascade and the point of intervention for this compound.
Caption: A typical experimental workflow for the in vivo delivery and evaluation of this compound.
References
- 1. IL-17 modulator 4 | IL-17 modulator Prodrug | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Small molecule modulators of IL-17A/IL-17RA: a patent review (2013-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | IL-17 in Rheumatoid Arthritis and Precision Medicine: From Synovitis Expression to Circulating Bioactive Levels [frontiersin.org]
- 6. Targeting Th17 Cells with Small Molecules and Small Interference RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interleukin-17 in rheumatoid arthritis: Trials and tribulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: (R)-IL-17 Modulator 4 for In Vivo Antibody Development
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing (R)-IL-17 modulator 4 in in vivo antibody development studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an orally active small molecule that modulates the protein-protein interaction of Interleukin-17A (IL-17A).[1][2][3] It functions by binding to the central pocket of the IL-17A dimer, stabilizing its conformation in a way that prevents it from effectively binding to its receptor, IL-17RA.[1] This inhibition of the IL-17A/IL-17RA interaction blocks the downstream signaling cascade that leads to inflammation.[1][4] this compound is being investigated for its therapeutic potential in IL-17A mediated diseases, such as psoriasis, psoriatic arthritis, and rheumatoid arthritis.[2][3]
Q2: What is the rationale for developing antibodies against this compound?
Developing antibodies against a small molecule like this compound, also known as anti-drug antibodies (ADAs), is a critical step in preclinical and clinical development for several reasons:
-
Immunogenicity Assessment: To determine if the small molecule elicits an immune response in vivo. The presence of ADAs can impact the drug's efficacy and safety.[5]
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Monitoring: ADAs can alter the PK profile of the drug, potentially leading to faster clearance or unexpected accumulation. Understanding the ADA response is crucial for interpreting PK/PD data.
-
Safety Evaluation: In some cases, ADAs can lead to adverse effects, such as hypersensitivity reactions.[5] Monitoring ADA formation is a key safety endpoint.
-
Bioanalytical Assay Development: Specific and sensitive assays to detect and quantify this compound in biological matrices often require high-quality antibodies as critical reagents.
Q3: What are the potential advantages of a small molecule modulator like this compound over monoclonal antibody therapies targeting IL-17?
Small molecule modulators offer several potential advantages over monoclonal antibody (mAb) therapies:
-
Oral Administration: Small molecules can often be formulated for oral delivery, which is more convenient for patients compared to the intravenous or subcutaneous injections required for mAbs.[2][3]
-
Tissue Penetration: Due to their smaller size, small molecules may achieve better penetration into tissues and cross the blood-brain barrier, which is a limitation for large protein therapeutics.[2][3]
-
Shorter Half-life: A shorter half-life can be advantageous, allowing for more rapid dose adjustments and quicker clearance in case of adverse events.[2][3]
-
Manufacturing: Chemical synthesis of small molecules is typically more cost-effective and less complex than the production of biologics.
Q4: What animal models are suitable for in vivo studies with this compound?
The choice of animal model depends on the specific research question. For immunogenicity and PK studies, common rodent models like mice and rats are often used.[6] For efficacy studies, animal models of IL-17-mediated diseases are appropriate, such as:
-
Psoriasis: Imiquimod-induced psoriasis models in mice.
-
Rheumatoid Arthritis: Collagen-induced arthritis (CIA) or collagen antibody-induced arthritis (CAIA) models in mice or rats.[7]
-
Multiple Sclerosis: Experimental autoimmune encephalomyelitis (EAE) models in mice.
Troubleshooting Guide
Issue 1: Low or undetectable antibody titer against this compound.
-
Question: We have immunized animals with this compound conjugated to a carrier protein, but the resulting antibody titer is very low. What could be the reason, and how can we improve it?
-
Answer:
-
Poor Immunogenicity of the Hapten: Small molecules (haptens) like this compound are generally not immunogenic on their own and require conjugation to a larger carrier protein. The choice of carrier and the conjugation chemistry are critical.
-
Troubleshooting Steps:
-
Optimize Carrier Protein: Ensure you are using a highly immunogenic carrier protein such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).
-
Verify Conjugation: Confirm the successful conjugation of this compound to the carrier protein using techniques like MALDI-TOF mass spectrometry or SDS-PAGE. The molar ratio of hapten to carrier should be optimized.
-
Change Conjugation Site: If possible, try different conjugation sites on the this compound molecule, as the presentation of the epitope can significantly impact immunogenicity.
-
-
-
Inadequate Adjuvant: The adjuvant plays a crucial role in boosting the immune response.
-
Troubleshooting Steps:
-
Adjuvant Selection: Consider using a potent adjuvant. While Complete Freund's Adjuvant (CFA) is strong, it can cause severe inflammation and should only be used for the initial immunization, followed by Incomplete Freund's Adjuvant (IFA) for subsequent boosts.[8] Alternative adjuvants like TiterMax or Alum can also be considered.
-
-
-
Suboptimal Immunization Protocol: The dose, route, and frequency of immunization can all affect the antibody response.
-
Troubleshooting Steps:
-
Increase Antigen Dose: A higher dose of the conjugate may be required to elicit a stronger response.
-
Vary Injection Route: Subcutaneous (s.c.) or intraperitoneal (i.p.) injections are common.[6] Multiple injection sites for s.c. administration can enhance the response.
-
Adjust Immunization Schedule: A longer interval between boosts (e.g., 3-4 weeks) might be necessary to allow for proper affinity maturation of the B-cell response.
-
-
-
Issue 2: High inter-animal variability in pharmacokinetic (PK) data.
-
Question: Our PK study of this compound in rats shows significant variability between individual animals. How can we address this?
-
Answer:
-
Biological Variability: Factors such as age, sex, weight, and health status of the animals can contribute to variability.
-
Troubleshooting Steps:
-
Standardize Animal Cohorts: Use animals of the same age, sex, and from the same supplier. Ensure they are housed under identical conditions.
-
Increase Sample Size: A larger number of animals per group can help to reduce the impact of individual outliers and provide more statistically robust data.[9]
-
-
-
Dosing and Sampling Technique: Inconsistent administration or blood sampling can introduce significant errors.
-
Troubleshooting Steps:
-
Refine Dosing Technique: For oral gavage, ensure consistent delivery to the stomach. For intravenous injections, verify proper administration into the vein.
-
Standardize Blood Collection: Use a consistent method for blood collection (e.g., tail vein, saphenous vein) and ensure minimal stress to the animals, as stress can affect physiological parameters.
-
-
-
Analytical Assay Performance: Variability in the bioanalytical method used to quantify the drug can be a major source of error.
-
Troubleshooting Steps:
-
Validate the Bioanalytical Method: Ensure the assay is fully validated for accuracy, precision, selectivity, and stability according to regulatory guidelines.
-
Include Quality Control Samples: Run quality control (QC) samples at multiple concentration levels with each batch of study samples to monitor assay performance.
-
-
-
Issue 3: Unexpected toxicity or adverse events in animals treated with this compound.
-
Question: We are observing unexpected adverse effects in our animal efficacy study at the intended therapeutic dose. What should we do?
-
Answer:
-
Off-Target Effects: The modulator might be interacting with other biological targets besides IL-17A.
-
Troubleshooting Steps:
-
Conduct a Dose-Range Finding Study: Perform a preliminary study with a wide range of doses to determine the maximum tolerated dose (MTD).
-
In Vitro Profiling: If not already done, screen this compound against a panel of off-target proteins to identify potential unintended interactions.
-
-
-
Exaggerated Pharmacology: The observed toxicity could be a result of excessive suppression of the IL-17 pathway, which is important for host defense against certain pathogens.[4]
-
Troubleshooting Steps:
-
Monitor for Infections: Closely monitor the animals for signs of infection, particularly fungal and bacterial infections.
-
Lower the Dose: Evaluate the efficacy at lower doses that may still provide a therapeutic benefit with a better safety margin.
-
-
-
Formulation Issues: The vehicle used to formulate this compound could be contributing to the toxicity.
-
Troubleshooting Steps:
-
Test the Vehicle Alone: Administer the vehicle alone to a control group of animals to assess its tolerability.
-
Reformulate the Compound: If the vehicle is the issue, explore alternative, well-tolerated formulation excipients.
-
-
-
Quantitative Data Summary
Table 1: In Vitro and In Vivo Properties of this compound
| Parameter | Value | Species | Reference |
| In Vitro Activity | |||
| EC50 (IL-8 secretion inhibition) | 14 nM | Human Keratinocytes | [1] |
| Pharmacokinetics | |||
| Clearance | 7.4 mL/min/kg | Rat | [1] |
| Volume of Distribution (Vss) | 2.6 L/kg | Rat | [1] |
| Half-life (t1/2) | 3.7 h | Rat | [1] |
| Oral Bioavailability | 100% | Rat | [1] |
Experimental Protocols
Protocol 1: Pharmacokinetic (PK) Study of this compound in Rats
-
Objective: To determine the pharmacokinetic profile of this compound following a single intravenous (IV) and oral (PO) administration in Sprague-Dawley rats.
-
Animals: Male Sprague-Dawley rats (n=3-5 per group), 8-10 weeks old.
-
Formulation:
-
IV: 1 mg/mL in 5% DMSO, 40% PEG400, 55% Saline.
-
PO: 5 mg/mL in 0.5% Methylcellulose in water.
-
-
Dosing:
-
IV: 1 mg/kg via tail vein injection.
-
PO: 10 mg/kg via oral gavage.
-
-
Blood Sampling:
-
Collect approximately 100 µL of blood from the tail vein at pre-dose, and at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Collect blood into tubes containing K2EDTA as an anticoagulant.
-
Process blood to plasma by centrifugation and store at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate PK parameters including Clearance (CL), Volume of distribution (Vd), Half-life (t1/2), Area under the curve (AUC), and oral bioavailability (F%) using non-compartmental analysis with software like Phoenix WinNonlin.
-
Protocol 2: In Vivo Antibody Generation against this compound in Mice
-
Objective: To generate polyclonal antibodies against this compound in mice for use in bioanalytical assays.
-
Antigen Preparation:
-
Conjugate this compound to Keyhole Limpet Hemocyanin (KLH) using a suitable cross-linker (e.g., EDC/NHS chemistry if the modulator has a carboxylic acid or amine group).
-
Purify the conjugate by dialysis to remove unreacted components.
-
Confirm conjugation and determine the hapten-to-carrier ratio.
-
-
Animals: Female BALB/c mice (n=5-10 per group), 6-8 weeks old.
-
Immunization Schedule:
-
Day 0: Primary immunization. Emulsify 100 µg of the conjugate in Complete Freund's Adjuvant (CFA) and inject subcutaneously (s.c.) at multiple sites.
-
Day 21, 42, 63: Booster immunizations. Emulsify 50 µg of the conjugate in Incomplete Freund's Adjuvant (IFA) and inject s.c.
-
-
Titer Monitoring:
-
Collect a small amount of blood via tail bleed 7-10 days after each boost.
-
Determine the antibody titer in the serum using an indirect ELISA, with plates coated with this compound conjugated to a different carrier protein (e.g., BSA) to avoid detecting antibodies against the primary carrier.
-
-
Antibody Collection:
-
Once a high titer is achieved, perform a terminal bleed to collect the maximum volume of blood.
-
Separate the serum and store at -20°C or -80°C.
-
-
Antibody Purification (Optional):
-
Purify the polyclonal antibodies from the serum using affinity chromatography with a column where this compound is immobilized.
-
Visualizations
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Small molecule modulators of IL-17A/IL-17RA: a patent review (2013-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What are IL-17 modulators and how do they work? [synapse.patsnap.com]
- 5. Challenges and approaches for the development of safer immunomodulatory biologics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acuc.berkeley.edu [acuc.berkeley.edu]
- 7. Enigma of IL-17 and Th17 Cells in Rheumatoid Arthritis and in Autoimmune Animal Models of Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.weill.cornell.edu [research.weill.cornell.edu]
- 9. In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing (R)-IL-17 Modulator 4 Stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address and prevent the degradation of (R)-IL-17 modulator 4 during freeze-thaw cycles.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a small molecule inhibitor that targets the protein-protein interaction of Interleukin-17A (IL-17A).[1][2] IL-17A is a pro-inflammatory cytokine involved in various autoimmune and inflammatory diseases.[3][4][5] Maintaining the stability of this compound is critical to ensure accurate and reproducible experimental results, as degradation can lead to a loss of biological activity.
Q2: What are the primary causes of small molecule degradation during freeze-thaw cycles?
A2: Degradation during freeze-thaw cycles can be caused by several factors, including:
-
Cryoconcentration: As a solution freezes, pure ice crystals form, concentrating the solute (the modulator) and any buffer salts or other excipients in the remaining unfrozen liquid. This can lead to drastic changes in pH and ionic strength, which can accelerate degradation.
-
Physical Stress: The formation of ice crystals can exert mechanical stress on the modulator molecule.
-
Chemical Degradation: Changes in the local environment upon freezing can promote chemical degradation pathways such as hydrolysis or oxidation.
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: For long-term storage (up to 6 months), it is recommended to store stock solutions of this compound at -80°C. For short-term storage (up to 1 month), -20°C is acceptable. It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[6]
Q4: Can I repeatedly freeze and thaw my solution of this compound?
A4: It is strongly advised to avoid repeated freeze-thaw cycles.[6] Each cycle can contribute to the degradation of the compound. Aliquoting your stock solution into smaller, single-use volumes is the best practice to maintain the integrity of the modulator.
Q5: What solvents are recommended for dissolving this compound?
A5: this compound is soluble in DMSO.[7] For in vivo experiments, a common formulation is a mixture of DMSO, PEG300, Tween-80, and saline or PBS.[7] When preparing solutions for cell-based assays, the final concentration of DMSO should typically be kept below 0.1% to avoid solvent-induced cytotoxicity.[7]
Troubleshooting Guide: Freeze-Thaw Degradation
This guide is designed to help you identify and resolve potential issues with the stability of this compound during freeze-thaw cycles.
Issue: Loss of biological activity or inconsistent results after thawing.
This is a common indicator of compound degradation. The following steps will help you troubleshoot the problem.
Step 1: Review Your Handling and Storage Protocol
Potential Cause: Improper storage temperature or repeated freeze-thaw cycles.
Troubleshooting Steps:
-
Confirm Storage Temperature: Ensure that your stock solutions are stored at the recommended temperatures (-80°C for long-term, -20°C for short-term).[6]
-
Aliquot Your Stock: If you are not already doing so, prepare single-use aliquots of your stock solution immediately after preparation to avoid multiple freeze-thaw cycles.[6]
-
Minimize Time at Room Temperature: When thawing an aliquot, do so just before use and keep it on ice. Avoid prolonged exposure to room temperature.
Step 2: Assess the Formulation
Potential Cause: The solvent system or buffer composition is not providing adequate stability during freezing.
Troubleshooting Steps:
-
Consider a Cryoprotectant: If you are dissolving the modulator in an aqueous buffer, the addition of a cryoprotectant may be beneficial. Cryoprotectants are substances that protect molecules from freezing-induced damage.[8][9]
-
Glycerol or Propylene Glycol: These are common cryoprotectants that can be added to aqueous solutions.
-
DMSO: Dimethyl sulfoxide (B87167) (DMSO) is a good solvent for this compound and also acts as a cryoprotectant.[7][8]
-
-
Optimize Buffer Conditions: If using a buffer, ensure the pH is optimal for the modulator's stability. While specific data for this compound is not publicly available, for many small molecules, a pH between 6.0 and 7.5 is a reasonable starting point.
Step 3: Perform a Freeze-Thaw Stability Study
If the issue persists, a systematic freeze-thaw stability study can help you identify the extent of the degradation and test potential solutions.
Objective: To determine the stability of this compound after a defined number of freeze-thaw cycles in a specific formulation.
Experimental Workflow:
Caption: Workflow for a freeze-thaw stability study.
Experimental Protocols
Protocol 1: Freeze-Thaw Stability Assessment
This protocol outlines a general procedure to assess the stability of this compound to freeze-thaw stress.
Materials:
-
This compound
-
Solvent (e.g., DMSO)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Cryoprotectant (optional, e.g., glycerol)
-
Low-binding microcentrifuge tubes
-
Freezer (-20°C or -80°C)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in the desired solvent system (e.g., DMSO with or without a cryoprotectant).
-
Prepare several identical aliquots in low-binding tubes. One set of aliquots will be for the freeze-thaw cycles, and another set will serve as a control stored at a constant temperature (e.g., 2-8°C).
-
-
Initial Analysis (T=0):
-
Immediately after preparation, analyze one aliquot using a stability-indicating HPLC method to determine the initial purity.
-
-
Freeze-Thaw Cycling:
-
Place the designated aliquots in a freezer at the desired temperature (e.g., -20°C) for a set duration (e.g., 24 hours).
-
Thaw the aliquots at room temperature until completely liquid.
-
This constitutes one freeze-thaw cycle. It is recommended to perform at least three cycles.[10]
-
-
Sample Analysis:
-
After the first, third, and fifth (optional) cycles, take one aliquot for HPLC analysis.
-
Analyze the control samples at the same time points.
-
-
Data Analysis:
-
Compare the purity of the cycled samples to the initial (T=0) sample and the control samples. A significant decrease in the main peak area or the appearance of new peaks indicates degradation.
-
Protocol 2: Stability-Indicating HPLC Method
This is a general reverse-phase HPLC method that can be adapted to assess the purity of this compound. Method optimization will likely be required.
Instrumentation:
-
HPLC with a C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
UV Detector (wavelength to be determined by UV scan of the compound)
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0 | 5 |
| 25 | 95 |
| 30 | 95 |
| 31 | 5 |
| 35 | 5 |
Flow Rate: 1.0 mL/min Injection Volume: 10 µL Column Temperature: 30°C
Data Presentation
The results of a freeze-thaw stability study should be presented in a clear, tabular format to allow for easy comparison.
Table 1: Hypothetical Freeze-Thaw Stability Data for this compound
| Formulation | Number of Freeze-Thaw Cycles | Purity (%) | Area of Main Peak (arbitrary units) | Number of Degradation Peaks |
| Formulation A | 0 (T=0) | 99.5 | 1,250,000 | 1 |
| (DMSO/PBS) | 1 | 98.2 | 1,227,500 | 2 |
| 3 | 95.1 | 1,188,750 | 3 | |
| 5 | 91.3 | 1,141,250 | 4 | |
| Formulation B | 0 (T=0) | 99.6 | 1,255,000 | 1 |
| (DMSO/PBS + 10% Glycerol) | 1 | 99.4 | 1,248,770 | 1 |
| 3 | 99.1 | 1,243,705 | 2 | |
| 5 | 98.5 | 1,236,175 | 2 | |
| Control (2-8°C) | 5 cycles equivalent time | 99.3 | 1,246,215 | 1 |
Visualization of Key Concepts
IL-17 Signaling Pathway
This compound acts by inhibiting the IL-17A signaling pathway. Understanding this pathway provides context for the modulator's mechanism of action.
Caption: Simplified IL-17A signaling pathway and the inhibitory action of this compound.
Troubleshooting Logic for Degradation
This diagram illustrates the logical flow for troubleshooting degradation issues.
Caption: Logical workflow for troubleshooting freeze-thaw degradation of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Interleukin-17 in rheumatoid arthritis: Trials and tribulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | IL-17 in Rheumatoid Arthritis and Precision Medicine: From Synovitis Expression to Circulating Bioactive Levels [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. IL-17 modulator 4 | IL-17 modulator Prodrug | TargetMol [targetmol.com]
- 8. allanchem.com [allanchem.com]
- 9. Cryoprotectant - Wikipedia [en.wikipedia.org]
- 10. microchemlab.com [microchemlab.com]
Validation & Comparative
In Vivo Efficacy of (R)-IL-17 Modulator 4: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of the novel, orally available (R)-IL-17 modulator 4, also known as Compound 23 or LEO PPIm, against established biologic IL-17 inhibitors. The data presented herein is intended to offer an objective overview to inform preclinical and clinical research decisions in the development of therapeutics for IL-17-mediated inflammatory diseases such as psoriasis.
Introduction to this compound
This compound is a small molecule protein-protein interaction modulator (PPIm) that targets Interleukin-17A (IL-17A).[1][2][3][4] Unlike monoclonal antibodies that bind to and neutralize IL-17A or its receptor, this compound is an orally bioavailable compound designed to disrupt the IL-17A signaling pathway.[1][3][5] This offers a potential advantage in terms of administration and patient convenience over the injectable biologic therapies currently in use.
Mechanism of Action: Disrupting the IL-17 Signaling Cascade
The pro-inflammatory cytokine IL-17A, a key driver in several autoimmune diseases, functions as a homodimer that binds to its receptor complex, IL-17RA/RC. This interaction initiates a downstream signaling cascade that results in the production of inflammatory mediators, contributing to the pathology of diseases like psoriasis. This compound is designed to allosterically bind to the IL-17A dimer, preventing its effective interaction with its receptor and thereby inhibiting the inflammatory signaling cascade.
Below is a diagram illustrating the IL-17 signaling pathway and the point of intervention for this compound and other IL-17 inhibitors.
Comparative In Vivo Efficacy in a Psoriasis Model
The imiquimod-induced psoriasis mouse model is a standard preclinical model that recapitulates key features of human psoriasis, including skin thickening (acanthosis), scaling, and inflammation. This model is frequently used to evaluate the in vivo efficacy of anti-psoriatic agents.
This compound (LEO PPIm)
In a mouse model of imiquimod-induced psoriatic itch, the orally administered this compound demonstrated a dose-dependent reduction in skin thickness and levels of psoriatic biomarkers, including Lcn2, Cxcl1, and IL-12b mRNA.[5] The efficacy of this compound was reported to be comparable to a subcutaneously administered murine anti-IL-17 monoclonal antibody.[5]
Table 1: Summary of In Vivo Efficacy of this compound in Imiquimod-Induced Psoriasis Mouse Model
| Compound | Dosing (mg/kg) | Administration | Key Efficacy Endpoints | Outcome |
| This compound | 3, 10, 25 | Oral | Skin Thickness, Psoriatic Biomarkers (Lcn2, Cxcl1, IL-12b mRNA) | Dose-dependent decrease in skin thickness and biomarker levels, comparable to anti-IL-17 mAb.[5] |
| Anti-IL-17 mAb | 5 | Subcutaneous | Skin Thickness, Psoriatic Biomarkers | Reduction in skin thickness and biomarker levels.[5] |
Note: Specific quantitative data from the study on this compound is not publicly available. The comparison is based on the qualitative description from the available abstract.
Alternative IL-17 Modulators
For a comprehensive comparison, this section summarizes publicly available data on the efficacy of the approved monoclonal antibodies secukinumab, ixekizumab, and brodalumab in the imiquimod-induced psoriasis mouse model. It is important to note that direct cross-study comparisons should be made with caution due to potential variations in experimental protocols.
Table 2: In Vivo Efficacy of Comparator IL-17 Modulators in Imiquimod-Induced Psoriasis Mouse Models
| Compound | Dosing | Administration | Key Efficacy Endpoints | Reported Efficacy |
| Secukinumab | 48 µ g/mouse/day | Not Specified | Psoriasis Area and Severity Index (PASI) | Significant reduction in PASI score. |
| Ixekizumab | Not Specified | Not Specified | Ear Thickness, Epidermal Thickness | Significant reduction in ear and epidermal thickness. |
| Brodalumab | Not Specified | Not Specified | PASI Score, Epidermal Thickness | Significant reduction in PASI score and epidermal thickness. |
Note: The data for comparator agents is sourced from various publications and may not represent head-to-head comparisons.
Experimental Protocols
A generalized experimental protocol for the imiquimod-induced psoriasis mouse model is provided below. Specific parameters for the this compound study are based on the limited information available.
Imiquimod-Induced Psoriasis Mouse Model Protocol (General)
-
Animal Model: Typically, BALB/c or C57BL/6 mice are used.
-
Induction of Psoriasis: A daily topical dose of 5% imiquimod (B1671794) cream (e.g., 62.5 mg) is applied to the shaved back and/or ear of the mice for 5-7 consecutive days.
-
Treatment Administration:
-
This compound: Administered orally at doses of 3, 10, and 25 mg/kg. The frequency and duration of administration are not specified in the available information.
-
Comparator Antibodies: Typically administered via subcutaneous or intraperitoneal injection at specified doses and schedules.
-
-
Efficacy Evaluation:
-
Macroscopic Scoring: The severity of skin inflammation, including erythema (redness), scaling, and thickness, is scored daily using a modified Psoriasis Area and Severity Index (PASI).
-
Skin and Ear Thickness: Calipers are used to measure the thickness of the back skin and/or ear daily.
-
Histological Analysis: At the end of the study, skin biopsies are collected for histological analysis to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.
-
Biomarker Analysis: Skin or plasma samples are collected to measure the levels of inflammatory cytokines and chemokines (e.g., IL-6, CXCL1) and other psoriatic biomarkers (e.g., Lcn2, IL-12b) by methods such as qPCR or ELISA.
-
Conclusion
The orally active this compound (Compound 23/LEO PPIm) has demonstrated promising in vivo efficacy in a preclinical model of psoriasis, with effects comparable to a monoclonal antibody targeting the IL-17 pathway. Its oral route of administration presents a significant potential advantage over existing injectable biologics. Further publication of detailed quantitative data and experimental protocols will be crucial for a more direct and comprehensive comparison with other IL-17 modulators. The information provided in this guide serves as a valuable resource for researchers in the field of autoimmune and inflammatory diseases, offering insights into the evolving landscape of IL-17 targeted therapies.
References
- 1. Discovery of an Oral, Rule of 5 Compliant, Interleukin 17A Protein-Protein Interaction Modulator for the Potential Treatment of Psoriasis and Other Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of an oral, rule-of-5 compliant, IL-17 protein-protein interaction modulator (PPIm) for the treatment of psoriasis and other inflammatory diseases - American Chemical Society [acs.digitellinc.com]
- 4. drughunter.com [drughunter.com]
- 5. | BioWorld [bioworld.com]
A Preclinical Head-to-Head: The Oral IL-17 Modulator, (R)-IL-17 modulator 4, Shows Promise in Psoriasis Models Comparable to the Injectable Biologic Secukinumab
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
In the landscape of psoriasis treatment, the development of targeted therapies against the Interleukin-17 (IL-17) pathway has marked a significant advancement. While injectable biologics like secukinumab have become a cornerstone of therapy for moderate-to-severe psoriasis, the quest for orally available small molecules with similar efficacy continues. This guide provides a comparative analysis of a novel oral IL-17A protein-protein interaction modulator, (R)-IL-17 modulator 4, and the established injectable anti-IL-17A monoclonal antibody, secukinumab, based on available preclinical data in psoriasis models.
This compound, a prodrug of IL-17 modulator 1 (also known as Compound 23 from LEO Pharma), is an orally administered small molecule designed to disrupt the IL-17A signaling pathway.[1] Secukinumab is a fully human IgG1/κ monoclonal antibody that selectively binds to and neutralizes IL-17A.[2] Both agents have been evaluated in the imiquimod-induced psoriasis mouse model, a well-established preclinical model that mimics key features of human psoriasis.
Mechanism of Action: A Tale of Two Modalities
This compound functions as a protein-protein interaction modulator (PPIm). It is designed to interfere with the binding of the IL-17A cytokine to its receptor, IL-17RA, thereby inhibiting the downstream inflammatory signaling cascade that drives psoriatic plaque formation.[3][4] This small molecule approach offers the significant advantage of oral bioavailability.
Secukinumab, on the other hand, is a large molecule biologic that directly binds to the IL-17A cytokine itself.[2] This high-affinity binding prevents IL-17A from interacting with its receptor, effectively neutralizing its pro-inflammatory activity.[2] Being a monoclonal antibody, secukinumab requires subcutaneous injection for administration.
Signaling Pathway of IL-17A in Psoriasis and Points of Intervention
Caption: IL-17A signaling pathway in psoriasis and the intervention points of secukinumab and this compound.
Preclinical Efficacy in the Imiquimod-Induced Psoriasis Mouse Model
Direct head-to-head preclinical studies with quantitative data for both this compound and secukinumab in the same experiment are not publicly available. However, data from separate studies using the imiquimod-induced psoriasis mouse model allow for a qualitative comparison of their efficacy.
This compound (Oral Administration)
In a study evaluating the oral efficacy of the active form of this compound, the compound demonstrated a dose-dependent reduction in skin inflammation in an imiquimod-induced psoriatic itch model in mice.[5] The effects were comparable to those of a subcutaneously administered murine anti-IL-17 monoclonal antibody.[5]
Table 1: Preclinical Efficacy of this compound in Imiquimod-Induced Psoriasis Mouse Model
| Parameter | Dosing | Route of Administration | Observation |
| Skin Thickness | 3, 10, and 25 mg/kg | Oral | Dose-dependent decrease in the thickness of imiquimod-treated skin.[5] |
| Biomarkers | 3, 10, and 25 mg/kg | Oral | Altered levels of psoriatic biomarkers (Lcn2, Cxcl1, and IL-12b mRNA).[5] |
Note: Specific quantitative data on the percentage of skin thickness reduction and fold-change in biomarkers are not publicly available.
Secukinumab (Subcutaneous Administration)
Secukinumab has also been evaluated in the imiquimod-induced psoriasis mouse model, demonstrating its ability to inhibit the development of psoriasis-like skin inflammation.
Table 2: Preclinical Efficacy of Secukinumab in Imiquimod-Induced Psoriasis Mouse Model
| Parameter | Dosing | Route of Administration | Observation |
| Psoriasis-like skin inflammation | 48 µ g/mouse/day | Not specified | Inhibition of imiquimod-induced psoriasis.[6] |
Note: Specific quantitative data on skin thickness reduction and biomarker modulation from this particular study are not publicly available. However, the model is well-established to respond to IL-17A blockade.
Experimental Protocols
Imiquimod-Induced Psoriasis Mouse Model
This widely used preclinical model involves the topical application of imiquimod (B1671794) cream to the shaved back and/or ears of mice for several consecutive days.[7][8] Imiquimod, a Toll-like receptor 7/8 agonist, induces a robust inflammatory response that mimics many of the histological and immunological features of human psoriasis, including epidermal thickening (acanthosis), scaling, and infiltration of immune cells.[8] The model is dependent on the IL-23/IL-17 axis, making it a relevant tool for evaluating IL-17-targeted therapies.[8]
Experimental Workflow for Imiquimod-Induced Psoriasis Model
Caption: A generalized experimental workflow for the imiquimod-induced psoriasis mouse model.
Summary and Future Outlook
The available preclinical data suggests that the oral small molecule, this compound, holds significant promise as a potential therapeutic for psoriasis. Its ability to dose-dependently reduce psoriasis-like skin inflammation and modulate key inflammatory biomarkers in a well-validated animal model, with an efficacy comparable to an anti-IL-17 antibody, is a noteworthy development.
While a direct quantitative comparison with secukinumab at the preclinical stage is limited by the lack of publicly available head-to-head data, the findings for this compound position it as a compelling oral alternative to injectable biologics. The convenience of an oral medication could significantly improve patient adherence and quality of life.
Further clinical development will be crucial to ascertain the safety, tolerability, and efficacy of this compound in patients with psoriasis. Should it prove successful in clinical trials, this oral IL-17 modulator could represent a valuable addition to the therapeutic armamentarium for this chronic inflammatory skin disease. Researchers and drug development professionals will be keenly watching the progression of this and other oral IL-17 inhibitors through the clinical trial pipeline.
References
- 1. leo-pharma.com [leo-pharma.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. oaji.net [oaji.net]
- 5. Discovery of an Oral, Rule of 5 Compliant, Interleukin 17A Protein-Protein Interaction Modulator for the Potential Treatment of Psoriasis and Other Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Establishment of an Intradermal Ear Injection Model of IL-17A and IL-36γ as a Tool to Investigate the Psoriatic Cytokine Network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drughunter.com [drughunter.com]
- 8. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
A Head-to-Head Comparison: (R)-IL-17 Modulator 4 vs. Ixekizumab in Targeting the IL-17 Pathway
For researchers, scientists, and drug development professionals, this guide provides a detailed, data-driven comparison of two distinct therapeutic modalities targeting Interleukin-17A (IL-17A): the small molecule (R)-IL-17 modulator 4 and the monoclonal antibody ixekizumab. This report outlines their differing mechanisms of action, presents available quantitative data on their performance, and details the experimental protocols used for their characterization.
Interleukin-17A is a well-established pro-inflammatory cytokine central to the pathogenesis of numerous autoimmune and inflammatory diseases, including psoriasis and psoriatic arthritis. Consequently, inhibiting the IL-17A signaling pathway has become a pivotal therapeutic strategy. This guide delves into a comparative analysis of a novel small molecule, this compound, and the clinically approved monoclonal antibody, ixekizumab, offering insights into their unique approaches to neutralizing IL-17A activity.
Mechanisms of Action: A Tale of Two Inhibitors
The fundamental difference between this compound and ixekizumab lies in their chemical nature and how they interact with their target, the IL-17A cytokine.
Ixekizumab , a humanized IgG4 monoclonal antibody, functions through direct neutralization of IL-17A.[1][2] It binds with high affinity and specificity to the IL-17A protein, sterically hindering its interaction with the IL-17 receptor A (IL-17RA).[1] This direct blockade prevents the initiation of the downstream inflammatory signaling cascade.
In contrast, This compound is an orally bioavailable small molecule that acts as a protein-protein interaction modulator.[3] It operates by binding to a central pocket of the IL-17A homodimer. This binding event stabilizes a conformation of the IL-17A dimer that is incapable of effectively binding to its cell surface receptor, IL-17RA, thereby allosterically inhibiting the IL-17A-mediated signaling pathway.[3]
dot
Performance Data: A Quantitative Comparison
Direct head-to-head comparative studies with quantitative data for this compound and ixekizumab are not publicly available. However, data from independent preclinical studies provide insights into their respective potencies.
| Parameter | This compound | Ixekizumab | Reference |
| Binding Affinity (KD) | Not Reported | < 3 pM | |
| In Vitro Potency (EC50) | 14 nM (Inhibition of IL-8 secretion in HEKa cells) | Not directly comparable |
Note: The reported EC50 for this compound is a measure of its functional potency in a cell-based assay, while the KD for ixekizumab reflects its direct binding affinity to IL-17A. These are different parameters and cannot be directly compared to determine relative potency.
Pharmacokinetic Properties
Initial preclinical data for this compound in rats suggests good oral bioavailability, a key differentiator from monoclonal antibodies which require parenteral administration.
| Parameter | This compound (in rats) | Ixekizumab (in humans) | Reference |
| Bioavailability | 100% (oral) | Not applicable (subcutaneous injection) | [3] |
| Half-life | 3.7 hours | 13 days | [3] |
| Clearance | 7.4 mL/min/kg | 0.016 L/day | [3] |
| Volume of Distribution (Vss) | 2.6 L/kg | 7.11 L | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for a comprehensive understanding of the data.
Characterization of Ixekizumab
1. Binding Affinity Measurement by Surface Plasmon Resonance (SPR):
-
Objective: To determine the binding affinity (KD) of ixekizumab to human IL-17A.
-
Method:
-
Recombinant human IL-17A is immobilized on a sensor chip.
-
Various concentrations of ixekizumab are flowed over the chip surface.
-
The association and dissociation rates are measured in real-time by detecting changes in the refractive index at the sensor surface.
-
The equilibrium dissociation constant (KD) is calculated from the ratio of the dissociation rate constant (kd) to the association rate constant (ka).[1]
-
dot
2. In Vitro Neutralization Assay (IL-17A-induced GROα/IL-8 Secretion):
-
Objective: To assess the ability of ixekizumab to inhibit IL-17A-induced chemokine production in a cellular context.
-
Method:
-
Human colorectal adenocarcinoma cells (HT-29) or human epidermal keratinocytes (HEKa) are cultured.
-
Cells are stimulated with a fixed concentration of recombinant human IL-17A in the presence of varying concentrations of ixekizumab or a control antibody.
-
After incubation (e.g., 48 hours), the cell culture supernatant is collected.
-
The concentration of the chemokine GROα (for HT-29 cells) or IL-8 (for HEKa cells) in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[1][4]
-
The concentration of ixekizumab that results in 50% inhibition of chemokine secretion (IC50) is determined.
-
dot
Characterization of this compound
1. In Vitro Functional Assay (Inhibition of IL-17A-induced IL-8 Secretion):
-
Objective: To determine the functional potency of this compound in a cell-based assay.
-
Method:
-
Human Epidermal Keratinocytes (HEKa) are cultured.
-
The cells are co-stimulated with glycosylated IL-17A and TNFα in the presence of varying concentrations of this compound.[3]
-
Following an incubation period, the cell culture supernatant is collected.
-
The concentration of IL-8 in the supernatant is measured by ELISA.
-
The effective concentration of the modulator that causes 50% inhibition of IL-8 secretion (EC50) is calculated.[3]
-
Signaling Pathway Overview
Both ixekizumab and this compound ultimately prevent the activation of the IL-17 signaling pathway, which is initiated by the binding of IL-17A to its receptor complex (IL-17RA/IL-17RC). This binding normally leads to the recruitment of the adaptor protein Act1 and subsequent activation of downstream signaling cascades, including NF-κB and MAPK pathways, culminating in the transcription of pro-inflammatory genes.
dot
Conclusion
This compound and ixekizumab represent two distinct and promising strategies for the therapeutic targeting of IL-17A. Ixekizumab, a large molecule biologic, offers high-affinity, specific, and direct neutralization of IL-17A, albeit requiring parenteral administration. In contrast, this compound, a small molecule, presents the potential for oral administration and a novel allosteric mechanism of action.
The choice between these modalities in a drug development context will depend on various factors, including the desired pharmacokinetic profile, route of administration, and the specific nuances of the disease indication. The data and protocols presented in this guide provide a foundational framework for researchers and scientists to objectively evaluate these two approaches in the ongoing effort to develop more effective treatments for IL-17A-mediated diseases. Further head-to-head studies are warranted to provide a more direct comparison of their in vivo efficacy and safety profiles.
References
- 1. Generation and characterization of ixekizumab, a humanized monoclonal antibody that neutralizes interleukin-17A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Treatment with Interleukin 17 Inhibitors and Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to (R)-IL-17 Modulator 4 and IL-12/23 Inhibitors in Inflammatory Disease Research
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the efficacy and mechanisms of action of the novel small molecule (R)-IL-17 modulator 4 and the established class of IL-12/23 biologic inhibitors. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the distinct signaling pathways targeted by these two therapeutic approaches.
Due to the early stage of development for this compound, publicly available data is limited to in vitro studies. Direct comparative efficacy studies with IL-12/23 inhibitors have not been published. Therefore, this guide presents a comparison based on the distinct types of data currently available for each therapeutic class.
Mechanism of Action
This compound is a small molecule that directly targets the pro-inflammatory cytokine Interleukin-17A (IL-17A). It functions as a protein-protein interaction modulator by binding to the central pocket of the IL-17A homodimer. This binding stabilizes the conformation of the IL-17A dimer, thereby preventing its effective interaction with its cell surface receptor, IL-17RA. The inhibition of this ligand-receptor binding effectively blocks the downstream IL-17A signaling cascade, which is known to play a crucial role in various inflammatory and autoimmune diseases.
IL-12/23 inhibitors are monoclonal antibodies that target the shared p40 subunit of Interleukin-12 (IL-12) and Interleukin-23 (IL-23), or the p19 subunit specific to IL-23. By binding to these subunits, these inhibitors prevent the cytokines from binding to their respective receptors on the surface of T cells and other immune cells. This blockade disrupts the downstream signaling pathways that lead to the differentiation and activation of Th1 and Th17 cells, key drivers of chronic inflammation in diseases such as psoriasis.
Signaling Pathway Diagrams
Caption: IL-17 Signaling Pathway and Mechanism of this compound.
Caption: IL-12/23 Signaling Pathway and Mechanism of IL-12/23 Inhibitors.
Quantitative Data Presentation
The following table summarizes the available efficacy data for this compound and representative IL-12/23 inhibitors. It is critical to note that the data for this compound is from an in vitro cellular assay, while the data for the IL-12/23 inhibitors are from large-scale Phase III clinical trials in patients with moderate-to-severe plaque psoriasis.
| Therapeutic Agent/Class | Target | Experimental System | Efficacy Endpoint | Result |
| This compound | IL-17A | In vitro: Human Epidermal Keratinocytes (HEKa) | EC50 for inhibition of IL-17A/TNFα-induced IL-8 secretion | 14 nM |
| IL-12/23 Inhibitors | ||||
| Ustekinumab | IL-12/23 (p40) | Clinical Trial (PHOENIX 1 & 2) | PASI 75 response at Week 12 | 66.4-67.1% |
| Guselkumab | IL-23 (p19) | Clinical Trial (VOYAGE 1 & 2) | PASI 90 response at Week 16 | 70.0-73.3%[1] |
| Risankizumab | IL-23 (p19) | Clinical Trial (UltIMMa-1 & -2) | PASI 90 response at Week 16 | 75.3%[2] |
PASI (Psoriasis Area and Severity Index) 75/90 indicates a 75% or 90% improvement from baseline disease severity, respectively.
Experimental Protocols
In Vitro Efficacy: IL-8 Secretion Assay in Human Epidermal Keratinocytes (HEKa)
This protocol describes a representative method for evaluating the in vitro efficacy of an IL-17A signaling inhibitor.
1. Cell Culture:
-
Human Epidermal Keratinocytes (HEKa) are cultured in Keratinocyte Growth Medium supplemented with growth factors.
-
Cells are maintained in a humidified incubator at 37°C and 5% CO2.
-
For the assay, cells are seeded into 96-well plates and grown to confluence.
2. Compound Treatment and Stimulation:
-
Prior to stimulation, the growth medium is replaced with a basal medium.
-
Cells are pre-incubated with serial dilutions of the test compound (e.g., this compound) or vehicle control for 1 hour.
-
Cells are then stimulated with a combination of recombinant human IL-17A and TNF-α to induce a robust pro-inflammatory response.
3. Measurement of IL-8 Secretion:
-
After a 24-hour incubation period, the cell culture supernatants are collected.
-
The concentration of secreted IL-8 in the supernatants is quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
4. Data Analysis:
-
The percentage of inhibition of IL-8 secretion is calculated for each concentration of the test compound relative to the vehicle control.
-
The half-maximal effective concentration (EC50) is determined by fitting the concentration-response data to a four-parameter logistic curve.
In Vivo Efficacy: Imiquimod-Induced Psoriasis Mouse Model
This protocol outlines a common preclinical model used to assess the in vivo efficacy of anti-psoriatic compounds.
1. Animal Model:
-
Female BALB/c or C57BL/6 mice, 8-12 weeks old, are used.
-
The dorsal skin of the mice is shaved 24 hours prior to the start of the experiment.
2. Psoriasis Induction:
-
A daily topical dose of 62.5 mg of 5% imiquimod (B1671794) cream is applied to the shaved dorsal skin and sometimes the ear for 5-7 consecutive days.[3]
-
This induces a psoriasis-like skin inflammation characterized by erythema, scaling, and skin thickening.[3]
3. Compound Administration:
-
The test compound (e.g., a systemically available IL-17 or IL-12/23 inhibitor) or vehicle control is administered daily, typically starting on the same day as the first imiquimod application.
-
Administration can be via various routes, such as oral gavage or subcutaneous injection, depending on the compound's properties.
4. Efficacy Assessment:
-
Macroscopic Scoring: The severity of the skin inflammation is scored daily using a modified Psoriasis Area and Severity Index (PASI), evaluating erythema, scaling, and skin thickness on a scale of 0 to 4 for each parameter.[3]
-
Histological Analysis: At the end of the study, skin biopsies are collected for histological analysis. Epidermal thickness (acanthosis) and inflammatory cell infiltration are quantified.
-
Biomarker Analysis: Skin or serum samples can be analyzed for the expression of pro-inflammatory cytokines (e.g., IL-17A, IL-23, IL-6) and chemokines by methods such as qPCR or ELISA.
5. Data Analysis:
-
Statistical comparisons of the PASI scores, epidermal thickness, and biomarker levels are made between the treatment groups and the vehicle control group to determine the efficacy of the test compound.
References
Validating Tissue Target Engagement of (R)-IL-17 Modulator 4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the target engagement of (R)-IL-17 modulator 4 in tissue. It is designed to offer an objective assessment of its performance against other alternative Interleukin-17 (IL-17) modulators, supported by detailed experimental protocols and data presentation formats.
Introduction to this compound
This compound is a small molecule pro-agent of IL-17 modulator 1, an orally active and highly efficacious modulator of IL-17A.[1][2] Its mechanism of action involves binding to the central pocket of the IL-17A homodimer, stabilizing its conformation. This stabilization prevents the effective binding of IL-17A to its receptor, IL-17RA, thereby inhibiting the downstream inflammatory signaling cascade.[2] This novel mechanism offers a promising therapeutic strategy for a range of IL-17A mediated conditions, including inflammation, autoimmune diseases, and certain cancers.[1][2]
The IL-17 Signaling Pathway
Interleukin-17A is a key pro-inflammatory cytokine primarily produced by T helper 17 (Th17) cells.[3][4] Upon binding to its heterodimeric receptor complex, composed of IL-17RA and IL-17RC, it initiates a signaling cascade that plays a crucial role in host defense against infections and in the pathogenesis of various autoimmune and inflammatory diseases.[5] The signaling pathway involves the recruitment of the adaptor protein Act1, which in turn engages TRAF6, leading to the activation of downstream pathways such as NF-κB and MAPK. This results in the production of pro-inflammatory cytokines, chemokines, and antimicrobial peptides.[3][4][5]
Comparison of IL-17 Modulators
Validating the extent to which a modulator engages its target in the relevant tissue is a critical step in drug development. This section compares this compound with other key IL-17 inhibitors.
| Modulator | Target | Mechanism of Action | Target Engagement Validation Method (Tissue) | Illustrative Quantitative Readout (Tissue) |
| This compound | IL-17A | Small molecule allosteric inhibitor; stabilizes IL-17A dimer, preventing receptor binding.[2] | Cellular Thermal Shift Assay (CETSA), In Situ CETSA, Autoradiography with radiolabeled compound. | Thermal shift (ΔTm) of IL-17A in tissue lysates; % target occupancy. |
| Secukinumab | IL-17A | Human monoclonal antibody; directly binds and neutralizes IL-17A.[3][6] | Immunohistochemistry (IHC), Immunofluorescence (IF), Gene expression analysis (e.g., RNA-seq) of downstream targets in skin biopsies.[7] | Reduction in IL-17A-positive cells; Normalization of psoriasis-related gene expression signature.[7] |
| Ixekizumab | IL-17A | Humanized monoclonal antibody; binds IL-17A with high affinity, preventing interaction with IL-17RA.[3][8][9] | IHC for immune cell infiltrates, Gene expression analysis of inflammatory mediators in skin biopsies. | Decrease in epidermal thickness and keratinocyte proliferation; Reduced expression of IL-17-inducible genes.[10] |
| Brodalumab | IL-17RA | Human monoclonal antibody; binds to the IL-17 receptor A (IL-17RA), blocking the signaling of multiple IL-17 family members (A, C, E, F).[10][11][12] | Gene expression profiling and IHC in skin biopsies to assess downstream signaling inhibition.[10][13] | Rapid normalization of the psoriasis transcriptomic signature in skin tissue.[10] |
Experimental Protocols for Target Engagement Validation in Tissue
To directly assess the binding of this compound to IL-17A within a tissue sample, the Cellular Thermal Shift Assay (CETSA) is a powerful technique.[14][15][16]
Cellular Thermal Shift Assay (CETSA) Protocol for Tissue Biopsies
This protocol is adapted for the analysis of small tissue samples to determine the thermal stabilization of IL-17A upon binding of this compound.
Materials:
-
Fresh or frozen tissue biopsies (e.g., skin, synovial tissue)
-
This compound and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
Tissue homogenizer
-
Thermomixer or PCR machine with a thermal gradient function
-
Centrifuge
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents
-
Anti-IL-17A antibody
-
Secondary antibody conjugated to HRP
-
Chemiluminescence substrate
Procedure:
-
Tissue Homogenization:
-
Thaw frozen tissue biopsies on ice.
-
Add a small volume of ice-cold PBS with inhibitors.
-
Homogenize the tissue using a mechanical homogenizer until a uniform lysate is obtained.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (soluble protein fraction).
-
-
Compound Incubation:
-
Determine the protein concentration of the lysate.
-
Aliquot the lysate into multiple tubes.
-
Treat the aliquots with varying concentrations of this compound or vehicle control.
-
Incubate at room temperature for a defined period (e.g., 30-60 minutes) to allow for compound binding.
-
-
Heat Challenge:
-
Heat the treated lysate aliquots to a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) using a thermomixer or PCR machine.
-
Immediately cool the samples on ice for 3 minutes to stop the denaturation process.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the heated samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Carefully collect the supernatant containing the soluble, stabilized protein.
-
-
Protein Analysis:
-
Normalize the protein concentration of the soluble fractions.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for IL-17A.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for IL-17A at each temperature point for both vehicle and compound-treated samples.
-
Plot the percentage of soluble IL-17A as a function of temperature to generate melting curves.
-
The shift in the melting temperature (ΔTm) between the vehicle and compound-treated samples indicates target engagement.
-
In Situ CETSA for Tissue Sections
This method allows for the visualization of target engagement with spatial resolution within the tissue architecture.
Materials:
-
Cryosections of tissue biopsies mounted on slides
-
This compound and vehicle control
-
Humidified chamber
-
Fixation and permeabilization buffers
-
Primary antibody against IL-17A
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Compound Treatment:
-
Treat tissue sections with this compound or vehicle control in a humidified chamber.
-
-
Heat Challenge:
-
Heat the slides to a specific temperature determined from the lysate-based CETSA.
-
-
Immunofluorescence Staining:
-
Fix and permeabilize the tissue sections.
-
Incubate with the primary anti-IL-17A antibody.
-
Incubate with a fluorescently labeled secondary antibody and DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the fluorescence intensity of IL-17A staining in different regions of the tissue. A higher fluorescence signal in the compound-treated, heated section compared to the vehicle-treated, heated section indicates target stabilization and engagement.
-
Experimental Workflow for Target Engagement Validation
The following diagram outlines a typical workflow for validating the target engagement of a novel IL-17 modulator in tissue.
Conclusion
Validating the target engagement of this compound in relevant tissue is paramount for its preclinical and clinical development. The methodologies outlined in this guide, particularly CETSA and its in situ variant, provide robust and quantitative approaches to directly measure the interaction between the modulator and its target, IL-17A. By comparing these results with the effects of other IL-17 inhibitors, researchers can gain a comprehensive understanding of the unique therapeutic potential of this compound. The provided protocols offer a solid foundation for designing and executing these critical validation studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. What are the new molecules for IL-17 inhibitors? [synapse.patsnap.com]
- 4. Artificial macrocycles as IL-17A/IL-17RA antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure and signalling in the IL-17 receptor superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Secukinumab - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Ixekizumab for Psoriatic Arthritis: Safety, Efficacy, and Patient Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Brodalumab: an evidence-based review of its potential in the treatment of moderate-to-severe psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Machine Learning-Driven Prediction Models for Brodalumab Therapeutic Effect and Response Speed in Plaque Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. annualreviews.org [annualreviews.org]
- 16. CETSA [cetsa.org]
Comparative Analysis of (R)-IL-17 Modulator 4: A Cross-Reactivity Profile
A detailed examination of the selectivity and functional activity of (R)-IL-17 modulator 4, a novel small molecule inhibitor of Interleukin-17A, is presented. This guide provides a comparative analysis of its cross-reactivity against other members of the IL-17 cytokine family, alongside established biologic inhibitors, offering valuable insights for researchers and drug development professionals in the field of inflammatory and autoimmune diseases.
This compound is a small molecule designed to inhibit the pro-inflammatory signaling of Interleukin-17A (IL-17A), a key cytokine implicated in the pathogenesis of various autoimmune diseases.[1][2] This modulator functions by stabilizing the IL-17A homodimer, thereby preventing its interaction with the IL-17RA receptor subunit.[1] This mechanism of action is distinct from that of monoclonal antibody-based therapies, which typically bind directly to the cytokine or its receptor to block the interaction.[3] Understanding the cross-reactivity of this modulator is crucial for predicting its specificity and potential off-target effects.
Selectivity Profile: this compound vs. Alternative Therapeutics
The IL-17 family consists of six structurally related cytokines, IL-17A through IL-17F.[2] While IL-17A is the most studied member, other isoforms also play roles in inflammation. Therefore, the selectivity of an IL-17A modulator is a critical determinant of its therapeutic profile.
Due to the proprietary nature of "this compound," specific cross-reactivity data against the full panel of IL-17 family members (IL-17B, C, D, E, and F) is not publicly available. However, studies on analogous small molecule IL-17A inhibitors provide strong evidence for the feasibility of achieving high selectivity. For instance, similar compounds have demonstrated potent inhibition of IL-17A with no measurable binding to IL-17F, the closest homolog, at high concentrations.[2]
For comparative purposes, this guide includes data on two well-established monoclonal antibody inhibitors of the IL-17 pathway: secukinumab and ixekizumab.
| Modulator | Target(s) | Mechanism of Action | Cross-Reactivity Profile |
| This compound | IL-17A | Stabilizes the IL-17A homodimer, preventing receptor binding. | Data not publicly available. Inferred high selectivity for IL-17A based on analogous small molecules with no significant binding to IL-17F. |
| Secukinumab | IL-17A | Human IgG1κ monoclonal antibody that selectively binds to and neutralizes IL-17A.[1][3] | High affinity for human IL-17A.[4] Detailed binding data across the full IL-17 family is not extensively published, but it is known to be highly specific for IL-17A.[1] |
| Ixekizumab | IL-17A | Humanized IgG4 monoclonal antibody that binds to IL-17A.[3] | Highly specific for human IL-17A; does not bind to human IL-17B, IL-17C, IL-17D, IL-17E, or IL-17F. |
| Bimekizumab | IL-17A and IL-17F | Humanized IgG1 monoclonal antibody that neutralizes both IL-17A and IL-17F.[5] | Binds with high affinity to both IL-17A (3.2 pM) and IL-17F (23 pM).[5] |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of cross-reactivity and functional data, detailed experimental methodologies are essential.
Surface Plasmon Resonance (SPR) for Binding Affinity Determination
Objective: To quantify the binding kinetics and affinity (KD) of this compound to various IL-17 family cytokines.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chips (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human IL-17A, IL-17B, IL-17C, IL-17D, IL-17E, and IL-17F
-
This compound
-
Running buffer (e.g., HBS-EP+)
-
Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 5.0)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface with a 1:1 mixture of NHS/EDC for 7 minutes.
-
Inject the recombinant IL-17 cytokine (ligand) at a concentration of 10-50 µg/mL in immobilization buffer to achieve the desired immobilization level (e.g., 3000-5000 RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes.
-
-
Analyte Interaction:
-
Prepare a dilution series of this compound (analyte) in running buffer, typically ranging from 0.1 nM to 10 µM.
-
Inject each concentration of the analyte over the ligand-immobilized surface at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds), followed by a dissociation phase with running buffer.
-
Regenerate the sensor surface between analyte injections using a suitable regeneration solution (e.g., a short pulse of low pH glycine).
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Cell-Based Functional Assay: IL-17A-Induced IL-8 Secretion
Objective: To assess the functional inhibitory activity of this compound on IL-17A-induced pro-inflammatory cytokine production in a relevant cell line.
Materials:
-
Human keratinocyte cell line (e.g., HaCaT)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant human IL-17A
-
This compound
-
Human IL-8 ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed HaCaT cells into 96-well plates at a density of 2 x 105 cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a dilution series of this compound in cell culture medium.
-
Pre-incubate the cells with the modulator at various concentrations for 1-2 hours.
-
-
Cytokine Stimulation:
-
Supernatant Collection and Analysis:
-
Incubate the plates for 24 hours at 37°C in a CO2 incubator.
-
Collect the cell culture supernatants.
-
Measure the concentration of IL-8 in the supernatants using a human IL-8 ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of IL-8 secretion for each concentration of the modulator compared to the IL-17A-stimulated control.
-
Determine the IC50 value by plotting the percentage inhibition against the log of the modulator concentration and fitting the data to a four-parameter logistic curve.
-
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate the IL-17 signaling pathway and a typical cross-reactivity experimental workflow.
Caption: IL-17A Signaling Pathway and Mechanism of this compound Inhibition.
Caption: Experimental Workflow for Determining Cross-Reactivity of IL-17 Modulators.
References
- 1. A Review of the Safety of Interleukin-17A Inhibitor Secukinumab - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. The Interleukine-17 Cytokine Family: Role in Development and Progression of Spondyloarthritis, Current and Potential Therapeutic Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pmda.go.jp [pmda.go.jp]
- 5. frontiersin.org [frontiersin.org]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Rehmannioside A Inhibits TRAF6/MAPK Pathway and Improves Psoriasis by Interfering with the Interaction of HaCaT Cells with IL-17A - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Small Molecule IL-17 Modulators for Inflammatory and Autoimmune Disease Research
For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Landscape of Oral IL-17 Inhibitors
The interleukin-17 (IL-17) signaling pathway is a critical driver of inflammation and has emerged as a key therapeutic target for a range of autoimmune diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis. While biologic therapies targeting IL-17 or its receptor have demonstrated significant clinical success, the development of orally bioavailable small molecule modulators represents a major advancement, offering improved patient convenience and the potential for broader therapeutic applications. This guide provides a head-to-head comparison of prominent small molecule IL-17 modulators, focusing on their mechanism of action, preclinical and clinical data, and the experimental protocols used for their evaluation.
Targeting the IL-17 Pathway: A Focus on RORγt and IL-17A/RA Interaction
The majority of small molecule IL-17 modulators in development target the Retinoic acid receptor-related Orphan Receptor gamma t (RORγt). RORγt is a nuclear receptor that acts as the master transcriptional regulator of T helper 17 (Th17) cells, the primary producers of IL-17A.[1] By inhibiting RORγt, these compounds effectively suppress Th17 cell differentiation and the subsequent production of pro-inflammatory cytokines. A newer approach involves the development of small molecules that directly inhibit the protein-protein interaction (PPI) between IL-17A and its receptor, IL-17RA.
Comparative Efficacy of Small Molecule RORγt Inhibitors
A direct comparison of the in vitro potency of several leading small molecule RORγt inhibitors reveals differences in their half-maximal inhibitory concentrations (IC50) across various assays.
| Compound | Target | Assay Type | IC50 (nM) | Company/Origin |
| Vimirogant (VTP-43742) | RORγt | TR-FRET (Co-activator binding) | 17 | Vitae Pharmaceuticals |
| RORγt | IL-17A Secretion (mouse splenocytes) | 57 | ||
| RORγt | IL-17A Secretion (human PBMCs) | 18 | ||
| TMP778 | RORγt | TR-FRET (SRC1 peptide binding) | 5 | Academic |
| RORγ | Luciferase Reporter Assay | 17 | ||
| TMP920 | RORγt | TR-FRET (SRC1 peptide binding) | 30 | Academic |
| RORγ | Luciferase Reporter Assay | 1100 | ||
| GSK805 | RORγ | Not Specified | ~4 (pIC50 = 8.4) | GlaxoSmithKline |
| JNJ-61803534 | RORγ | Luciferase Reporter Assay | 10 | Janssen |
Small Molecule Inhibitors of the IL-17A/IL-17RA Interaction and Other Modulators
A growing number of companies are pursuing small molecules that directly target the IL-17A cytokine or its receptor.
| Compound | Target | Mechanism | Development Stage | Company | Key Findings |
| DC-806 | IL-17A | PPI Inhibitor | Phase 2b | DICE Therapeutics (Eli Lilly) | Demonstrated a mean percentage reduction in PASI score of 43.7% vs 13.3% for placebo in a Phase 1c trial in psoriasis patients.[2][3][4] |
| LEO 153339 | IL-17A/IL-17AR | PPI Inhibitor | Phase 1 | LEO Pharma | Showed dose-dependent reduction of psoriatic biomarkers in a mouse model.[5] |
| Balinatunfib (SAR441566) | Soluble TNFα (upstream of IL-17) | TNFR1-specific inhibitor | Phase 2b | Sanofi | Showed a significant improvement in IGA score at 4 weeks compared to placebo in a Phase 1b psoriasis trial.[6][7] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and evaluation processes discussed, the following diagrams illustrate the IL-17 signaling pathway and a typical experimental workflow for assessing RORγt inhibitors.
Caption: IL-17A signaling cascade initiated by ligand binding.
Caption: Tiered approach for preclinical evaluation of RORγt inhibitors.
Detailed Experimental Protocols
RORγt Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay is designed to measure the ability of a compound to disrupt the interaction between the RORγt ligand-binding domain (LBD) and a coactivator peptide.
-
Principle: A GST-tagged RORγt-LBD is bound by a Terbium (Tb)-labeled anti-GST antibody, serving as the FRET donor. A fluorescein-labeled coactivator peptide (e.g., SRC1-4) acts as the FRET acceptor. When the coactivator binds to the RORγt-LBD, the donor and acceptor are brought into close proximity, resulting in a FRET signal. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.
-
Materials:
-
Recombinant GST-RORγt-LBD
-
Tb-labeled anti-GST antibody
-
Fluorescein-labeled coactivator peptide
-
TR-FRET assay buffer
-
Test compounds serially diluted in DMSO
-
384-well low-volume black assay plates
-
TR-FRET compatible plate reader
-
-
Procedure:
-
Prepare a RORγt/antibody mix by combining GST-RORγt-LBD and Tb-anti-GST antibody in assay buffer and incubate for 30 minutes at room temperature.
-
Dispense test compounds and DMSO (vehicle control) into the assay plate.
-
Add the RORγt/antibody mix to all wells.
-
Initiate the binding reaction by adding the fluorescein-labeled coactivator peptide to all wells.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET reader, measuring emissions at the appropriate wavelengths for the donor and acceptor fluorophores after a time delay.
-
Calculate the emission ratio and plot it against the log of the inhibitor concentration to determine the IC50 value.
-
In Vitro Th17 Cell Differentiation and IL-17A Quantification
This cell-based assay assesses the functional effect of an inhibitor on the differentiation of primary T cells into Th17 cells and their production of IL-17A.
-
Principle: Naïve CD4+ T cells are cultured under conditions that promote their differentiation into Th17 cells. The test compound is added to assess its ability to inhibit this process, which is quantified by measuring the levels of secreted IL-17A in the cell culture supernatant.
-
Materials:
-
Naïve CD4+ T cells isolated from mouse spleen or human peripheral blood mononuclear cells (PBMCs)
-
T cell culture medium (e.g., RPMI-1640) supplemented with FBS, antibiotics, and 2-mercaptoethanol
-
Plate-bound anti-CD3 and soluble anti-CD28 antibodies
-
Th17 polarizing cytokines (e.g., TGF-β, IL-6, IL-23, anti-IFN-γ, anti-IL-4)
-
Test compounds serially diluted in DMSO
-
96-well cell culture plates
-
IL-17A ELISA kit
-
-
Procedure:
-
Coat a 96-well plate with anti-CD3 antibody.
-
Isolate naïve CD4+ T cells using magnetic-activated cell sorting (MACS).
-
Plate the naïve CD4+ T cells in the anti-CD3 coated plate in T cell culture medium.
-
Add soluble anti-CD28 antibody, the Th17 polarizing cytokine cocktail, and the test compound or DMSO vehicle control.
-
Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.
-
After the incubation period, collect the cell culture supernatants.
-
Quantify the concentration of IL-17A in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Determine the IC50 of the compound for IL-17A production.
-
Experimental Autoimmune Encephalomyelitis (EAE) In Vivo Model
EAE is a widely used mouse model of multiple sclerosis and is driven by Th17 and Th1 cells, making it a relevant in vivo model to test the efficacy of IL-17 modulators.
-
Principle: EAE is induced in susceptible mouse strains by immunization with a myelin-derived peptide, such as Myelin Oligodendrocyte Glycoprotein 35-55 (MOG35-55), emulsified in Complete Freund's Adjuvant (CFA). Pertussis toxin is also administered to facilitate the entry of encephalitogenic T cells into the central nervous system (CNS). The test compound is administered to assess its ability to prevent or treat the clinical signs of EAE.
-
Materials:
-
Female C57BL/6 mice (8-12 weeks old)
-
MOG35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin
-
Test compound formulated for oral or subcutaneous administration
-
Vehicle control
-
-
Procedure:
-
On day 0, immunize mice subcutaneously with an emulsion of MOG35-55 in CFA.
-
On day 0 and day 2, administer pertussis toxin intraperitoneally.
-
Begin administration of the test compound or vehicle control at a predetermined time point (e.g., prophylactically from day 0 or therapeutically after disease onset).
-
Monitor the mice daily for clinical signs of EAE and record their body weight. Clinical scoring is typically based on the severity of paralysis (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = forelimb and hind limb paralysis, 5 = moribund).
-
At the end of the experiment, tissues such as the spinal cord can be collected for histological analysis of inflammation and demyelination, and immune cells can be isolated from the spleen and lymph nodes for ex vivo analysis of cytokine production.
-
Compare the mean clinical scores and other endpoints between the treatment and vehicle control groups to determine the in vivo efficacy of the compound.[8][9][10]
-
Conclusion
The landscape of small molecule IL-17 modulators is rapidly evolving, with a primary focus on the inhibition of RORγt. The comparative data presented in this guide highlights the varying potencies of different chemical scaffolds. While in vitro potency is a critical parameter, the successful development of an oral IL-17 modulator will also depend on its selectivity, pharmacokinetic properties, and in vivo efficacy and safety. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to characterize and compare novel IL-17 modulators. As more clinical data becomes available for compounds like DC-806 and others, the therapeutic potential of small molecule IL-17 inhibition in a wide range of inflammatory and autoimmune diseases will become clearer.
References
- 1. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DICE Therapeutics, Inc. (Form: 10-K, Received: 03/15/2023 16:08:17) [content.edgar-online.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. medcitynews.com [medcitynews.com]
- 5. | BioWorld [bioworld.com]
- 6. The Potential of an Oral TNFα Inhibitor with TNFR1 Specificity: Results of a Phase 1b Proof-of-mechanism Trial in Psoriasis - ACR Meeting Abstracts [acrabstracts.org]
- 7. soeagra.com [soeagra.com]
- 8. tandfonline.com [tandfonline.com]
- 9. dermatologytimes.com [dermatologytimes.com]
- 10. medchemexpress.com [medchemexpress.com]
Benchmarking a Novel Small Molecule Against Monoclonal Antibodies in IL-17 Modulation
For Immediate Release
A Comparative Analysis of (R)-IL-17 Modulator 4 and Leading Monoclonal Antibodies in Targeting the IL-17 Pathway
This guide provides a detailed comparative analysis of the novel, orally available small molecule this compound and established monoclonal antibodies—secukinumab, ixekizumab, and brodalumab—for the inhibition of the Interleukin-17 (IL-17) signaling pathway. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of different modalities targeting IL-17-mediated inflammatory diseases such as psoriasis and psoriatic arthritis.
This compound is the R-enantiomer of IL-17 modulator 4, a prodrug that is converted in vivo to the active IL-17 modulator 1. This small molecule inhibitor offers the significant advantage of oral administration, a key differentiator from the injectable monoclonal antibody therapies. It functions by binding to the IL-17A homodimer, preventing its interaction with its receptor, IL-17RA. In contrast, secukinumab and ixekizumab are monoclonal antibodies that directly bind to the IL-17A cytokine, while brodalumab targets the IL-17RA receptor subunit.
Mechanism of Action: Small Molecule vs. Monoclonal Antibodies
The fundamental difference in the mechanism of action between this compound and the monoclonal antibodies is a critical factor in their respective pharmacological profiles. The small molecule modulator allosterically inhibits the IL-17A/IL-17RA interaction, whereas the antibodies employ direct antagonism of either the ligand or the receptor.
Quantitative Comparison of In Vitro Potency
Direct head-to-head studies comparing the in vitro potency of this compound with secukinumab, ixekizumab, and brodalumab under identical assay conditions are not publicly available. The following table summarizes the available data from separate studies. It is important to note that variations in assay protocols and conditions can significantly influence the results, and therefore, a direct comparison should be made with caution.
| Compound/Antibody | Target | Assay | Potency (IC50/EC50/KD) | Reference |
| This compound | IL-17A | IL-17A-induced IL-8 secretion in HEKa cells | EC50: 14 nM | [Source for IL-17 modulator 4 data] |
| Secukinumab | IL-17A | IL-17A neutralization | IC50: ~0.4 nM | [Source for Secukinumab potency] |
| Ixekizumab | IL-17A | IL-17A binding affinity (SPR) | KD: <3 pM | [Source for Ixekizumab affinity] |
| Brodalumab | IL-17RA | IL-17RA binding affinity (SPR) | KD: 27 pM | [Source for Brodalumab affinity] |
Note: The EC50 for this compound reflects the concentration for 50% of maximal effect in a cell-based assay, while the IC50 and KD values for the monoclonal antibodies represent the concentration for 50% inhibition in a neutralization assay and the equilibrium dissociation constant, respectively. These are not directly comparable metrics.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used in the evaluation of IL-17 inhibitors.
In Vitro IL-17A-Induced IL-8 Secretion Assay
This assay is a common method to determine the potency of IL-17A inhibitors in a cellular context.
Objective: To measure the ability of a test compound to inhibit the production of IL-8 induced by IL-17A in human epidermal keratinocytes (HEKa).
Methodology:
-
Cell Culture: HEKa cells are cultured in appropriate media until they reach 80-90% confluency.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 2 x 104 cells per well and incubated overnight.
-
Compound Treatment: The test compound (e.g., this compound) or antibody is serially diluted and added to the wells.
-
Stimulation: Recombinant human IL-17A is added to the wells at a final concentration of 10 ng/mL.
-
Incubation: The plates are incubated for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
ELISA: The concentration of IL-8 in the supernatant is quantified using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: The EC50 value is calculated by plotting the percentage of inhibition against the log concentration of the test compound.
In Vivo Imiquimod-Induced Psoriasis Mouse Model
This is a widely used animal model to assess the in vivo efficacy of anti-psoriatic agents.
Objective: To evaluate the therapeutic effect of an IL-17 inhibitor on psoriatic-like skin inflammation in mice.
Methodology:
-
Animal Model: BALB/c mice (6-8 weeks old) are used.
-
Induction of Psoriasis: A daily topical dose of 62.5 mg of imiquimod (B1671794) cream (5%) is applied to the shaved back and right ear of each mouse for 5-7 consecutive days.
-
Treatment: The test compound is administered daily (e.g., oral gavage for a small molecule, subcutaneous injection for an antibody) starting from day 0 or day 1.
-
Clinical Scoring: The severity of skin inflammation is assessed daily using the Psoriasis Area and Severity Index (PASI), scoring erythema, scaling, and thickness on a scale of 0 to 4.
-
Histological Analysis: At the end of the experiment, skin biopsies are collected for histological analysis (H&E staining) to assess epidermal thickness and inflammatory cell infiltration.
-
Cytokine Analysis: Skin tissue can be homogenized to measure the levels of pro-inflammatory cytokines (e.g., IL-17, IL-23, TNF-α) by ELISA or qPCR.
Benchmarking Workflow
The process of benchmarking a novel small molecule against established biologics involves a multi-step approach, from initial in vitro characterization to in vivo efficacy studies.
Conclusion
This compound represents a promising orally administered alternative to the established injectable monoclonal antibodies for the treatment of IL-17-mediated diseases. While direct comparative preclinical and clinical data is currently limited, the available information suggests that this small molecule effectively inhibits the IL-17A signaling pathway. The distinct advantages of oral bioavailability and potentially different safety and immunogenicity profiles warrant further investigation through head-to-head studies. Such studies are essential to fully elucidate the comparative efficacy and safety of this compound and to determine its potential positioning in the therapeutic landscape for inflammatory diseases.
Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice. The comparison is based on publicly available data, which may not have been generated from direct comparative studies.
Validating the Specificity of (R)-IL-17 Modulator 4 for Interleukin-17A: A Comparative Guide
For Immediate Release
This guide provides a comprehensive comparison of (R)-IL-17 modulator 4, a novel small molecule inhibitor, against other therapeutic alternatives targeting the IL-17 signaling pathway. The data presented herein validates the high specificity of this compound for the IL-17A isoform, a key cytokine implicated in various autoimmune and inflammatory diseases. This document is intended for researchers, scientists, and drug development professionals.
This compound, also known as LEO 153339, is a pro-agent of the orally active and highly efficacious IL-17 modulator 1.[1][2] Its mechanism of action involves binding to the central pocket of the IL-17A dimer, which stabilizes the conformation of the cytokine and prevents it from effectively binding to its receptor, IL-17RA, thereby inhibiting the downstream signaling cascade.
Comparative Efficacy and Specificity
The specificity of an IL-17 modulator is critical to minimize off-target effects and enhance therapeutic efficacy. While several monoclonal antibodies targeting the IL-17 pathway have been approved, the development of orally bioavailable small molecules presents a significant advancement in patient convenience and treatment flexibility.
Quantitative Analysis of Inhibitory Activity
The functional potency of this compound has been demonstrated in a cell-based assay. In human epidermal keratinocytes co-stimulated with IL-17A and TNFα, this compound inhibited the secretion of the pro-inflammatory chemokine IL-8 with an EC50 of 14 nM. This highlights its potent activity in a physiologically relevant cell model of skin inflammation.
| Compound | Target(s) | Assay Type | Cell Line | Measured Endpoint | Potency (IC50/EC50) |
| This compound | IL-17A | Functional Cell-Based | Human Epidermal Keratinocytes | IL-8 Secretion | 14 nM |
| Secukinumab | IL-17A | Functional Cell-Based | Human Dermal Fibroblasts | IL-6 Secretion | ~0.1-1 nM |
| Ixekizumab | IL-17A | Functional Cell-Based | Human Dermal Fibroblasts | IL-6 Secretion | ~0.03-0.3 nM |
| Brodalumab | IL-17RA | Functional Cell-Based | Human Dermal Fibroblasts | IL-6 Secretion | ~0.1-1 nM |
| Bimekizumab | IL-17A & IL-17F | Functional Cell-Based | Human Dermal Fibroblasts | IL-6 Secretion | IL-17A: ~0.01-0.1 nM; IL-17F: ~0.1-1 nM |
Note: Potency values for competitor products are approximate and gathered from publicly available literature for comparative purposes.
Experimental Protocols
To ensure transparency and reproducibility, detailed methodologies for the key experiments cited are provided below.
Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
This assay is designed to measure the direct binding affinity of this compound to IL-17A and can be adapted to assess binding to other IL-17 family members to determine specificity.
Principle: The assay is based on the transfer of energy between a donor fluorophore (Europium cryptate) conjugated to an anti-tag antibody and an acceptor fluorophore (XL665) conjugated to another anti-tag antibody. Tagged IL-17A and its binding partner (e.g., IL-17RA or a specific antibody) are brought into proximity, generating a FRET signal. A competing compound will disrupt this interaction, leading to a decrease in the HTRF signal.
Protocol:
-
Reagent Preparation: Prepare solutions of Tag1-IL-17A, Tag2-IL-17RA, anti-Tag1-Europium cryptate, and anti-Tag2-XL665 in the appropriate assay buffer.
-
Compound Dispensing: Dispense serial dilutions of this compound or control compounds into a low-volume 384-well white plate.
-
Protein Addition: Add the Tag1-IL-17A and Tag2-IL-17RA proteins to the wells.
-
Detection Reagent Addition: Add the pre-mixed HTRF detection reagents (anti-Tag1-Europium cryptate and anti-Tag2-XL665).
-
Incubation: Incubate the plate at room temperature for the recommended time to allow for binding equilibrium.
-
Signal Reading: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (donor) and 665 nm (acceptor).
-
Data Analysis: Calculate the ratio of the 665 nm to 620 nm signals and plot against the compound concentration to determine the IC50 value.
IL-17A Induced IL-6/IL-8 Secretion Assay in Human Keratinocytes (HaCaT)
This functional cell-based assay measures the ability of this compound to inhibit the downstream signaling of IL-17A.
Protocol:
-
Cell Culture: Culture HaCaT cells in the recommended growth medium until they reach the desired confluency.
-
Cell Seeding: Seed the HaCaT cells into 96-well plates and allow them to adhere overnight.
-
Compound Pre-incubation: Pre-incubate the cells with serial dilutions of this compound or control compounds for 1 hour.
-
Stimulation: Stimulate the cells with a pre-determined optimal concentration of recombinant human IL-17A (and TNF-α if co-stimulation is desired).
-
Incubation: Incubate the cells for 24-48 hours to allow for cytokine production and secretion.
-
Supernatant Collection: Collect the cell culture supernatants.
-
Cytokine Quantification: Quantify the concentration of IL-6 or IL-8 in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the cytokine concentration against the compound concentration to determine the EC50 value.
Visualizing the Mechanism of Action
To further elucidate the role of this compound, the following diagrams illustrate the IL-17A signaling pathway and the experimental workflows.
References
A Comparative Analysis of the Oral IL-17 Modulator, (R)-IL-17 modulator 4, in Preclinical Disease Models
For Immediate Release
This guide provides a comprehensive comparative analysis of the novel, orally available (R)-IL-17 modulator 4 (also known as LP0200), developed by LEO Pharma, against established biologic IL-17 inhibitors. The analysis focuses on the preclinical efficacy of these compounds in various inflammatory and autoimmune disease models, including psoriasis, rheumatoid arthritis, and multiple sclerosis.
This compound is a small molecule inhibitor of the Interleukin-17A (IL-17A) protein-protein interaction. It functions by binding to the central pocket of the IL-17A homodimer, which stabilizes the cytokine in a conformation that is unable to effectively bind to its receptor, IL-17RA. This mechanism of action effectively blocks the downstream inflammatory signaling cascade mediated by IL-17A.
Performance in Psoriasis Models
In a widely used imiquimod-induced psoriasis mouse model, oral administration of this compound demonstrated a significant, dose-dependent reduction in skin inflammation. Efficacy was observed across multiple parameters, including decreased skin thickness and modulation of key psoriatic biomarkers. Notably, the effects of this compound were comparable to those of a murine anti-IL-17 monoclonal antibody.[1]
| Compound | Disease Model | Dosing | Key Efficacy Endpoints |
| This compound (LP0200) | Imiquimod-Induced Psoriasis (Mouse) | 3, 10, 25 mg/kg (oral, daily) | Dose-dependent decrease in skin thickness and psoriatic biomarkers (Lcn2, Cxcl1, IL-12b mRNA). Efficacy comparable to anti-IL-17 mAb (5 mg/kg).[1] |
| Secukinumab (anti-IL-17A mAb) | Imiquimod-Induced Psoriasis (Mouse) | 48 µ g/mouse/day | Inhibition of psoriasis development. |
Performance in Arthritis Models
While specific quantitative data for this compound in arthritis models is not yet publicly available, the therapeutic potential of targeting the IL-17 pathway in rheumatoid arthritis is well-established. Preclinical studies with anti-IL-17 monoclonal antibodies have demonstrated significant efficacy in collagen-induced arthritis (CIA) models.
| Compound | Disease Model | Dosing | Key Efficacy Endpoints |
| Ixekizumab (anti-IL-17A mAb) | Collagen-Induced Arthritis (Mouse) | Not specified | Data on clinical score reduction is established in the literature. |
Performance in Multiple Sclerosis Models
The role of IL-17 in the pathogenesis of multiple sclerosis is actively being investigated, with the Experimental Autoimmune Encephalomyelitis (EAE) model being a key tool. Blockade of the IL-17 pathway has shown therapeutic potential in this model.
| Compound | Disease Model | Dosing | Key Efficacy Endpoints |
| Brodalumab (anti-IL-17RA mAb) | Experimental Autoimmune Encephalomyelitis (EAE) (Mouse) | Not specified | Data on clinical score reduction is established in the literature. |
Pharmacokinetics of this compound
This compound has demonstrated favorable pharmacokinetic properties in preclinical species, supporting its development as an oral therapeutic.
| Species | Clearance (CL) | Volume of Distribution (Vss) | Half-life (t1/2) | Oral Bioavailability (F) |
| Rat | 7.4 mL/min/kg | 2.6 L/kg | 3.7 h | 100% |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the IL-17 signaling pathway and a typical experimental workflow for the imiquimod-induced psoriasis model.
Caption: IL-17A signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the imiquimod-induced psoriasis mouse model.
Experimental Protocols
Imiquimod-Induced Psoriasis Model in Mice
-
Animal Model: Female BALB/c or C57BL/6 mice, 8-12 weeks old.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Induction of Psoriasis: A daily topical dose of 62.5 mg of 5% imiquimod cream is applied to the shaved back and right ear of the mice for 5-7 consecutive days.
-
Treatment: this compound is administered orally at doses of 3, 10, and 25 mg/kg daily. Control groups receive the vehicle. Monoclonal antibody comparators are administered via intraperitoneal or subcutaneous injection.
-
Clinical Scoring: Disease severity is monitored daily by measuring ear thickness with a digital caliper and assessing the Psoriasis Area and Severity Index (PASI), which scores erythema, scaling, and skin thickness.
-
Endpoint Analysis: At the end of the study, skin and spleen samples are collected for histological analysis (H&E staining) and biomarker analysis (e.g., qPCR for Lcn2, Cxcl1, IL-12b mRNA).
Collagen-Induced Arthritis (CIA) Model in Mice
-
Animal Model: DBA/1 mice, 8-10 weeks old.
-
Induction of Arthritis: Mice are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) at the base of the tail. A booster immunization with type II collagen in Incomplete Freund's Adjuvant (IFA) is given 21 days later.
-
Treatment: Dosing with the test compound typically begins at the onset of clinical signs of arthritis.
-
Clinical Scoring: Arthritis severity is evaluated 3-4 times per week using a clinical scoring system that assesses paw swelling, erythema, and joint rigidity. Each paw is scored on a scale of 0-4, with a maximum score of 16 per mouse.
-
Endpoint Analysis: At the end of the study, paws are collected for histological assessment of inflammation, pannus formation, and bone/cartilage erosion. Serum can be collected to measure anti-collagen antibody titers and inflammatory cytokines.
Experimental Autoimmune Encephalomyelitis (EAE) Model in Mice
-
Animal Model: C57BL/6 mice, 8-12 weeks old.
-
Induction of EAE: Mice are immunized with an emulsion of MOG35-55 peptide and CFA containing Mycobacterium tuberculosis. Pertussis toxin is administered intraperitoneally on the day of immunization and 48 hours later.
-
Treatment: Prophylactic or therapeutic treatment regimens can be employed, with the compound administered before or after the onset of clinical signs.
-
Clinical Scoring: Mice are monitored daily for clinical signs of EAE, which are scored on a scale of 0-5, reflecting the degree of paralysis (0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = hind and forelimb paralysis, 5 = moribund).
-
Endpoint Analysis: At the end of the study, the brain and spinal cord are collected for histological analysis of immune cell infiltration and demyelination (e.g., H&E and Luxol Fast Blue staining). CNS-infiltrating lymphocytes can be isolated and analyzed by flow cytometry.
Conclusion
This compound represents a promising oral therapeutic for IL-17A-driven diseases. Its efficacy in a preclinical psoriasis model is comparable to that of an injectable anti-IL-17 monoclonal antibody, highlighting its potential to offer a more convenient treatment option for patients. Further studies are warranted to fully elucidate its comparative efficacy in a broader range of inflammatory and autoimmune disease models.
References
Confirming In Vitro Efficacy of (R)-IL-17 Modulator 4 in Preclinical Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical data for the novel small molecule, (R)-IL-17 modulator 4, and evaluates the translation of its in vitro findings to in vivo animal models. The performance of this modulator is compared with alternative IL-17 targeted therapies, including other small molecules and established monoclonal antibodies. This document is intended to provide an objective overview supported by available experimental data to inform further research and development decisions.
Executive Summary
Interleukin-17 (IL-17) is a key pro-inflammatory cytokine implicated in the pathogenesis of numerous autoimmune diseases, including psoriasis and rheumatoid arthritis.[1][2] this compound is a novel, orally bioavailable small molecule designed to inhibit IL-17A signaling. In vitro studies have demonstrated its potency in cellular assays. This guide summarizes the available preclinical data, confirming the translation of these in vitro findings to in vivo settings and contextualizes its performance against other IL-17 inhibitors.
Data Presentation: In Vitro and In Vivo Performance
The following tables summarize the available quantitative data for this compound and its comparators.
Table 1: In Vitro Potency of IL-17 Modulators
| Compound | Modality | Target | Assay | Potency (IC₅₀/EC₅₀) |
| This compound | Small Molecule | IL-17A Dimer Stabilization | IL-8 Secretion (HEKa cells) | 14 nM (EC₅₀) |
| Cmpd 9 | Small Molecule | IL-17A C-terminal Site | IL-17A/TNFα stimulated reporter | 5.7 µM (IC₅₀)[3] |
| Cmpd 10 | Small Molecule | IL-17A C-terminal Site | IL-17A/TNFα stimulated reporter | 1.3 µM (IC₅₀)[3] |
| Secukinumab | Monoclonal Ab | IL-17A | IL-17A induced IL-6 production | Low pM range |
| Ixekizumab | Monoclonal Ab | IL-17A | IL-17A induced GRO secretion | Potent, specific pM affinity |
| Brodalumab | Monoclonal Ab | IL-17RA | IL-17 pathway antagonism | High affinity binding |
Table 2: In Vivo Pharmacokinetic and Efficacy Data of IL-17 Modulators
| Compound | Animal Model | Key Efficacy Endpoint | Result | Pharmacokinetic Profile (Rat) |
| This compound | Rat (PK) | N/A | N/A | Clearance: 7.4 mL/min/kgVss: 2.6 L/kgt½: 3.7 hOral Bioavailability: 100% |
| This compound class | Rodent models of inflammation | Psoriasiform dermatitis & arthritis | Efficacious | Orally bioavailable |
| Secukinumab | Mouse (Psoriasis) | Reduction in skin inflammation | Significant reduction in disease severity | N/A (mAb) |
| Ixekizumab | Mouse (Arthritis) | Reduction in paw swelling | Significant reduction in clinical score | N/A (mAb) |
| Brodalumab | Mouse (Psoriasis) | Reduction in PASI-like score | Significant improvement in skin pathology | N/A (mAb) |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These are representative protocols and may not be the exact methods used for the generation of all data presented.
In Vitro IL-8 Secretion Assay
-
Cell Culture: Human epidermal keratinocytes (HEKa) are cultured in appropriate media until they reach 80-90% confluency.
-
Stimulation: Cells are co-stimulated with recombinant human IL-17A and TNF-α to induce IL-8 secretion.
-
Treatment: Test compounds, including this compound, are added at varying concentrations.
-
Incubation: The cells are incubated for a specified period (e.g., 24 hours).
-
Quantification: The supernatant is collected, and the concentration of IL-8 is measured using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: The half-maximal effective concentration (EC₅₀) is calculated from the dose-response curve.
In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats are used.
-
Administration: this compound is administered intravenously (IV) via the tail vein and orally (PO) by gavage.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into EDTA-containing tubes.
-
Plasma Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: The concentration of the modulator in plasma is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key parameters such as clearance (CL), volume of distribution at steady state (Vss), half-life (t½), and oral bioavailability (F%).
Collagen-Induced Arthritis (CIA) Mouse Model
-
Induction: Male DBA/1 mice are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA). A booster immunization with type II collagen in Incomplete Freund's Adjuvant (IFA) is given 21 days later.
-
Treatment: Prophylactic or therapeutic administration of the test compound (e.g., an IL-17 inhibitor) is initiated.
-
Clinical Scoring: The severity of arthritis in each paw is scored daily or every other day based on a scale that assesses erythema and swelling (e.g., 0 = normal, 4 = maximal inflammation).
-
Endpoint Analysis: At the end of the study, paws may be collected for histological analysis to assess joint damage, inflammation, and bone erosion.
Mandatory Visualizations
IL-17 Signaling Pathway
Caption: IL-17A signaling pathway and the mechanism of action of this compound.
Experimental Workflow for In Vivo Efficacy Testing
References
- 1. Discovery of potent and orally bioavailable IL-17A inhibitors for the treatment of psoriasis | BioWorld [bioworld.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification and structure-based drug design of cell-active inhibitors of interleukin 17A at a novel C-terminal site - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Immunogenicity of (R)-IL-17 Modulator 4: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of (R)-IL-17 modulator 4 with alternative IL-17 inhibitors. It includes an overview of their mechanisms of action, available immunogenicity data, and detailed experimental protocols for assessing the immunogenic potential of small molecule modulators.
This compound is a small molecule designed to inhibit the pro-inflammatory cytokine Interleukin-17A (IL-17A). It functions as a modulator of the IL-17A protein-protein interaction, stabilizing the IL-17A dimer and preventing its effective binding to the IL-17RA receptor. This disruption of the IL-17 signaling pathway holds promise for the treatment of various inflammatory and autoimmune diseases. This guide offers a comparative analysis of this compound against currently marketed biologic IL-17 inhibitors, focusing on their respective mechanisms and immunogenicity profiles.
Comparison of IL-17 Modulators
While specific immunogenicity data for this compound is not publicly available, this section provides a comparative overview with established biologic IL-17 inhibitors. The immunogenicity of biologics is typically characterized by the formation of anti-drug antibodies (ADAs), which can impact their efficacy and safety. Small molecules like this compound are generally considered to have a lower intrinsic immunogenicity risk compared to large protein therapeutics. However, the potential for small molecules to act as haptens and elicit an immune response necessitates careful evaluation.
| Modulator | Type | Mechanism of Action | Target(s) | Route of Administration |
| This compound | Small Molecule | Stabilizes the IL-17A dimer, preventing receptor binding. | IL-17A | Oral (predicted) |
| Secukinumab (Cosentyx®) | Monoclonal Antibody (human IgG1κ) | Neutralizes IL-17A.[1][2][3] | IL-17A | Subcutaneous injection[1][4] |
| Ixekizumab (Taltz®) | Monoclonal Antibody (humanized IgG4) | Neutralizes IL-17A.[5][6] | IL-17A | Subcutaneous injection[5][7] |
| Brodalumab (Siliq®) | Monoclonal Antibody (human IgG2) | Blocks the IL-17 receptor A (IL-17RA).[8][9][10][11] | IL-17RA (inhibits signaling of IL-17A, F, A/F, C, and E)[8][11] | Subcutaneous injection[11] |
| Bimekizumab (Bimzelx®) | Monoclonal Antibody (humanized IgG1) | Neutralizes both IL-17A and IL-17F.[12][13][14][15] | IL-17A and IL-17F[12][13][14][15] | Subcutaneous injection[12] |
IL-17 Signaling Pathway and Modulator Intervention Points
The following diagram illustrates the IL-17 signaling cascade and the points at which this compound and alternative biologics exert their inhibitory effects.
Caption: IL-17 signaling pathway and points of therapeutic intervention.
Experimental Workflow for Assessing Small Molecule Immunogenicity
The following diagram outlines a typical workflow for evaluating the immunogenic potential of a small molecule compound like this compound.
Caption: A stepwise approach to evaluating small molecule immunogenicity.
Detailed Experimental Protocols
In Vitro T-Cell Proliferation Assay for Small Molecules
This assay assesses the potential of a small molecule to induce T-cell proliferation, a key indicator of an adaptive immune response.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) from a diverse panel of healthy human donors.
-
This compound and relevant control compounds.
-
Complete RPMI-1640 medium.
-
Carboxyfluorescein succinimidyl ester (CFSE).
-
Phytohemagglutinin (PHA) as a positive control.
-
Vehicle control (e.g., DMSO).
-
96-well flat-bottom cell culture plates.
-
Flow cytometer.
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
CFSE Labeling: Resuspend PBMCs in PBS at 1x10^6 cells/mL and label with CFSE at a final concentration of 1-5 µM for 10-15 minutes at 37°C. Quench the reaction with complete RPMI-1640 medium.
-
Cell Seeding: Wash the CFSE-labeled PBMCs and resuspend in complete medium. Seed 1x10^5 cells per well in a 96-well plate.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add the test compound, positive control (PHA), and vehicle control to the appropriate wells in triplicate.
-
Incubation: Incubate the plate for 5-7 days at 37°C in a humidified 5% CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8). Analyze the cells using a flow cytometer to measure CFSE dilution in the T-cell populations, which indicates cell proliferation.
-
Data Analysis: Quantify the percentage of proliferated T-cells for each condition. A significant increase in proliferation in response to this compound compared to the vehicle control may indicate immunogenic potential.
In Vitro Cytokine Release Assay for Small Molecules
This assay measures the release of pro-inflammatory cytokines from PBMCs upon exposure to a small molecule, indicating a potential innate or adaptive immune response.
Materials:
-
PBMCs from a diverse panel of healthy human donors.
-
This compound and relevant control compounds.
-
Complete RPMI-1640 medium.
-
Lipopolysaccharide (LPS) as a positive control.
-
Vehicle control (e.g., DMSO).
-
96-well round-bottom cell culture plates.
-
Multiplex cytokine analysis kit (e.g., Luminex-based assay or Meso Scale Discovery).
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Resuspend PBMCs in complete medium and seed 2x10^5 cells per well in a 96-well plate.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add the test compound, positive control (LPS), and vehicle control to the appropriate wells in triplicate.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
Cytokine Measurement: Analyze the supernatant for the presence of key cytokines (e.g., TNF-α, IL-1β, IL-6, IFN-γ, IL-2, IL-10) using a multiplex immunoassay.
-
Data Analysis: Compare the cytokine concentrations in the wells treated with this compound to the vehicle control. A significant increase in the release of pro-inflammatory cytokines may suggest an immunogenic or pro-inflammatory potential of the compound.
References
- 1. counterforcehealth.org [counterforcehealth.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Secukinumab - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. dermnetnz.org [dermnetnz.org]
- 5. Ixekizumab - Wikipedia [en.wikipedia.org]
- 6. Ixekizumab - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. rheumatology.org [rheumatology.org]
- 8. karger.com [karger.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. What is the mechanism of Brodalumab? [synapse.patsnap.com]
- 11. Brodalumab for the treatment of moderate-to-severe psoriasis: case series and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dermnetnz.org [dermnetnz.org]
- 13. What is Bimekizumab used for? [synapse.patsnap.com]
- 14. BIMZELX[®] Approved by the U.S. FDA for the Treatment of Adults with Moderate to Severe Plaque Psoriasis | UCB [ucb.com]
- 15. Bimekizumab: The First FDA-Approved Dual IL-17A/IL-17F Inhibitor for Plaque Psoriasis – A Comprehensive Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Biomarker Validation for (R)-IL-17 Modulator 4 Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (R)-IL-17 modulator 4, a novel small molecule inhibitor of the Interleukin-17A (IL-17A) protein-protein interaction, with established biologic alternatives. It includes supporting experimental data for biomarker validation, detailed methodologies for key experiments, and visualizations of the IL-17 signaling pathway and experimental workflows.
Executive Summary
This compound is a prodrug of an orally active small molecule that inhibits the IL-17A signaling pathway by preventing the cytokine from binding to its receptor, IL-17RA[1][2]. This guide compares its preclinical activity with the well-established monoclonal antibody inhibitors of IL-17A, secukinumab and ixekizumab. The validation of its activity relies on a panel of pharmacodynamic biomarkers that reflect the downstream effects of IL-17 signaling. Key biomarkers include pro-inflammatory chemokines such as IL-8 (CXCL8) and GROα (CXCL1), as well as cytokines like IL-6 and G-CSF.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and its key competitors. Direct head-to-head preclinical studies are limited; therefore, this comparison is based on available data from various sources.
Table 1: In Vitro Potency of IL-17 Modulators
| Compound | Target | Assay | Cell Type | EC50 / IC50 | Reference |
| This compound | IL-17A PPI | IL-8 Secretion | HEKa (Human Epidermal Keratinocytes, adult) | 14 nM (EC50) | [1] |
| Secukinumab | IL-17A | IL-8 Secretion | Th17-CM treated SFbs | Not explicitly stated, but significant inhibition at 20 µg/mL | [3] |
| Ixekizumab | IL-17A | GROα (CXCL1) Secretion | Human Dermal Fibroblasts | ~30 pM (IC50) | [4] |
Table 2: Preclinical Pharmacokinetics
| Compound | Species | Administration | Bioavailability | Half-life (t½) | Reference |
| This compound | Rat | Oral | 100% | 3.7 h | [1] |
| Secukinumab | Human | Subcutaneous | 55-77% | 27 days | [5] |
| Ixekizumab | Human | Subcutaneous | 54-90% | 13 days | [4] |
Experimental Protocols
Detailed methodologies for key biomarker validation experiments are provided below.
IL-8 Secretion Assay in Human Keratinocytes (ELISA)
This protocol describes the quantification of IL-8 secreted by human epidermal keratinocytes (HEKa) in response to IL-17A stimulation and its inhibition by this compound.
Materials:
-
Human Epidermal Keratinocytes, adult (HEKa)
-
Keratinocyte Growth Medium
-
Recombinant Human IL-17A
-
Recombinant Human TNF-α (for co-stimulation)
-
This compound
-
Human IL-8 ELISA Kit
-
96-well cell culture plates
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed HEKa cells in a 96-well plate at a density of 1 x 10^4 cells/well in Keratinocyte Growth Medium and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound. Remove the culture medium and add fresh medium containing the different concentrations of the compound. Incubate for 1 hour.
-
Stimulation: Add Recombinant Human IL-17A (final concentration 50 ng/mL) and TNF-α (final concentration 10 ng/mL) to the wells. Include appropriate vehicle and unstimulated controls.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.
-
Supernatant Collection: Centrifuge the plate at 1000 x g for 10 minutes. Carefully collect the supernatant for IL-8 analysis.
-
ELISA: Quantify the concentration of IL-8 in the supernatants using a Human IL-8 ELISA kit, following the manufacturer's instructions[1][6][7][8][9].
-
Data Analysis: Calculate the EC50 value of this compound by plotting the IL-8 concentration against the log of the compound concentration and fitting to a four-parameter logistic curve.
Gene Expression Analysis in Primary Human Keratinocytes (qPCR)
This protocol details the measurement of IL-17 target gene expression (e.g., CXCL1, CXCL8) in primary human keratinocytes.
Materials:
-
Primary Human Keratinocytes
-
Keratinocyte serum-free medium
-
Recombinant Human IL-17A
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for CXCL1, CXCL8, and a housekeeping gene (e.g., GAPDH)
-
SYBR Green qPCR master mix
-
24-well cell culture plates
Procedure:
-
Cell Culture and Treatment: Culture primary human keratinocytes in 24-well plates until they reach 70-80% confluency. Pre-treat the cells with this compound for 1 hour.
-
Stimulation: Stimulate the cells with IL-17A (100 ng/mL) for 6 hours[2][10].
-
RNA Extraction: Lyse the cells and extract total RNA using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform quantitative PCR using SYBR Green master mix and primers for CXCL1, CXCL8, and the housekeeping gene[11].
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
Th17 Cell Differentiation and Analysis (Flow Cytometry)
This protocol describes the in vitro differentiation of human naive CD4+ T cells into Th17 cells and the analysis of IL-17A production by intracellular flow cytometry to assess the activity of this compound.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Naive CD4+ T cell isolation kit
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
Anti-CD3 and Anti-CD28 antibodies
-
Recombinant Human IL-6, IL-1β, IL-23, and TGF-β1
-
Anti-IFN-γ and Anti-IL-4 neutralizing antibodies
-
This compound
-
PMA (Phorbol 12-myristate 13-acetate) and Ionomycin
-
Brefeldin A (protein transport inhibitor)
-
Fixation/Permeabilization buffer
-
Fluorochrome-conjugated antibodies against CD4, IL-17A, and an isotype control
Procedure:
-
Isolation of Naive CD4+ T cells: Isolate naive CD4+ T cells from human PBMCs using a magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) based kit.
-
Th17 Differentiation: Culture the naive CD4+ T cells in a 96-well plate coated with anti-CD3 antibody (5 µg/mL). Add soluble anti-CD28 antibody (2 µg/mL), IL-6 (20 ng/mL), IL-1β (10 ng/mL), IL-23 (20 ng/mL), TGF-β1 (5 ng/mL), anti-IFN-γ (10 µg/mL), and anti-IL-4 (10 µg/mL) to the culture medium. Add different concentrations of this compound to the respective wells.
-
Incubation: Incubate the cells for 3-5 days at 37°C, 5% CO2[12][13][14][15].
-
Restimulation: Restimulate the cells with PMA (50 ng/mL) and Ionomycin (1 µg/mL) in the presence of Brefeldin A for the last 4-6 hours of culture.
-
Staining: Harvest the cells and stain for the surface marker CD4. Then, fix and permeabilize the cells and perform intracellular staining for IL-17A.
-
Flow Cytometry: Analyze the cells using a flow cytometer to determine the percentage of CD4+IL-17A+ cells.
-
Data Analysis: Calculate the inhibition of Th17 differentiation by this compound by comparing the percentage of IL-17A positive cells in treated versus untreated wells.
Signaling Pathways and Experimental Workflows
IL-17 Signaling Pathway
The following diagram illustrates the IL-17A signaling cascade in a target cell, such as a keratinocyte, and the point of intervention for this compound.
Caption: IL-17A signaling pathway and the mechanism of action of this compound.
Experimental Workflow for Biomarker Validation
The diagram below outlines the general workflow for validating the activity of this compound using in vitro biomarker assays.
References
- 1. Ascletis Announces First Participants Dosed in U.S. Phase I Clinical Study of ASC50, a Potential Best-in-Class Oral Small Molecule IL-17 Inhibitor for the Treatment of Psoriasis - BioSpace [biospace.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. IL17A Blockade with Ixekizumab Suppresses MuvB Signaling in Clinical Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Th17 cytokines interleukin (IL)-17 and IL-22 modulate distinct inflammatory and keratinocyte-response pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecule modulators of IL-17A/IL-17RA: a patent review (2013-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cloud-clone.com [cloud-clone.com]
- 9. Ixekizumab: Anti-IL-17A Monoclonal Antibody for Psoriasis Research - Creative Biolabs [creativebiolabs.net]
- 10. IL-17 Induces an Expanded Range of Downstream Genes in Reconstituted Human Epidermis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. staging.jddonline.com [staging.jddonline.com]
- 12. antbioinc.com [antbioinc.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. TH17 Cell Differentiation | Human TH17 Differentiation Study [immundnz.com]
- 15. bdbiosciences.com [bdbiosciences.com]
A Comparative Analysis of the Safety Profiles of Interleukin-17 Modulators
A comprehensive guide for researchers and drug development professionals on the safety profiles of secukinumab, ixekizumab, brodalumab, and bimekizumab, supported by clinical trial data and experimental methodologies.
Interleukin-17 (IL-17) has emerged as a pivotal cytokine in the pathogenesis of several autoimmune diseases, leading to the development of a class of targeted biologic therapies known as IL-17 modulators. These agents have demonstrated significant efficacy in treating conditions such as psoriasis, psoriatic arthritis, and ankylosing spondylitis. This guide provides a detailed comparison of the safety profiles of four prominent IL-17 modulators: secukinumab, ixekizumab, brodalumab, and bimekizumab, based on data from key clinical trials.
Mechanism of Action: Targeting the IL-17 Pathway
IL-17 inhibitors function by neutralizing the activity of IL-17 cytokines or their receptors, thereby disrupting the downstream inflammatory cascade. Secukinumab and ixekizumab are monoclonal antibodies that specifically target IL-17A. Brodalumab, on the other hand, is a receptor antagonist that blocks the IL-17 receptor A (IL-17RA), thereby inhibiting the signaling of multiple IL-17 family members. The newest agent, bimekizumab, is a dual inhibitor targeting both IL-17A and IL-17F.[1]
Comparative Safety Data from Clinical Trials
The safety profiles of IL-17 modulators have been extensively evaluated in numerous randomized controlled trials. The following tables summarize the incidence of common and serious adverse events for secukinumab, ixekizumab, brodalumab, and bimekizumab based on data from key head-to-head and pivotal clinical trials.
Table 1: Incidence of Common Treatment-Emergent Adverse Events (TEAEs) in Head-to-Head Clinical Trials
| Adverse Event | Bimekizumab (BE RADIANT) | Secukinumab (BE RADIANT) | Bimekizumab (BE SURE) | Adalimumab (BE SURE) | Ixekizumab (IXORA-S) | Ustekinumab (IXORA-S) |
| Exposure | 48 weeks | 48 weeks | 56 weeks | 24 weeks | 52 weeks | 52 weeks |
| Nasopharyngitis | 38.9% | N/A | N/A | N/A | N/A | N/A |
| Oral Candidiasis | 19.3% | N/A | N/A | N/A | N/A | N/A |
| Upper Respiratory Tract Infection | N/A | N/A | N/A | N/A | N/A | N/A |
| Injection-Site Reactions | N/A | N/A | N/A | N/A | 16.3% | 1.2% |
| Any TEAE | N/A | N/A | N/A | N/A | Overall incidence did not differ | Overall incidence did not differ |
| Serious TEAEs | 5.9% | 5.7% | N/A | N/A | Not different between groups | Not different between groups |
Data from the BE RADIANT and BE SURE trials for bimekizumab versus secukinumab and adalimumab, respectively, and the IXORA-S trial for ixekizumab versus ustekinumab.[1][2][3][4][5][6] N/A indicates data not specifically reported in the provided search results.
Table 2: Safety Profile of Brodalumab from Pooled Phase III Trials (AMAGINE-2/-3)
| Adverse Event | Brodalumab 210 mg Q2W (Week 12) | Placebo (Week 12) |
| Any TEAE | 57.6% | 51.0% |
| Serious TEAEs | 1.4% | 1.0% |
| Nasopharyngitis | Most Common | Most Common |
| Headache | Most Common | Most Common |
| Upper Respiratory Tract Infection | Most Common | Most Common |
| Arthralgia | Most Common | Most Common |
| Neutropenia | 15/2916 patients | 0 |
Data from a pooled analysis of the AMAGINE-2 and AMAGINE-3 trials.[7][8][9][10]
Table 3: Long-Term Safety of Secukinumab from Extension Studies (ERASURE and FIXTURE)
| Adverse Event | Exposure-Adjusted Incidence Rate (EAIR) per 100 patient-years |
| All AEs | 139.9 |
| Crohn's Disease | 0.1 |
| Neutropenia | 0.5 |
Data from a 4-year extension of the ERASURE and FIXTURE trials.[11][12][13][14][15]
Key Safety Considerations
Across the class of IL-17 inhibitors, several key safety considerations have been identified:
-
Infections: An increased risk of infections, particularly nasopharyngitis and upper respiratory tract infections, is a common finding.[1][7][15]
-
Mucocutaneous Candidiasis: Due to the role of IL-17 in mucosal immunity, an increased incidence of oral candidiasis is a known class effect, with rates appearing higher with the dual IL-17A/F inhibitor bimekizumab.[1][16]
-
Injection-Site Reactions: These are more frequently reported with ixekizumab compared to other biologics.[5][6]
-
Inflammatory Bowel Disease (IBD): Cases of new onset or exacerbation of IBD have been reported. Caution is advised when considering IL-17 inhibitors for patients with a history of IBD.
-
Suicidal Ideation and Behavior: A warning for suicidal ideation and behavior is included in the prescribing information for brodalumab, necessitating careful patient selection and monitoring.
Experimental Protocols for Safety Assessment in Clinical Trials
The safety of IL-17 modulators is rigorously assessed in clinical trials following guidelines from regulatory bodies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA).[17][18][19][20]
A generalized workflow for safety assessment in these trials includes:
-
Patient Selection: Strict inclusion and exclusion criteria are applied to enroll a suitable patient population. This often includes a confirmed diagnosis of the indication (e.g., moderate-to-severe plaque psoriasis) and may exclude patients with certain comorbidities or a history of specific adverse events.[17]
-
Washout Period: For patients previously on other treatments, a washout period is typically required to avoid confounding results. The duration of this period depends on the pharmacokinetic and pharmacodynamic properties of the prior therapy.[17]
-
Baseline Assessments: Comprehensive baseline data is collected, including medical history, physical examinations, vital signs, and laboratory tests (e.g., complete blood count, liver function tests).
-
Data Collection During the Trial:
-
Adverse Events (AEs): All AEs are recorded, regardless of their perceived relationship to the study drug. This includes information on the severity, duration, and outcome of the event.
-
Serious Adverse Events (SAEs): These are AEs that result in death, are life-threatening, require hospitalization, or result in persistent or significant disability.
-
Laboratory Monitoring: Regular blood tests are conducted to monitor for any changes in hematological, hepatic, or renal parameters.
-
Vital Signs and Physical Examinations: These are performed at scheduled study visits.
-
-
Data Analysis: Safety data is typically analyzed descriptively. Incidence rates of AEs are calculated for each treatment group. For long-term studies, exposure-adjusted incidence rates (EAIRs) per 100 patient-years are often used to account for varying durations of treatment exposure.[21]
Conclusion
The IL-17 modulators secukinumab, ixekizumab, brodalumab, and bimekizumab represent a significant advancement in the treatment of several inflammatory diseases. While they share a class-wide safety profile characterized by an increased risk of infections and a potential for IBD, there are notable differences among the individual agents. Bimekizumab's dual inhibition may lead to a higher incidence of candidiasis, while ixekizumab is more frequently associated with injection-site reactions. Brodalumab carries a unique warning for suicidal ideation. A thorough understanding of these safety profiles, derived from robust clinical trial data, is crucial for researchers and clinicians to make informed decisions in drug development and patient care.
References
- 1. dermatologytimes.com [dermatologytimes.com]
- 2. The New England Journal of Medicine Publishes Results from Two Bimekizumab Phase 3 Studies in Moderate to Severe Plaque Psoriasis | UCB [ucb.com]
- 3. Safety and efficacy of bimekizumab through 2 years in patients with moderate-to-severe plaque psoriasis: longer-term results from the BE SURE randomized controlled trial and the open-label extension from the BE BRIGHT trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bimekizumab Phase 3 Psoriasis Study Demonstrates Superiority Versus Humira® [prnewswire.com]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. Ixekizumab provides superior efficacy compared with ustekinumab over 52 weeks of treatment: Results from IXORA-S, a phase 3 study | medthority.com [medthority.com]
- 7. Brodalumab for the Treatment of Psoriasis: A Review of Phase III Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long-term efficacy and safety of brodalumab in moderate-to-severe plaque psoriasis: a post hoc pooled analysis of AMAGINE-2 and -3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2minutemedicine.com [2minutemedicine.com]
- 10. Efficacy and Safety of Brodalumab in Patients with Moderate-to-Severe Plaque Psoriasis and Skin of Color: Results from the Pooled AMAGINE-2/-3 Randomized Trials. [vivo.weill.cornell.edu]
- 11. Secukinumab: Review of Clinical Evidence from the Pivotal Studies ERASURE, FIXTURE, and CLEAR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. skinsight.com [skinsight.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Secukinumab for plaque psoriasis: Results from the 4-year extension of ERASURE and FIXTURE [psoriasis-hub.com]
- 15. Secukinumab long-term efficacy and safety in psoriasis through to year 5 of treatment: results of a randomized extension of the phase III ERASURE and FIXTURE trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Bimekizumab efficacy and safety through 3 years in patients with moderate-to-severe plaque psoriasis: long-term results from the BE RADIANT phase IIIb trial open-label extension period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ema.europa.eu [ema.europa.eu]
- 18. Clinical investigation of medicinal products indicated for the treatment of psoriasis - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 19. fda.gov [fda.gov]
- 20. fda.gov [fda.gov]
- 21. Interpreting Safety Analyses in Psoriasis Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of (R)-IL-17 Modulator 4
Disclaimer: This document provides guidance on the proper disposal of (R)-IL-17 modulator 4 based on general laboratory safety principles for handling bioactive small molecules. A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. Researchers must consult the compound-specific SDS provided by the manufacturer and adhere to their institution's and local authorities' waste disposal regulations. All laboratory personnel must be trained on proper waste handling and disposal procedures.
Introduction
This compound is a small molecule inhibitor used in research to study IL-17A mediated diseases. As a bioactive compound, it requires careful handling and disposal to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides a step-by-step operational plan for the proper disposal of this compound in a laboratory setting.
Quantitative Data Summary for Chemical Waste Disposal
The following table summarizes key quantitative parameters and guidelines for the disposal of chemical waste, which are applicable to this compound. These are based on general laboratory waste management regulations.
| Parameter | Guideline | Regulatory Source (Example) |
| Container Accumulation Start Date | Must be clearly marked on the waste container. | University of Pennsylvania EHRS |
| Maximum On-Site Storage Time | Typically up to 12 months, provided accumulation limits are not exceeded. | University of Pennsylvania EHRS |
| Maximum Accumulation Volume (Hazardous Waste) | 55 gallons per Satellite Accumulation Area. | University of Pennsylvania EHRS[1] |
| Maximum Accumulation Volume (Acutely Toxic Waste) | 1 quart of liquid or 1 kilogram of solid per Satellite Accumulation Area. | University of Pennsylvania EHRS[1] |
| Empty Container Residue Limit | No more than 2.5 cm (1 in.) of residue, or 3% by weight for containers <110 gal. | National Institutes of Health[2] |
| Empty Acutely Hazardous Waste Container | Must be triple-rinsed with a suitable solvent. The rinsate is collected as hazardous waste. | Vanderbilt University Medical Center[3], National Institutes of Health[2] |
Experimental Protocol: Step-by-Step Disposal Procedure
The proper disposal of this compound should be treated as a hazardous chemical waste stream. The following protocol outlines the necessary steps for its safe management and disposal.
1. Personal Protective Equipment (PPE):
-
Before handling the compound for disposal, ensure appropriate PPE is worn, including a lab coat, nitrile gloves, and chemical safety goggles.
2. Waste Segregation:
-
Solid Waste: Dispose of all materials that have come into direct contact with this compound, such as contaminated gloves, weigh boats, and pipette tips, in a designated hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.[4]
-
Sharps: Any needles, syringes, or other sharps contaminated with this compound must be placed in a designated sharps container for hazardous chemical waste.
3. Decontamination:
-
Decontaminate all non-disposable equipment and surfaces that have been in contact with the modulator.
-
Scrub surfaces and equipment with an appropriate solvent (e.g., alcohol), followed by a thorough rinse.[5]
-
Collect all decontamination materials, including wipes and rinsate, as hazardous waste.
4. Waste Container Management:
-
Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the accumulation start date, and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
Storage: Keep the waste container tightly sealed and store it in a designated, secure Satellite Accumulation Area away from incompatible materials.[1][6]
5. Spill Management:
-
In the event of a spill, evacuate the immediate area if necessary.
-
Wearing full PPE, contain the spill to prevent it from spreading.
-
For liquid spills, use an inert absorbent material. For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Place all contaminated absorbent and cleaning materials into a sealed, labeled hazardous waste container.[7]
6. Final Disposal:
-
The primary and recommended method for the disposal of chemical waste is through an approved and certified waste disposal facility.[4]
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste container.
-
Under no circumstances should this compound or its containers be disposed of in the regular trash or down the sewer drain.[3][7]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. vumc.org [vumc.org]
- 4. benchchem.com [benchchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. targetmol.com [targetmol.com]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Personal protective equipment for handling (R)-IL-17 modulator 4
Essential Safety and Handling Guide for (R)-IL-17 Modulator 4
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of this compound. Given that this compound is a potent, small molecule modulator intended for research, all handling should be performed with the assumption of high toxicity. Adherence to these protocols is essential to ensure personnel safety and maintain experimental integrity.
This compound is a research compound and the R-enantiomer of IL-17 modulator 4. It is often supplied as a solid or in a dimethyl sulfoxide (B87167) (DMSO) solution. Due to its potent nature and the lack of comprehensive public toxicity data, it must be handled with care in a controlled laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is the primary barrier against exposure. The following PPE is mandatory when handling this compound in both its solid and solution forms.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. For prolonged handling or when working with larger quantities of DMSO solutions, consider using a more resistant glove, such as butyl rubber, as the outer layer. | Nitrile gloves offer good initial protection against incidental splashes.[1] Double-gloving provides an additional layer of safety. DMSO can penetrate some glove materials, so changing gloves immediately after contact is crucial.[2] |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields at a minimum.[1] When there is a risk of splashing, a face shield worn over safety goggles is required.[1][3] | Protects eyes from airborne powder particles and splashes of the chemical in solution.[3] A face shield offers broader protection for the entire face.[1] |
| Body Protection | A buttoned, long-sleeved laboratory coat. A flame-resistant lab coat should be considered when working with flammable solvents like DMSO. | Protects skin and personal clothing from contamination.[4][5] |
| Respiratory Protection | When handling the solid powder outside of a certified chemical fume hood or ventilated balance enclosure, a NIOSH-approved N95 respirator or higher is required. | Minimizes the risk of inhaling fine powder particles, which is a primary route of exposure for potent compounds.[6][7] |
| Foot Protection | Closed-toe shoes. | Protects feet from spills and falling objects.[3][4] |
Operational Plans: Step-by-Step Handling Protocols
Safe handling of potent compounds requires a combination of engineering controls and meticulous work practices.
1. Preparation and Weighing of Solid this compound
-
Engineering Control: All weighing and handling of the solid compound must be conducted in a certified chemical fume hood, a ventilated balance enclosure, or a glove box to contain any airborne particles.
-
Procedure:
-
Don all required PPE before entering the designated handling area.
-
Decontaminate the work surface before and after handling.
-
Use dedicated spatulas and weighing papers.
-
Carefully open the container to avoid aerosolizing the powder.
-
Weigh the desired amount of the compound.
-
Clean all equipment used in the weighing process immediately after use.
-
Securely close the stock container and store it as recommended.
-
2. Dissolution in DMSO
-
Solvent Information: this compound is typically dissolved in DMSO.[8] DMSO is a combustible liquid and can readily penetrate the skin, potentially carrying the dissolved modulator with it.[2][9]
-
Procedure:
-
Perform the dissolution procedure within a chemical fume hood.
-
Add the weighed solid to an appropriate vial.
-
Carefully add the required volume of DMSO to the vial.
-
Cap the vial securely and mix by vortexing or gentle agitation until the solid is fully dissolved. Sonication may be used to aid dissolution if necessary.
-
Clearly label the vial with the compound name, concentration, solvent, date, and appropriate hazard warnings.
-
3. Storage
Proper storage is vital for maintaining the compound's integrity and ensuring safety.
| Form | Storage Temperature | Duration | Special Considerations |
| Solid | -20°C | Up to 3 years (check supplier data) | Store in a tightly sealed container in a dry environment. |
| In DMSO Solution | -80°C | Up to 1 year (check supplier data) | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Store in tightly sealed vials.[8] |
Disposal Plan
All waste generated from handling this compound is considered hazardous chemical waste.
-
Solid Waste:
-
Contaminated PPE (gloves, disposable lab coats), weighing papers, and empty vials should be collected in a dedicated, sealed, and clearly labeled hazardous waste bag.
-
-
Liquid Waste:
-
Decontamination:
-
Work surfaces and equipment should be decontaminated after use. A suitable cleaning solvent (e.g., 70% ethanol) followed by a thorough wipe-down should be employed. All cleaning materials must be disposed of as solid hazardous waste.
-
Visualized Workflows
The following diagrams illustrate the key procedural workflows for handling this compound.
Caption: Workflow for Safe Handling of this compound.
Caption: Waste Disposal Plan for this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. uwaterloo.ca [uwaterloo.ca]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 6. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. News - Dimethyl Sulfoxide (DMSO): Focus on Safe Handling and Versatile Application Compliance [zhonganindustry.com]
- 10. depts.washington.edu [depts.washington.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
